molecular formula C14H21NO2 B1205974 Octyl nicotinate CAS No. 70136-02-6

Octyl nicotinate

Cat. No.: B1205974
CAS No.: 70136-02-6
M. Wt: 235.32 g/mol
InChI Key: TYBQVEHLLOHMLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octyl nicotinate, also known as this compound, is a useful research compound. Its molecular formula is C14H21NO2 and its molecular weight is 235.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 8.07e-04 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75485. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

octyl pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-2-3-4-5-6-7-11-17-14(16)13-9-8-10-15-12-13/h8-10,12H,2-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBQVEHLLOHMLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10220414
Record name 3-Pyridinecarboxylic acid, octyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10220414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70136-02-6
Record name 3-Pyridinecarboxylic acid, octyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070136026
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 70136-02-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75485
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Pyridinecarboxylic acid, octyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10220414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Research-Grade Octyl Nicotinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principal synthesis pathways for producing research-grade octyl nicotinate. This compound, the octyl ester of nicotinic acid (niacin or vitamin B3), serves as a lipophilic prodrug designed for enhanced topical delivery. In dermatological applications, it is enzymatically converted to its active form, nicotinic acid, which plays a crucial role in cellular metabolism and skin barrier function. This document details three primary synthesis methodologies: Direct Fischer Esterification, synthesis via nicotinoyl chloride, and transesterification. Each section includes detailed experimental protocols, quantitative data, and purification strategies to achieve a high-purity final product suitable for research and development.

Core Synthesis Pathways

The synthesis of this compound can be approached through several established methods in organic chemistry. The selection of a particular pathway may depend on factors such as available starting materials, desired scale, and purity requirements.

Direct Fischer Esterification

The most straightforward approach is the direct acid-catalyzed esterification of nicotinic acid with n-octanol. This equilibrium reaction, known as Fischer esterification, typically requires a strong acid catalyst and methods to drive the reaction towards the product side.

Reaction Scheme: Nicotinic Acid + n-Octanol ⇌ this compound + Water

To achieve high yields, the equilibrium can be shifted by using an excess of one reactant (typically the less expensive one, in this case, n-octanol) or by removing the water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus. The use of solid acid catalysts has also been shown to produce high yields of similar nicotinic acid esters.

Synthesis via Nicotinoyl Chloride

A two-step approach involves the initial conversion of nicotinic acid to its more reactive acid chloride derivative, nicotinoyl chloride, which is then reacted with n-octanol. This method avoids the equilibrium limitations of Fischer esterification. Nicotinoyl chloride is typically prepared by treating nicotinic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting nicotinoyl chloride hydrochloride is then reacted with n-octanol, often in the presence of a base like pyridine to neutralize the liberated HCl.

Reaction Scheme:

  • Nicotinic Acid + SOCl₂ → Nicotinoyl Chloride Hydrochloride

  • Nicotinoyl Chloride Hydrochloride + n-Octanol → this compound + HCl

Transesterification

Transesterification involves the reaction of a more common alkyl ester of nicotinic acid, such as methyl nicotinate or ethyl nicotinate, with n-octanol in the presence of a catalyst. This method is particularly useful if the starting alkyl nicotinate is readily available. The reaction is driven to completion by removing the lower-boiling alcohol byproduct (methanol or ethanol) through distillation. Common catalysts for transesterification include alkoxides like sodium methoxide.

Reaction Scheme: Ethyl Nicotinate + n-Octanol ⇌ this compound + Ethanol

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis of nicotinic acid esters, which can be extrapolated for the synthesis of research-grade this compound.

Table 1: Comparison of Synthesis Pathways for Nicotinic Acid Esters

Synthesis PathwayTypical YieldPurityKey AdvantagesKey Disadvantages
Direct Fischer Esterification 60-98%[1]>99% achievable with proper purificationOne-step reaction, uses readily available starting materials.Equilibrium-limited, may require harsh acidic conditions and high temperatures.
Synthesis via Nicotinoyl Chloride 70-90% (overall)>99% achievable with proper purificationHigh reactivity of the intermediate, not equilibrium-limited.Two-step process, uses hazardous reagents like thionyl chloride.
Transesterification >95%[2]>99% achievable with proper purificationHigh-yield reaction, can be driven to completion by removing the alcohol byproduct.Requires a pre-existing ester as a starting material.

Experimental Protocols

Protocol 1: Direct Fischer Esterification using a Solid Acid Catalyst

This protocol is adapted from a high-yield synthesis of ethyl nicotinate and is applicable for this compound.

Materials:

  • Nicotinic Acid

  • n-Octanol

  • Toluene

  • Solid Acid Catalyst (e.g., Amberlyst 15, Sulfated Zirconia)

  • Sodium Bicarbonate (5% aqueous solution)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add nicotinic acid (1.0 eq), n-octanol (1.5 eq), toluene (as solvent), and the solid acid catalyst (e.g., 10% w/w of nicotinic acid).

  • Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Continue refluxing until no more water is collected, indicating the reaction is complete.

  • Cool the reaction mixture to room temperature and recover the solid acid catalyst by filtration.

  • Wash the filtrate with a 5% sodium bicarbonate solution to remove any unreacted nicotinic acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude this compound can be further purified by vacuum distillation.

Protocol 2: Synthesis via Nicotinoyl Chloride

This two-step protocol involves the preparation of nicotinoyl chloride followed by esterification.

Materials:

  • Nicotinic Acid

  • Thionyl Chloride (SOCl₂)

  • n-Octanol

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

Step 1: Synthesis of Nicotinoyl Chloride Hydrochloride

  • In a flask equipped with a reflux condenser and a gas trap, add nicotinic acid (1.0 eq) and thionyl chloride (3.0 eq).

  • Heat the mixture at reflux for 2 hours.[3][4]

  • Cool the mixture and remove the excess thionyl chloride under vacuum to obtain the crystalline nicotinoyl chloride hydrochloride.

Step 2: Esterification

  • Suspend the nicotinoyl chloride hydrochloride in dichloromethane.

  • To the stirred mixture, add a solution of n-octanol (1.0 eq) and pyridine (1.1 eq) in dichloromethane.

  • Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Wash the reaction mixture with saturated sodium bicarbonate solution.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel or by vacuum distillation.

Protocol 3: Transesterification using Sodium Methoxide

This protocol is adapted from the synthesis of menthyl nicotinate.

Materials:

  • Ethyl Nicotinate

  • n-Octanol

  • Sodium Methoxide (catalytic amount, e.g., 5 mol%)

  • Anhydrous Toluene (optional)

Procedure:

  • In a round-bottom flask equipped with a distillation head, add ethyl nicotinate (1.0 eq) and n-octanol (1.5 eq).

  • Add a catalytic amount of sodium methoxide.

  • Heat the mixture to a temperature that allows for the distillation of the ethanol byproduct (the boiling point of the mixture will gradually increase as the reaction proceeds). Applying a partial vacuum can facilitate the removal of ethanol.[2]

  • Continue heating until the distillation of ethanol ceases.

  • Cool the reaction mixture and neutralize the catalyst with a weak acid (e.g., acetic acid).

  • Wash the mixture with water to remove any salts.

  • Dry the organic layer and purify the this compound by vacuum distillation.

Purification and Characterization

For research-grade applications, high purity of this compound is essential.

  • Vacuum Distillation: This is the preferred method for purifying liquid esters with relatively high boiling points, as it prevents thermal decomposition.

  • Column Chromatography: For smaller scale preparations or to remove closely related impurities, column chromatography on silica gel is effective.

  • Acid-Base Extraction: The work-up procedures typically involve washing with a basic solution (e.g., sodium bicarbonate) to remove any unreacted nicotinic acid and an acidic wash to remove any basic impurities.

Characterization: The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques. Spectroscopic data for this compound is available in public databases such as PubChem (CID 96462).[5]

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl stretch.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Biological Mechanism and Signaling Pathway

This compound functions as a prodrug of nicotinic acid. Its increased lipophilicity allows for enhanced penetration through the stratum corneum of the skin.[6]

This compound Mechanism of Action Mechanism of Action of Topical this compound ON This compound (Topical Application) SC Stratum Corneum ON->SC Penetration ON_Epi This compound SC->ON_Epi Epidermis Epidermis NA Nicotinic Acid (Niacin) ON_Epi->NA Hydrolysis Octanol n-Octanol ON_Epi->Octanol Hydrolysis Esterases Skin Esterases Esterases->ON_Epi NAMN Nicotinic Acid Mononucleotide (NAMN) NA->NAMN Preiss-Handler Pathway NAPRT NAPRT NAPRT->NA NAAD Nicotinic Acid Adenine Dinucleotide (NAAD) NAMN->NAAD NMNAT NMNAT NMNAT->NAMN NAD NAD+ NAAD->NAD NADS NAD Synthetase (NADS) NADS->NAAD Effects Improved Skin Barrier Function Enhanced DNA Repair Modulation of Cellular Metabolism NAD->Effects

Caption: Prodrug activation and metabolic pathway of this compound.

Within the epidermis, resident esterases hydrolyze the ester bond, releasing nicotinic acid and n-octanol.[6] The released nicotinic acid then enters the Preiss-Handler pathway for NAD+ biosynthesis. It is converted to nicotinic acid mononucleotide (NAMN) by the enzyme nicotinate phosphoribosyltransferase (NAPRT). Subsequently, NAMN is converted to nicotinic acid adenine dinucleotide (NAAD) by NMN/NaMN adenylyltransferases (NMNATs). Finally, NAD synthetase (NADS) amidates NAAD to form NAD+.[5][7] The resulting increase in the cellular pool of NAD+ enhances various biological processes, including epidermal differentiation, which contributes to an improved skin barrier.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

This compound Synthesis Workflow General Experimental Workflow Start Select Synthesis Pathway (Fischer, Acyl Chloride, or Transesterification) Reaction Perform Chemical Reaction (e.g., Reflux with Dean-Stark) Start->Reaction Workup Aqueous Work-up (Acid/Base Washes) Reaction->Workup Drying Dry Organic Layer (e.g., MgSO₄) Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification of Crude Product Concentration->Purification Distillation Vacuum Distillation Purification->Distillation For larger scale Chromatography Column Chromatography Purification->Chromatography For smaller scale/ high purity Characterization Characterization (NMR, MS, IR, HPLC) Distillation->Characterization Chromatography->Characterization FinalProduct Research-Grade This compound (>99% Purity) Characterization->FinalProduct

Caption: A typical workflow for this compound synthesis.

References

The Core Mechanism of Octyl Nicotinate on Skin Barrier Function: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

**Executive Summary

Octyl nicotinate, a lipophilic derivative of nicotinic acid (niacin), is emerging as a significant agent in dermatology for its role in enhancing skin barrier function. As a prodrug, it facilitates the efficient delivery of nicotinic acid into the skin, where it is subsequently converted to nicotinamide adenine dinucleotide (NAD+). This elevation of intracellular NAD+ is the cornerstone of its mechanism, triggering a cascade of cellular processes that culminate in a fortified and more resilient epidermal barrier. This guide elucidates the multifaceted mechanism of action of this compound, detailing its influence on epidermal differentiation, lipid biosynthesis, and relevant signaling pathways. While direct quantitative data for this compound is limited, this guide draws upon the extensive research on related nicotinic acid derivatives, such as myristyl nicotinate and niacinamide, to present a comprehensive understanding of its anticipated effects.

**1. Core Mechanism of Action: From Prodrug to Cellular Energizer

The primary mechanism of this compound revolves around its function as a prodrug for nicotinic acid. Its lipophilic nature allows for enhanced penetration through the stratum corneum. Once within the epidermis, endogenous esterases hydrolyze this compound, releasing nicotinic acid. This nicotinic acid is then utilized by keratinocytes for the synthesis of NAD+, a vital coenzyme in a myriad of cellular metabolic reactions.

The increase in the intracellular NAD+ pool has several profound effects on skin barrier function:

  • Enhanced Cellular Metabolism and Energy Production: NAD+ is a critical component of cellular respiration, and its increased availability supports the high energy demands of the constantly renewing epidermis.

  • Substrate for Key Enzymes: NAD+ is a necessary substrate for enzymes such as poly(ADP-ribose) polymerase-1 (PARP-1), which is integral to DNA repair and the maintenance of genomic integrity, particularly in response to environmental stressors like UV radiation.[1]

  • Modulation of Epidermal Differentiation: Increased NAD+ levels have been shown to promote the maturation of keratinocytes, a process fundamental to the formation of a robust epidermal barrier.[2]

  • Stimulation of Lipid Synthesis: NAD+ and its reduced form, NADPH, are essential for the de novo synthesis of crucial barrier lipids, including ceramides, cholesterol, and free fatty acids.[3][4]

**2. Effects on Epidermal Differentiation

A well-structured and properly differentiated epidermis is fundamental to a competent skin barrier. This compound, by elevating NAD+ levels, is believed to positively influence the expression of key proteins involved in keratinocyte differentiation. Studies on related compounds have demonstrated an increase in the expression of terminal differentiation markers such as filaggrin, involucrin, and loricrin.[5][6] These proteins are essential for the formation of the cornified envelope, the tough outer layer of corneocytes that provides structural integrity to the stratum corneum.

**3. Impact on Barrier Lipid Biosynthesis

The intercellular lipid matrix of the stratum corneum, composed primarily of ceramides, cholesterol, and free fatty acids, is critical for the skin's permeability barrier. Nicotinamide, the amide form of vitamin B3, has been shown to stimulate the synthesis of these vital lipids.[4][7] The proposed mechanism involves the upregulation of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo synthesis of sphingolipids like ceramides.[4] By increasing the availability of nicotinic acid for NAD+ synthesis, this compound is expected to similarly enhance the production of these barrier lipids, thereby improving the skin's ability to retain moisture and resist external insults.

**4. Quantitative Data on the Efficacy of Topical Nicotinates

While specific quantitative data for this compound is not extensively available, studies on myristyl nicotinate and niacinamide provide valuable insights into the expected efficacy of topical nicotinates in improving skin barrier function.

ParameterInterventionResultStudy
Transepidermal Water Loss (TEWL) Myristyl NicotinateReduction of ~20% on cheeks (P=0.012) and arms (P=0.017) relative to placebo.[8]Jacobson et al.
2% Nicotinamide CreamSignificant decrease in TEWL in patients with atopic dermatitis.[9]Soma et al.
Oral Nicotinamide (500mg twice daily)7% reduction in TEWL on the forearm and leg at 12 months.[10]Chen et al.
Stratum Corneum Thickness Myristyl Nicotinate~70% increase (P=0.0001) in photodamaged facial skin relative to placebo.[11]Jacobson et al.
Epidermal Thickness Myristyl Nicotinate~20% increase (P=0.001) in photodamaged facial skin relative to placebo.[11]Jacobson et al.
Ceramide Synthesis Nicotinamide (1-30 µmol/L) on cultured keratinocytes4.1 to 5.5-fold increase in ceramide biosynthesis after 6 days.[4]Tanno et al.
Free Fatty Acid Synthesis Nicotinamide on cultured keratinocytes2.3-fold increase.[4]Tanno et al.
Cholesterol Synthesis Nicotinamide on cultured keratinocytes1.5-fold increase.[4]Tanno et al.
Intracellular NAD+ Myristyl Nicotinate25% increase (P=0.001) in skin cells.[11]Jacobson et al.

**5. Experimental Protocols

In Vitro Keratinocyte Differentiation Assay

This protocol is designed to assess the effect of this compound on the expression of keratinocyte differentiation markers.

  • Cell Culture: Primary human epidermal keratinocytes (NHEKs) are cultured in a serum-free, low-calcium (e.g., 0.06 mM) keratinocyte growth medium to maintain their proliferative state.[12]

  • Differentiation Induction: To induce differentiation, the calcium concentration in the medium is raised to a final concentration of 1.2-1.8 mM (a "calcium switch").[12][13] Cells are treated with varying concentrations of this compound or a vehicle control.

  • Assessment of Differentiation Markers: After a defined incubation period (e.g., 24-72 hours), the expression of differentiation markers is evaluated using the following methods:

    • Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted, reverse transcribed to cDNA, and qRT-PCR is performed using primers specific for early (Keratin 1, Keratin 10) and late (Involucrin, Loricrin, Filaggrin) differentiation markers.[12]

    • Immunofluorescence Staining: Cells cultured on coverslips are fixed, permeabilized, and stained with primary antibodies against differentiation markers, followed by fluorescently labeled secondary antibodies. Nuclei are counterstained with DAPI.[12]

    • Western Blotting: Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the differentiation markers.[12]

In Vitro Skin Barrier Function Model

This protocol utilizes reconstructed human epidermis (RHE) models to evaluate the effect of this compound on barrier integrity.

  • Model Preparation: Commercially available RHE models (e.g., EpiDerm™, SkinEthic™) are cultured at the air-liquid interface to allow for full epidermal differentiation.[14][15]

  • Topical Application: this compound formulations or a vehicle control are applied topically to the RHE models.

  • Transepidermal Electrical Resistance (TEER) Measurement: TEER is measured at various time points to assess the integrity of the tight junctions and overall barrier function. A decrease in TEER indicates barrier disruption.[16]

  • Permeability Assay: A fluorescent marker (e.g., Lucifer yellow) is applied to the apical side of the RHE model. The amount of marker that permeates to the basal medium is quantified to assess barrier permeability.[16]

In Vivo Measurement of Skin Barrier Function

These non-invasive methods are used to assess the effects of topical this compound on human skin.

  • Transepidermal Water Loss (TEWL): A Tewameter® or similar evaporimeter is used to measure the rate of water vapor loss from the skin surface, providing a direct indication of barrier integrity.[17][18]

  • Stratum Corneum Hydration: A Corneometer® is used to measure the moisture content of the stratum corneum.[9]

  • Vascular Response to Nicotinates: Laser-Doppler flowmetry can be used to measure the vascular response to the penetration of nicotinates like hexyl nicotinate, which can be an indirect measure of stratum corneum barrier function.[17]

**6. Visualizations

Octyl_Nicotinate_Mechanism ON This compound (Topical Application) SC Stratum Corneum Penetration ON->SC EH Epidermal Hydrolization (Esterases) SC->EH NA Nicotinic Acid EH->NA NAD Increased Intracellular NAD+ NA->NAD  Synthesis LS Lipid Synthesis (Ceramides, Cholesterol, FFAs) NAD->LS KD Keratinocyte Differentiation (Filaggrin, Involucrin) NAD->KD SBF Improved Skin Barrier Function LS->SBF KD->SBF TEWL Decreased TEWL SBF->TEWL Hydration Increased Hydration SBF->Hydration

Caption: this compound's metabolic pathway and effects on skin.

Experimental_Workflow Start Start: Assess Octyl Nicotinate on RHE Model Culture Culture Reconstructed Human Epidermis (RHE) at Air-Liquid Interface Start->Culture Treat Topically Apply Octyl Nicotinate vs. Vehicle Culture->Treat Incubate Incubate for Defined Timepoints Treat->Incubate Analysis Barrier Function Analysis Incubate->Analysis TEER Measure TEER Analysis->TEER Permeability Perform Permeability Assay (e.g., Lucifer Yellow) Analysis->Permeability Histo Histological Analysis (Marker Expression) Analysis->Histo End End: Quantify Barrier Improvement TEER->End Permeability->End Histo->End

Caption: Workflow for in vitro assessment of skin barrier function.

Logical_Relationship ON This compound Prodrug Prodrug of Nicotinic Acid ON->Prodrug Lipo Lipophilic Nature ON->Lipo Delivery Enhanced Dermal Delivery Prodrug->Delivery Lipo->Delivery NAD Increases NAD+ Pool Delivery->NAD Effects Stimulates Differentiation & Lipid Synthesis NAD->Effects Outcome Strengthened Skin Barrier Effects->Outcome

Caption: Logical flow from compound properties to clinical outcome.

**7. Conclusion

This compound represents a promising strategy for fortifying the skin barrier. By acting as a highly effective delivery system for nicotinic acid, it elevates intracellular NAD+ levels, thereby enhancing epidermal differentiation and stimulating the synthesis of crucial barrier lipids. This multifaceted mechanism of action leads to a more resilient and functional epidermal barrier, with anticipated benefits including reduced transepidermal water loss and increased skin hydration. Further research specifically quantifying the effects of this compound will be invaluable in fully elucidating its therapeutic potential for a range of dermatological conditions characterized by impaired barrier function.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Octyl Nicotinate as a Prodrug for Topical Niacin Delivery

Introduction: The Rationale for a Niacin Prodrug

Niacin (Vitamin B3) is a well-established active ingredient in dermatology, valued for its ability to improve epidermal barrier function, reduce hyperpigmentation, and exert anti-inflammatory and anti-aging effects. These benefits are primarily mediated through its role as a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+), which is central to cellular metabolism and DNA repair.[1][2][3]

However, the topical application of niacin (nicotinic acid) is significantly limited by a common and uncomfortable side effect: cutaneous vasodilation, or flushing. This reaction is triggered by the rapid release of prostaglandins, leading to redness, a sensation of heat, and itching, which severely impacts patient compliance.[4][5] To overcome this limitation while harnessing the therapeutic potential of niacin, the development of prodrugs has become a key strategy.

A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body. For topical delivery, an ideal niacin prodrug should be more lipophilic than niacin to enhance penetration through the lipid-rich stratum corneum.[4] Once inside the skin, it should be efficiently hydrolyzed by endogenous cutaneous esterases to release niacin at a slow and sustained rate, thus avoiding the rapid concentration spike that causes flushing.[4][6] Alkyl esters of nicotinic acid, such as this compound, are designed precisely for this purpose. This guide provides a comprehensive technical overview of this compound, its mechanism of action, and the experimental methodologies used to evaluate its efficacy as a topical prodrug for niacin delivery.

This compound: Physicochemical Properties

This compound (Nicotinic Acid n-Octyl Ester) is the ester of nicotinic acid and octanol. Its increased lipophilicity compared to the parent niacin molecule is a critical attribute for its function as a topical prodrug. This property is predicted to enhance its partitioning into and diffusion across the stratum corneum.

PropertyValueSource
Molecular Formula C₁₄H₂₁NO₂[7][8]
Molecular Weight 235.32 g/mol [7][8]
IUPAC Name octyl pyridine-3-carboxylate[7]
CAS Number 70136-02-6[7]
Physical State Liquid[9]
Computed XLogP3 4.7[7]

Mechanism of Action

The action of this compound as a prodrug is a two-stage process involving passive diffusion and enzymatic bioactivation, followed by the pharmacological effects of the released niacin.

Skin Penetration and Enzymatic Hydrolysis
  • Topical Application & Penetration : The this compound formulation is applied to the skin surface. Due to its lipophilic nature, it preferentially partitions into the stratum corneum and diffuses through the lipid matrix into the viable epidermis.

  • Enzymatic Hydrolysis : Within the epidermis and dermis, which contain nonspecific esterase enzymes, this compound undergoes hydrolysis.[10] This reaction cleaves the ester bond, releasing active nicotinic acid (niacin) and the inert octanol moiety. This enzymatic conversion is the rate-limiting step for niacin release, ensuring a slow and sustained delivery that avoids vasodilation.[6]

A study focusing on the stability of this compound reported its hydrolysis rate constants in both phosphate buffer and skin homogenate, confirming its susceptibility to enzymatic degradation.[11]

G Figure 1: Prodrug Delivery and Bioactivation Workflow A Topical Application of This compound Formulation B Partitioning and Diffusion Across Stratum Corneum A->B C Enzymatic Hydrolysis by Cutaneous Esterases B->C D Sustained Release of Nicotinic Acid (Niacin) C->D E Cellular Uptake by Keratinocytes D->E F Pharmacological Effect E->F

Figure 1: Prodrug Delivery and Bioactivation Workflow
Cellular Effects of Released Niacin

Once released, niacin is taken up by skin cells (e.g., keratinocytes) and exerts its biological effects, primarily by serving as a substrate for NAD+ synthesis.

  • NAD+ Synthesis : Niacin is converted into Nicotinamide Adenine Dinucleotide (NAD+) through the Preiss-Handler pathway. NAD+ is a critical coenzyme for cellular redox reactions, energy metabolism, and is the sole substrate for enzymes like Poly (ADP-ribose) polymerases (PARPs), which are essential for DNA repair.[12][13]

  • Signaling Pathways : Niacin can also act as a signaling molecule, for instance, by activating the G protein-coupled receptor GPR109A, which is linked to the flushing response but may also play other roles in skin physiology.[4]

  • Therapeutic Outcomes : The increase in cellular NAD+ levels leads to enhanced epidermal differentiation, improved skin barrier function (e.g., increased ceramide synthesis), and protection against photodamage.[12]

G Figure 2: Niacin's Core Cellular Action cluster_cell Keratinocyte Niacin Nicotinic Acid (from Prodrug) Pathway Preiss-Handler Pathway Niacin->Pathway NAD Increased Cellular NAD+ Pool Pathway->NAD PARP PARP Activation NAD->PARP Energy Energy Metabolism (Redox Reactions) NAD->Energy DNARepair DNA Repair PARP->DNARepair Barrier Barrier Function (Ceramide Synthesis) Energy->Barrier ATP for Synthesis G Figure 3: In Vitro Skin Permeation Experimental Workflow A Prepare Skin Membrane (Human or Porcine) B Assemble Franz Cell (Mount Skin, Fill Receptor Fluid) A->B C Equilibrate System (32°C Skin Surface Temp) B->C D Apply Finite Dose of This compound Formulation C->D E Sample Receptor Fluid at Timed Intervals D->E F Replenish with Fresh Receptor Fluid E->F G Quantify Permeates (this compound & Niacin) via HPLC E->G H Calculate Flux (Jss) and Permeability (Kp) G->H

References

The Dawn of a Vasodilator: An In-depth Technical Guide to the Early Discovery and Development of Octyl Nicotinate in Dermatology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl nicotinate, an ester of nicotinic acid (niacin), has emerged as a compound of interest in dermatological research, primarily for its vasodilatory properties and its potential to enhance skin barrier function and stimulate hair growth. As a lipophilic derivative of a well-established vitamin, it offers a promising approach for topical delivery, aiming to localize its effects while minimizing systemic side effects. This technical guide delves into the core aspects of the early discovery and development of this compound, presenting a comprehensive overview of its synthesis, mechanism of action, key experimental findings, and the methodologies employed in its initial evaluation.

Early Discovery and Synthesis

The development of this compound is rooted in the broader exploration of nicotinic acid esters as prodrugs for targeted topical delivery. The primary motivation was to harness the beneficial effects of nicotinic acid on skin physiology, such as increased blood flow and cellular energy metabolism, while mitigating the common side effect of flushing associated with oral administration.

A key method for the synthesis of n-octyl nicotinate involves the refluxing of a pyridine dicarboxylic acid, such as cinchomeronic acid, with an alkanol, in this case, n-octyl alcohol. This direct conversion process is carried out at temperatures ranging from approximately 180°C to 250°C. The reaction yields the desired pyridine monocarboxylic acid ester, which can then be isolated through distillation.

Mechanism of Action

The pharmacological activity of this compound is a two-step process involving its conversion to the active parent compound, nicotinic acid, within the skin, which then initiates downstream cellular signaling.

Bioconversion and NAD+ Synthesis

dot

Bioconversion_and_NAD_Pathway Octyl_Nicotinate This compound (Topical Application) Stratum_Corneum Stratum Corneum Octyl_Nicotinate->Stratum_Corneum Penetration Epidermis_Dermis Epidermis/Dermis Stratum_Corneum->Epidermis_Dermis Cutaneous_Esterases Cutaneous Esterases Nicotinic_Acid Nicotinic Acid Cutaneous_Esterases->Nicotinic_Acid Hydrolysis NAD_Synthesis NAD+ Synthesis (Preiss-Handler Pathway) Nicotinic_Acid->NAD_Synthesis NAD NAD+ NAD_Synthesis->NAD Cellular_Metabolism Enhanced Cellular Metabolism & Energy NAD->Cellular_Metabolism

Caption: Bioconversion of this compound and subsequent NAD+ synthesis in the skin.

Vasodilation Signaling Pathway

The vasodilatory effect of nicotinic acid, and by extension its esters, is primarily mediated through the activation of the G-protein coupled receptor GPR109A (also known as HM74A in humans)[2][3][4]. This receptor is expressed on various skin cells, including Langerhans cells and keratinocytes[3]. The binding of nicotinic acid to GPR109A initiates a signaling cascade that leads to the production and release of prostaglandins, particularly prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2)[2][5][6]. These prostaglandins then act on their respective receptors (DP1 for PGD2 and EP2/EP4 for PGE2) on the vascular smooth muscle cells of dermal blood vessels, causing relaxation and subsequent vasodilation, which manifests as erythema or flushing[2][7][8][9][10].

dot

Vasodilation_Signaling_Pathway cluster_skin_cell Langerhans Cell / Keratinocyte cluster_smooth_muscle Vascular Smooth Muscle Cell Nicotinic_Acid Nicotinic Acid GPR109A GPR109A Receptor Nicotinic_Acid->GPR109A Binds PLC Phospholipase C GPR109A->PLC Activates AA Arachidonic Acid PLC->AA Releases COX COX-1 / COX-2 AA->COX Metabolized by PGs PGD2 & PGE2 COX->PGs Produces PG_Receptors DP1, EP2, EP4 Receptors PGs->PG_Receptors Binds to Relaxation Relaxation PG_Receptors->Relaxation Induces Vasodilation Vasodilation (Increased Blood Flow) Relaxation->Vasodilation

Caption: Signaling pathway of Nicotinic Acid-induced vasodilation in the skin.

Key Experimental Data

The early development of this compound and related compounds has been supported by both preclinical and clinical studies. The quantitative data from these investigations are summarized below.

Clinical Efficacy in Female Pattern Alopecia

A pilot study investigating the efficacy of a topical formulation containing this compound and tetradecyl nicotinate for the treatment of female pattern alopecia yielded promising results.

ParameterActive Group (n=40)Placebo Group (n=20)P-value
Change in Hair Fullness Statistically significant increaseNo significant change0.04[11][12]
Table 1: Summary of a pilot study on the effect of topical niacin derivatives on hair fullness in female pattern alopecia.[11][12]
Effects of a Related Nicotinate (Myristyl Nicotinate) on Skin Physiology

While specific quantitative data for this compound's impact on skin barrier function and cellular health from early studies is limited, data from the closely related myristyl nicotinate provide valuable insights into the potential effects of this class of compounds.

ParameterTreatment Group (Myristyl Nicotinate)Placebo GroupP-value
Skin Cell NAD+ Content +25%-0.001[1]
Stratum Corneum Thickness ~+70%-0.0001[1]
Epidermal Thickness ~+20%-0.001[1]
Table 2: Effects of myristyl nicotinate on skin parameters in subjects with photodamaged skin.[1]

Experimental Protocols

The evaluation of this compound and other nicotinic acid esters has relied on established methodologies to assess their effects on skin physiology.

Measurement of Skin Microcirculation

Objective: To quantify the vasodilatory effect of topically applied nicotinates.

Methodology: Laser Doppler Flowmetry (LDF)

  • Subject Acclimatization: Subjects are acclimatized in a temperature-controlled room for at least 20 minutes to ensure stable baseline skin blood flow.

  • Baseline Measurement: A laser Doppler flowmeter probe is placed on the target skin area (e.g., forearm) to record baseline blood perfusion values.

  • Product Application: A standardized amount of the test formulation (e.g., this compound cream or lotion) is applied to a defined area of the skin.

  • Post-Application Measurements: Skin blood flow is continuously or intermittently measured at predefined time points (e.g., 5, 15, 30, 60, and 120 minutes) after application.

  • Data Analysis: The change in blood flow from baseline is calculated and expressed as a percentage increase or in arbitrary perfusion units.

dot

LDF_Workflow Start Start Acclimatization Subject Acclimatization (20 min) Start->Acclimatization Baseline Baseline LDF Measurement Acclimatization->Baseline Application Topical Application of This compound Baseline->Application Post_Measurement Post-Application LDF Measurements (Multiple Timepoints) Application->Post_Measurement Analysis Data Analysis: Change from Baseline Post_Measurement->Analysis End End Analysis->End

Caption: Experimental workflow for assessing skin microcirculation using Laser Doppler Flowmetry.

Analysis of Bioconversion and Stability

Objective: To determine the rate of hydrolysis of this compound to nicotinic acid in skin and to assess its formulation stability.

Methodology: High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation:

    • For Bioconversion: Skin samples (e.g., biopsies or reconstructed skin models) are incubated with the this compound formulation. At various time points, the tissue is homogenized, and the active compounds are extracted using a suitable solvent (e.g., acetonitrile).

    • For Stability: The dermatological formulation is stored under controlled conditions (e.g., temperature, light). At specified intervals, an aliquot of the formulation is dissolved in a suitable solvent.

  • Chromatographic Separation: The extracted samples are injected into an HPLC system equipped with a suitable column (e.g., reversed-phase C18). A mobile phase (e.g., a mixture of water and acetonitrile) is used to separate this compound from its hydrolysis product, nicotinic acid.

  • Detection and Quantification: A UV detector is typically used to detect the compounds as they elute from the column. The concentration of each compound is determined by comparing its peak area to that of a known standard.

Conclusion

The early discovery and development of this compound in dermatology have laid the groundwork for its potential application in conditions characterized by impaired microcirculation and compromised skin barrier function. Its synthesis from readily available precursors and its mechanism of action, centered on the well-understood biology of nicotinic acid, make it an attractive candidate for further investigation. The initial clinical data, particularly in the context of hair loss, are encouraging and warrant larger, more definitive studies. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation of this compound and other novel nicotinic acid esters in the field of dermatology. Future research should focus on obtaining more granular quantitative data on its effects on skin NAD+ levels, dose-response relationships for vasodilation, and its long-term efficacy and safety in various dermatological applications.

References

An In-depth Technical Guide to the Vasodilatory Effects of Octyl Nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octyl nicotinate, an ester of nicotinic acid (niacin), is a lipophilic compound utilized in topical formulations for its ability to induce localized vasodilation. This effect is primarily attributed to its enzymatic hydrolysis in the skin to nicotinic acid, which then activates specific signaling pathways, leading to increased cutaneous blood flow. This technical guide provides a comprehensive overview of the current understanding of the vasodilatory effects of this compound, including its mechanism of action, relevant signaling cascades, and methodologies for its evaluation. While direct quantitative data for this compound is limited, this guide synthesizes information from studies on closely related nicotinic acid esters to present a cohesive picture for research and development purposes.

Introduction

Nicotinic acid and its derivatives have long been recognized for their vasodilatory properties, which are responsible for the characteristic "niacin flush" when taken orally. In topical applications, these compounds are employed to enhance local blood circulation, which can be beneficial for conditions such as alopecia and for improving the delivery of nutrients to the skin. This compound, as a more lipophilic ester, is designed for enhanced penetration through the stratum corneum. Upon penetrating the skin, it is hydrolyzed by endogenous esterases to release nicotinic acid, the primary active moiety responsible for the vasodilatory effects. This controlled release is intended to provide a localized effect while minimizing systemic absorption and associated side effects. A pilot study has suggested that a combination of this compound and tetradecyl nicotinate can increase hair fullness in female pattern alopecia, an effect likely related to increased scalp blood flow.[1] It has been proposed that this compound stimulates blood flow, which in turn enhances the delivery of nutrients to the scalp and aids in the removal of metabolic byproducts.[2]

Mechanism of Action and Signaling Pathways

The vasodilatory action of this compound, mediated by the release of nicotinic acid, is a multi-step process involving specific receptors and downstream signaling molecules. The primary pathways implicated are the GPR109A receptor-prostaglandin synthesis pathway and, to a lesser extent, the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.

GPR109A Receptor Activation and Prostaglandin Synthesis

The principal mechanism underlying nicotinic acid-induced vasodilation involves the activation of the G protein-coupled receptor GPR109A (also known as HM74A or PUMA-G). This receptor is expressed in various cell types, including epidermal Langerhans cells and keratinocytes.

The binding of nicotinic acid to GPR109A on Langerhans cells initiates a signaling cascade that results in the synthesis and release of prostaglandins, primarily prostaglandin D2 (PGD2) and, to a lesser extent, prostaglandin E2 (PGE2).[3] These prostaglandins then act on their respective receptors (DP1 for PGD2 and EP2/EP4 for PGE2) on the smooth muscle cells of dermal blood vessels, leading to vasodilation and increased blood flow.

GPR109A_Pathway cluster_Langerhans Langerhans Cell cluster_VSMC Vascular Smooth Muscle Cell This compound This compound Esterases Esterases This compound->Esterases Hydrolysis Nicotinic Acid Nicotinic Acid Esterases->Nicotinic Acid GPR109A Receptor GPR109A Receptor Nicotinic Acid->GPR109A Receptor Binds to Prostaglandin Synthesis Prostaglandin Synthesis GPR109A Receptor->Prostaglandin Synthesis Langerhans Cell Langerhans Cell PGD2 / PGE2 PGD2 / PGE2 Prostaglandin Synthesis->PGD2 / PGE2 Release DP1 / EP2/4 Receptors DP1 / EP2/4 Receptors PGD2 / PGE2->DP1 / EP2/4 Receptors Binds to Vasodilation Vasodilation DP1 / EP2/4 Receptors->Vasodilation Vascular Smooth Muscle Cell Vascular Smooth Muscle Cell TRPV1_Pathway cluster_SensoryNerve Sensory Nerve This compound This compound Esterases Esterases This compound->Esterases Hydrolysis Nicotinic Acid Nicotinic Acid Esterases->Nicotinic Acid TRPV1 Channel TRPV1 Channel Nicotinic Acid->TRPV1 Channel Activates Neuropeptide Release CGRP Release TRPV1 Channel->Neuropeptide Release Sensory Nerve Sensory Nerve Vasodilation Vasodilation Neuropeptide Release->Vasodilation Vascular Smooth Muscle Cell Vascular Smooth Muscle Cell LDF_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Subject Acclimatization (20-30 min in controlled environment) B Test Site Selection and Marking (e.g., volar forearm) A->B C Baseline Blood Flow Recording (Laser Doppler Flowmetry) B->C D Topical Application of this compound (and vehicle control) C->D E Continuous Blood Flow Monitoring (for a defined period, e.g., 60-120 min) D->E F Calculation of Change from Baseline E->F G Dose-Response Curve Generation F->G

References

The Vasodilatory Role of Octyl Nicotinate in Cutaneous Blood Flow: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octyl nicotinate, an ester of nicotinic acid, is a lipophilic compound that facilitates its penetration through the stratum corneum. Upon topical application, it is metabolized to nicotinic acid, the active moiety responsible for inducing cutaneous vasodilation. This vasodilation is primarily mediated by the release of prostaglandins, particularly prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2), following the activation of the G-protein coupled receptor GPR109A on epidermal Langerhans cells. The subsequent increase in cutaneous blood flow, measurable by techniques such as laser Doppler flowmetry, underpins its therapeutic and physiological effects. This technical guide provides an in-depth overview of the mechanism of action, experimental protocols for evaluation, and quantitative data related to the stimulation of cutaneous blood flow by nicotinic acid esters, with a focus on the extrapolated role of this compound.

Introduction

Nicotinic acid and its derivatives have long been recognized for their vasodilatory properties. This compound, as a more lipophilic ester, is designed for enhanced skin permeation. While specific research on this compound's direct impact on cutaneous blood flow is limited, a significant body of evidence from studies on other nicotinic acid esters, such as methyl and hexyl nicotinate, provides a robust framework for understanding its mechanism and effects. This guide synthesizes the available data to present a comprehensive technical overview for research and development purposes. A pilot study has suggested the potential of this compound in increasing hair fullness in female pattern alopecia, an effect that may be linked to its vasodilatory properties.[1]

Mechanism of Action: The Prostaglandin-Mediated Pathway

The primary mechanism by which nicotinic acid and its esters induce cutaneous vasodilation is through a prostaglandin-mediated pathway.[2][3][4] The nitric oxide pathway does not appear to be involved in this process.[3]

Upon penetrating the epidermis, this compound is hydrolyzed by cutaneous esterases to release nicotinic acid.[5] Nicotinic acid then binds to the G-protein coupled receptor GPR109A, which is expressed on Langerhans cells within the epidermis.[2][6] This binding event initiates a signaling cascade:

  • G-Protein Activation: The binding of nicotinic acid to GPR109A activates an associated G-protein.

  • Calcium Influx: This activation leads to an influx of calcium ions (Ca2+) into the Langerhans cell.[7]

  • Phospholipase A2 Activation: The increase in intracellular calcium activates cytosolic phospholipase A2 (cPLA2).[6][7]

  • Arachidonic Acid Release: Activated cPLA2 translocates to the cell membrane and catalyzes the release of arachidonic acid from membrane phospholipids.[6][7]

  • Prostaglandin Synthesis: Arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes (COX-1 and COX-2) to produce prostaglandins, primarily PGD2 and PGE2.[7]

  • Vasodilation: These prostaglandins diffuse to the underlying dermal microvasculature and bind to their respective receptors (e.g., PGD2 binds to DP1 receptors) on the smooth muscle cells of the capillaries, leading to vasodilation and an increase in cutaneous blood flow.[2]

Local sensory nerves have also been implicated in the vasodilatory response to nicotinates.[3]

Signaling Pathway Diagram

Nicotinic Acid-Induced Vasodilation cluster_epidermis Epidermis cluster_lc Langerhans Cell cluster_dermis Dermis cluster_dc Dermal Capillary Smooth Muscle This compound This compound Cutaneous Esterases Cutaneous Esterases This compound->Cutaneous Esterases Topical Application Nicotinic Acid Nicotinic Acid Cutaneous Esterases->Nicotinic Acid Hydrolysis GPR109A GPR109A Nicotinic Acid->GPR109A Binds to Langerhans Cell Langerhans Cell G_Protein G-Protein GPR109A->G_Protein Activates Ca_Influx Ca2+ Influx G_Protein->Ca_Influx cPLA2 cPLA2 Ca_Influx->cPLA2 Activates Arachidonic_Acid Arachidonic Acid cPLA2->Arachidonic_Acid Releases COX COX-1/2 Arachidonic_Acid->COX Metabolized by Prostaglandins PGD2, PGE2 COX->Prostaglandins Synthesizes PG_Receptors PG Receptors (e.g., DP1) Prostaglandins->PG_Receptors Diffuses & Binds Dermal Capillary Dermal Capillary Vasodilation Vasodilation PG_Receptors->Vasodilation Induces Experimental Workflow A Subject Recruitment & Consent B Acclimatization (Temperature-controlled room) A->B C Baseline Blood Flow Measurement (Laser Doppler) B->C D Topical Application (this compound vs. Placebo) C->D E Post-Application Measurements (Time-course monitoring) D->E F Data Analysis (% Change, AUC) E->F

References

Preliminary Studies on Octyl Nicotinate for Hair Follicle Stimulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl nicotinate, an ester of nicotinic acid (niacin), has emerged as a compound of interest in the field of hair biology. Preliminary research suggests its potential role in stimulating hair follicles and improving hair fullness, particularly in cases of female pattern hair loss. This technical guide provides a comprehensive overview of the existing preliminary studies, focusing on the quantitative data, experimental methodologies, and the proposed mechanism of action of this compound in modulating hair follicle activity. The information is intended to serve as a resource for researchers and professionals involved in the development of novel therapeutics for alopecia.

Core Findings from Preliminary Clinical Research

The most significant clinical evidence for the efficacy of a topical formulation containing this compound comes from a pilot study conducted by Draelos and colleagues.[1] This study investigated the effects of a combination of two niacin derivatives, this compound and tetradecyl nicotinate, on hair fullness in women with female pattern alopecia.

Quantitative Data Summary

The 6-month, double-blind, placebo-controlled study demonstrated a statistically significant increase in hair fullness for the active group compared to the placebo group.[1] The key quantitative outcomes are summarized in the table below, derived from a subsequent patent filing that appears to present the study's data.[2]

GroupNumber of Subjects (Enrolled)Number of Subjects (Completed)Decrease in Hair FullnessNo Change in Hair FullnessIncrease in Hair Fullnessp-value (vs. Placebo)
Active 40322 (6%)8 (25%)22 (69%)0.04
Placebo 20121 (8%)7 (59%)4 (33%)-

Experimental Protocols

Pivotal Clinical Study: Draelos et al. (2005)

This section details the methodology of the key pilot study that evaluated the efficacy of topical niacin derivatives, including this compound.

Study Design: A 6-month, double-blind, placebo-controlled, randomized clinical trial.[1][3]

Participants: Sixty female subjects diagnosed with Ludwig types I-III female pattern hair loss were enrolled.[1][3]

Intervention:

  • Active Group (n=40): Subjects applied a topical solution containing a combination of niacin derivatives. A related patent suggests the active formulation contained 0.5% this compound and 5.0% myristyl nicotinate in a vehicle where trisiloxane and dimethicone were the main components.[4]

  • Placebo Group (n=20): Subjects applied the vehicle solution without the active niacin derivatives.[1][3]

Application Regimen: While the full, detailed application instructions from the original study are not publicly available, typical protocols for topical hair treatments involve once or twice daily application to the affected scalp areas.

Efficacy Assessment:

  • The primary efficacy endpoint was the change in hair fullness over the 6-month period.[1][3]

  • Assessment was conducted using standardized 35-mm photographic analysis.[1][3] This non-invasive method is a standard in clinical trials for hair loss and involves capturing high-resolution images of the scalp at baseline and subsequent follow-up visits under controlled conditions.[5][6][7][8]

  • Blinded investigators evaluated the photographs to assess changes in hair fullness.[1] The scoring was based on a scale of -1 for decreased hair fullness, 0 for no change, and +1 for increased hair fullness.[1]

Experimental Workflow

G cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Groups (6 Months) cluster_assessment Efficacy Assessment cluster_outcome Primary Outcome s1 60 Female Subjects (Ludwig I-III FPHL) r1 Randomized, Double-Blind s1->r1 t1 Active Group (n=40) Topical this compound & Tetradecyl Nicotinate r1->t1 t2 Placebo Group (n=20) Vehicle Control r1->t2 a1 Standardized 35mm Photographic Analysis (Baseline, 2, 4, 6 Months) t1->a1 t2->a1 a2 Blinded Investigator Evaluation of Hair Fullness a1->a2 o1 Statistically Significant Increase in Hair Fullness (p=0.04) a2->o1

Clinical trial workflow for the pivotal this compound study.

Proposed Mechanism of Action

The precise molecular mechanisms by which this compound stimulates hair follicles are not fully elucidated; however, the leading hypothesis centers on its role as a nicotinic acid pro-drug, leading to localized vasodilation and potential modulation of prostaglandin synthesis.

Topical application of nicotinates like this compound is known to induce a cutaneous erythema (redness) due to vasodilation.[2] This effect is thought to be mediated through the activation of the G-protein coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor.

The proposed signaling pathway is as follows:

  • Receptor Activation: this compound penetrates the skin and is hydrolyzed to nicotinic acid, which then binds to and activates GPR109A receptors on epidermal Langerhans cells and keratinocytes.

  • Prostaglandin Synthesis: Activation of GPR109A triggers the release of arachidonic acid, which is subsequently converted into prostaglandins, primarily prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2), through the action of cyclooxygenase (COX) enzymes.

  • Vasodilation: These prostaglandins act on receptors on the vascular smooth muscle of dermal blood vessels, causing them to relax and leading to increased local blood flow.

  • Hair Follicle Stimulation: The enhanced blood flow is hypothesized to improve the delivery of oxygen and nutrients to the hair follicles, thereby supporting their metabolic activity and potentially prolonging the anagen (growth) phase of the hair cycle.

It is crucial to note the dual and opposing roles of prostaglandins in hair biology. While PGE2 has been shown to promote hair growth, PGD2 has been identified as an inhibitor of hair growth and is found in elevated levels in the scalps of individuals with androgenetic alopecia.[9][10][11][12][13][14][15][16][17] The net effect of this compound on hair growth may therefore depend on the balance of PGD2 and PGE2 production it induces in the scalp microenvironment.

Signaling Pathway Diagram

G cluster_extracellular Extracellular cluster_intracellular Intracellular (Langerhans Cell / Keratinocyte) cluster_downstream Downstream Effects ON This compound NA Nicotinic Acid ON->NA Hydrolysis GPR109A GPR109A Receptor NA->GPR109A Binds & Activates AA Arachidonic Acid GPR109A->AA Triggers Release COX COX Enzymes AA->COX PGs PGD2 & PGE2 COX->PGs Synthesis Vaso Vasodilation PGs->Vaso Induces BloodFlow Increased Blood Flow & Nutrient Supply Vaso->BloodFlow HF_Stim Hair Follicle Stimulation BloodFlow->HF_Stim

Proposed signaling pathway of this compound in the skin.

Conclusion and Future Directions

The preliminary evidence, primarily from a single pilot study, suggests that topical application of this compound may be a promising approach for increasing hair fullness in female pattern hair loss. The proposed mechanism of action, involving localized vasodilation through the GPR109A receptor and prostaglandin synthesis, provides a plausible biological basis for these observations.

However, it is imperative to acknowledge the limitations of the current body of research. The data is derived from a small-scale pilot study, and the long-term efficacy and safety of this compound have not been established. Furthermore, the paradoxical roles of different prostaglandins in hair follicle cycling warrant a more in-depth investigation to fully understand the net effect of nicotinic acid derivatives on hair growth.

Future research should focus on:

  • Larger, well-controlled clinical trials to confirm the efficacy and safety of this compound in a broader population.

  • Dose-ranging studies to determine the optimal concentration for hair follicle stimulation.

  • In-depth mechanistic studies to elucidate the precise downstream signaling pathways in human hair follicle cells.

  • Investigations into the specific ratio of PGD2 to PGE2 produced in the scalp following topical application of this compound.

A thorough understanding of these factors will be critical for the successful development of this compound as a therapeutic agent for hair loss.

References

Methodological & Application

Application Note: Quantification of Octyl Nicotinate in Skin Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl nicotinate, an ester of nicotinic acid, is a lipophilic compound of interest in dermatological and transdermal drug delivery research. Its ability to penetrate the stratum corneum makes it a potential candidate for delivering nicotinic acid into the skin, which is known to have various beneficial effects, including improving skin barrier function. Accurate quantification of this compound in skin samples is crucial for pharmacokinetic studies, formulation development, and efficacy assessment. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in skin tissue.

The methodology described herein is a comprehensive compilation based on established analytical procedures for similar lipophilic compounds and nicotinic acid esters in biological matrices.[1][2] It provides a reliable framework for the extraction and quantification of this compound from skin samples.

Experimental Protocols

Materials and Reagents
  • This compound (analytical standard, >98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Trifluoroacetic acid (TFA, HPLC grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Full-thickness skin tissue (e.g., porcine or human)

  • Liquid nitrogen

  • 0.45 µm Syringe filters (PTFE)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The chromatographic conditions are optimized for the separation of the non-polar this compound.

Table 1: HPLC Instrumentation and Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with UV Detector
Column C18 column (e.g., Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (80:20, v/v) with 0.1% Trifluoroacetic Acid (TFA)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 262 nm
Run Time < 15 minutes
Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. These will be used to construct the calibration curve.

Sample Preparation from Skin Tissue

This protocol is adapted from methods for extracting lipophilic compounds from skin.[3]

  • Skin Sample Collection: Following in vitro permeation studies or in vivo application, retrieve the skin samples. Gently wipe the surface to remove any excess formulation.

  • Homogenization: Freeze the skin sample in liquid nitrogen and pulverize it into a fine powder using a mortar and pestle or a cryo-grinder.

  • Extraction:

    • Accurately weigh approximately 100-200 mg of the powdered skin tissue into a 2 mL microcentrifuge tube.

    • Add 1 mL of a methanol:water (90:10, v/v) extraction solvent.[3]

    • Vortex the mixture vigorously for 2 minutes.

    • Sonicate the sample in an ultrasonic bath for 15 minutes.

  • Centrifugation: Centrifuge the homogenate at 12,000 rpm for 10 minutes at 4°C to pellet the tissue debris.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Analysis: Inject 20 µL of the filtered extract into the HPLC system.

Method Validation and Quantitative Data

The described HPLC method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[4] The following tables summarize expected quantitative data based on the analysis of similar compounds in biological matrices.[1][2][5]

Table 2: Method Validation Parameters

ParameterExpected Range/Value
Linearity Range 0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) ~0.03 µg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%
Retention Time ~8-12 min

Table 3: Representative Quantitative Data for this compound Analysis

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)
Standard (10 µg/mL) 9.512500010.0
Skin Sample 1 9.6875007.0
Skin Sample 2 9.515000012.0
Blank Skin Sample -Not DetectedNot Detected

Experimental Workflow and Diagrams

The overall workflow for the quantification of this compound in skin is depicted in the following diagram.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Extraction cluster_analysis Analysis & Quantification skin_sample Skin Sample Collection homogenization Cryo-Homogenization skin_sample->homogenization standard_prep Standard Solution Preparation hplc_analysis HPLC-UV Analysis standard_prep->hplc_analysis Calibration extraction Solvent Extraction & Sonication homogenization->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration centrifugation->filtration filtration->hplc_analysis data_processing Data Processing & Quantification hplc_analysis->data_processing

Figure 1: Experimental workflow for this compound quantification in skin.

The logical relationship for ensuring the quality and reliability of the analytical results is outlined below.

logical_relationship cluster_method Analytical Method cluster_validation_params Validation Parameters cluster_application Application method_dev Method Development method_val Method Validation method_dev->method_val linearity Linearity & Range method_val->linearity accuracy Accuracy method_val->accuracy precision Precision method_val->precision specificity Specificity method_val->specificity lod_loq LOD & LOQ method_val->lod_loq sample_analysis Routine Sample Analysis linearity->sample_analysis accuracy->sample_analysis precision->sample_analysis specificity->sample_analysis lod_loq->sample_analysis reliable_results Reliable Quantitative Results sample_analysis->reliable_results

Figure 2: Logical relationship for analytical method validation and application.

Conclusion

This application note provides a detailed and robust RP-HPLC method for the quantification of this compound in skin tissue. The described protocols for sample preparation, chromatographic separation, and method validation offer a solid foundation for researchers and scientists in the fields of dermatology and drug development. Adherence to these methodologies will enable the generation of accurate and reproducible data, which is essential for understanding the cutaneous disposition of this compound.

References

Application Note: Formulation and Evaluation of Octyl Nicotinate in Topical Creams for Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Octyl nicotinate, the octyl ester of nicotinic acid (niacin), is a lipophilic compound designed for enhanced topical delivery.[1] Nicotinic acid and its derivatives are precursors to the essential coenzyme nicotinamide adenine dinucleotide (NAD+), which is vital for cellular energy metabolism and DNA repair.[2] Topical application of nicotinic acid derivatives has been explored for various dermatological conditions, including improving skin barrier function and mitigating photodamage.[3][4] this compound is designed to deliver nicotinic acid to the skin without the common side effect of vasodilation or flushing associated with the parent compound.[3]

This document provides a comprehensive protocol for the formulation of this compound into an oil-in-water (O/W) topical cream, along with detailed methodologies for its physicochemical characterization and in vitro performance evaluation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for designing a stable and effective topical formulation.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₄H₂₁NO₂[5][6]
Molecular Weight 235.32 g/mol [5][6]
CAS Number 70136-02-6[5]
LogP (Computed) 4.7[5]
Solubility Low in water; soluble in oils and organic solvents.[7]

Formulation Protocol: Oil-in-Water (O/W) Cream

Topical creams are semisolid emulsion dosage forms.[8] Oil-in-water (O/W) creams, where the oil phase is dispersed in a continuous aqueous phase, are often preferred for their non-greasy feel and ease of application. This protocol details the preparation of a 2% this compound O/W cream.

3.1. Materials and Equipment

  • Active Pharmaceutical Ingredient (API): this compound

  • Oil Phase Components: Cetyl alcohol, Stearic acid, Isopropyl myristate

  • Aqueous Phase Components: Glycerin, Purified Water

  • Emulsifier: Polysorbate 80

  • Preservative: Phenoxyethanol

  • Equipment: Beakers, heating magnetic stirrers, homogenizer, pH meter, viscometer.

3.2. Cream Composition

The composition of the 2% this compound O/W cream is detailed in Table 2.

Table 2: Composition of 2% this compound O/W Cream

PhaseIngredientFunction% (w/w)
Oil Phase This compoundActive Ingredient2.0
Stearic AcidStiffening agent, emulsifier8.0
Cetyl AlcoholEmollient, thickener5.0
Isopropyl MyristateEmollient, penetration enhancer5.0
Aqueous Phase GlycerinHumectant5.0
Polysorbate 80Emulsifier2.0
PhenoxyethanolPreservative0.5
Purified WaterVehicleq.s. to 100

3.3. Preparation Method

  • Oil Phase Preparation: In a beaker, combine stearic acid, cetyl alcohol, and isopropyl myristate. Heat to 70-75°C on a magnetic stirrer until all components are melted and the mixture is uniform. Add the this compound to the molten oil phase and stir until completely dissolved.[9]

  • Aqueous Phase Preparation: In a separate beaker, combine glycerin, Polysorbate 80, phenoxyethanol, and purified water. Heat to 70-75°C while stirring until a clear solution is obtained.[9]

  • Emulsification: Slowly add the hot oil phase to the hot aqueous phase with continuous stirring using a high-shear mixer or homogenizer.[9]

  • Homogenization: Continue homogenization for 5-10 minutes to ensure the formation of a fine and uniform emulsion.[9]

  • Cooling: Allow the cream to cool to room temperature with gentle, continuous stirring.

  • Final Adjustments: Once cooled, check the pH and adjust if necessary to a skin-compatible range (typically pH 4.5-6.0).

Characterization and Quality Control Protocols

Consistent and reproducible characterization is essential for the evaluation of topical formulations.[10]

4.1. Visual and Organoleptic Evaluation

  • Protocol: Visually inspect the cream for color, homogeneity, and phase separation. Assess its odor and feel by applying a small amount to the back of the hand.

  • Acceptance Criteria: A homogeneous, white, and smooth cream with a characteristic odor.

4.2. pH Measurement

  • Protocol: Disperse 1 gram of the cream in 10 mL of deionized water. Measure the pH of the dispersion using a calibrated pH meter.

  • Acceptance Criteria: pH should be within the range of 4.5-6.0.

4.3. Viscosity Measurement

  • Protocol: Measure the viscosity of the cream using a rotational viscometer with an appropriate spindle at a controlled temperature (e.g., 25°C). Record the viscosity at different shear rates to characterize the rheological behavior.[11]

  • Acceptance Criteria: The viscosity should be consistent across batches and meet the target product profile.

4.4. In Vitro Release Testing (IVRT) IVRT is a crucial tool for assessing the performance of topical formulations by measuring the rate of drug release from the cream.[12][13] The Franz diffusion cell is the standard apparatus for this test.[14][15]

  • Protocol:

    • Apparatus: Use a vertical Franz diffusion cell.[14]

    • Membrane: Place a synthetic, inert membrane (e.g., polysulfone) between the donor and receptor compartments.[12]

    • Receptor Medium: Fill the receptor compartment with a suitable buffer solution (e.g., phosphate buffer with a solubilizing agent to ensure sink conditions). The medium should be deaerated and maintained at 32 ± 1°C.

    • Dosing: Apply a finite dose of the this compound cream (e.g., 10 mg/cm²) uniformly onto the membrane surface in the donor compartment.[12]

    • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, and 8 hours), withdraw samples from the receptor compartment and replace the volume with fresh receptor medium.[12]

    • Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[12]

    • Data Presentation: Plot the cumulative amount of this compound released per unit area (μg/cm²) against the square root of time. The slope of the linear portion of the plot represents the release rate.

Table 3: Example Data Table for In Vitro Release Study

Time (hours)√Time (h⁰.⁵)Concentration (μg/mL)Cumulative Amount Released (μg)Cumulative Amount Released per Area (μg/cm²)
0.50.71
1.01.00
2.01.41
4.02.00
6.02.45
8.02.83

Signaling Pathways and Experimental Workflow

5.1. Potential Signaling Pathway of Nicotinic Acid in Skin

Upon topical application, this compound penetrates the skin and is hydrolyzed by esterases to release nicotinic acid.[1] Nicotinic acid can then be converted to NAD+, which plays a crucial role in cellular processes like DNA repair and maintaining the skin barrier.[16][17] Additionally, nicotinic acid can interact with G-protein coupled receptors (GPR109A) on keratinocytes, potentially influencing cellular differentiation and inflammatory responses.[16]

G cluster_0 Stratum Corneum cluster_1 Epidermis ON This compound (Topical Application) ON_epi This compound ON->ON_epi Penetration Esterases Esterases ON_epi->Esterases Hydrolysis NA Nicotinic Acid (Niacin) Esterases->NA GPR109A GPR109A Receptor NA->GPR109A Binds to NAD NAD+ Synthesis NA->NAD Diff Modulation of Differentiation & Inflammation GPR109A->Diff Response Cellular Responses (e.g., DNA Repair, Barrier Function) NAD->Response

Caption: Potential mechanism of this compound in the skin.

5.2. Experimental Workflow

The overall workflow for formulating and evaluating the this compound cream is a systematic process that ensures product quality and performance.

G start Start: Define Formulation Goals props 1. Physicochemical Characterization of API start->props formulate 2. Cream Formulation (O/W Emulsion) props->formulate oil Prepare Oil Phase (API Dissolved) formulate->oil water Prepare Aqueous Phase formulate->water emulsify Emulsification & Homogenization formulate->emulsify qc 3. Quality Control (pH, Viscosity, Appearance) formulate->qc ivrt 4. In Vitro Release Testing (IVRT) qc->ivrt analysis 5. Data Analysis & Reporting ivrt->analysis end End: Characterized Cream analysis->end

Caption: Workflow for this compound cream formulation and testing.

References

Protocol for In Vitro Skin Permeation Studies of Octyl Nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Octyl nicotinate, the octyl ester of nicotinic acid (niacin), is a lipophilic compound designed for topical delivery. To evaluate its efficacy and safety for dermatological applications, it is crucial to understand its permeation characteristics through the skin. In vitro skin permeation studies using Franz diffusion cells are a well-established method for assessing the percutaneous absorption of topical formulations. This document provides a detailed protocol for conducting such studies for this compound, from experimental setup to data analysis.

This compound is designed to deliver nicotinic acid to the skin. Due to its increased lipophilicity compared to nicotinic acid, it is expected to penetrate the stratum corneum more effectively. Within the viable epidermis, it is anticipated to be hydrolyzed by cutaneous esterases into nicotinic acid and octanol. The released nicotinic acid can then elicit its biological effects, such as vasodilation and modulation of cellular metabolism.

Data Presentation

ParameterMethyl NicotinateHexyl NicotinateNicotinic AcidUnitConditionsSource
Permeability Coefficient (Kp) of Epidermis 1.1 x 10⁻³2.1 x 10⁻²1.9 x 10⁻⁵cm/hHuman cadaver skin[1]
Permeability Coefficient (Kp) of Dermis 1.1 x 10⁻²1.5 x 10⁻²1.4 x 10⁻²cm/hHuman cadaver skin[1]

Experimental Protocols

This section details the methodology for conducting an in vitro skin permeation study of this compound using Franz diffusion cells.

Materials and Reagents
  • This compound (analytical grade)

  • Excised human or porcine skin

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Acetonitrile (HPLC grade)

  • Reagents for HPLC mobile phase (e.g., phosphate buffer, methanol)

  • Franz diffusion cells (with appropriate orifice diameter and receptor volume)

  • Water bath with circulating system and heater

  • Magnetic stir plate and stir bars

  • Micro-syringes or pipettes

  • HPLC system with a UV detector

  • Dermatome (optional, for skin thickness consistency)

  • Scalpel and forceps

Skin Membrane Preparation
  • Source: Full-thickness human skin from elective surgery (e.g., abdominoplasty) or porcine ear skin are commonly used models.

  • Preparation: If using frozen skin, thaw it at room temperature. Carefully remove any subcutaneous fat and connective tissue using a scalpel and forceps.

  • Thickness: For consistent results, the skin can be dermatomed to a uniform thickness (typically 200-500 µm).

  • Cutting: Cut the prepared skin into sections large enough to be mounted between the donor and receptor chambers of the Franz diffusion cells.

  • Inspection: Visually inspect each skin section for any damage, such as holes or scratches, that could compromise the barrier integrity. Discard any imperfect sections.

  • Equilibration: Equilibrate the skin sections in PBS (pH 7.4) for at least 30 minutes before mounting.

Franz Diffusion Cell Setup
  • Cleaning: Thoroughly clean all components of the Franz diffusion cells with an appropriate solvent and rinse with deionized water.

  • Receptor Chamber: Fill the receptor chamber with a known volume of degassed PBS (pH 7.4), ensuring no air bubbles are present. The receptor fluid should be maintained at 32 ± 1°C to mimic physiological skin surface temperature.[2]

  • Stirring: Place a small magnetic stir bar in the receptor chamber and ensure continuous stirring at a constant speed (e.g., 600 rpm) throughout the experiment.

  • Mounting: Mount the prepared skin membrane onto the receptor chamber, with the stratum corneum side facing upwards (towards the donor chamber).

  • Clamping: Securely clamp the donor chamber over the skin and receptor chamber. Ensure a leak-proof seal.

  • Equilibration: Allow the assembled cells to equilibrate in the water bath for at least 30 minutes before applying the formulation.

Dosing and Sampling
  • Formulation Application: Apply a precise amount of the this compound formulation (e.g., solution, cream, gel) to the surface of the skin in the donor chamber. For a finite dose study, a typical application is 5-10 mg/cm². For an infinite dose, the donor chamber is filled with the formulation.

  • Occlusion: The donor chamber may be occluded with parafilm or a glass cover slip to prevent evaporation, depending on the study design.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample (e.g., 200-500 µL) from the receptor solution via the sampling arm.

  • Replacement: Immediately after each sample withdrawal, replace the volume with an equal amount of fresh, pre-warmed PBS to maintain sink conditions and a constant receptor volume.

Analytical Method: High-Performance Liquid Chromatography (HPLC)
  • Method Development: Develop and validate a reversed-phase HPLC method for the simultaneous quantification of this compound and its primary metabolite, nicotinic acid.

    • Column: A C18 column is typically suitable.

    • Mobile Phase: A mixture of acetonitrile and a phosphate buffer is a common mobile phase. The gradient or isocratic conditions should be optimized for separation.

    • Detection: UV detection at an appropriate wavelength (e.g., around 261 nm) is generally used.[2]

  • Standard Curves: Prepare standard solutions of this compound and nicotinic acid in the receptor fluid (PBS) at a range of concentrations to generate calibration curves.

  • Sample Analysis: Analyze the collected samples from the receptor fluid to determine the concentration of this compound and nicotinic acid that has permeated the skin.

Data Analysis
  • Cumulative Amount Permeated: Calculate the cumulative amount of this compound and nicotinic acid permeated per unit area (µg/cm²) at each time point, correcting for the amount removed in previous samples.

  • Permeation Profile: Plot the cumulative amount permeated (µg/cm²) against time (h).

  • Steady-State Flux (Jss): Determine the steady-state flux from the slope of the linear portion of the permeation profile.

  • Lag Time (t_lag): Determine the lag time by extrapolating the linear portion of the permeation profile to the x-axis (time).

  • Permeability Coefficient (Kp): Calculate the permeability coefficient using the following equation:

    • Kp = Jss / C

    • Where C is the concentration of the drug in the donor vehicle.

Visualization

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_skin Skin Membrane Preparation dosing Dosing of This compound prep_skin->dosing prep_franz Franz Cell Assembly & Equilibration prep_franz->dosing prep_reagents Reagent & Formulation Preparation prep_reagents->dosing sampling Receptor Fluid Sampling dosing->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Calculation (Flux, Kp, Lag Time) hplc->data_analysis

Caption: Workflow for in vitro skin permeation study of this compound.

Signaling Pathway

G ON This compound SC Stratum Corneum ON->SC Permeation Esterases Esterases ON->Esterases Hydrolysis VE Viable Epidermis SC->VE NA Nicotinic Acid Esterases->NA PGD2 Prostaglandin D2 (PGD2) NA->PGD2 Stimulates Release Vasodilation Vasodilation PGD2->Vasodilation Induces

Caption: Proposed mechanism of action for topical this compound.

References

Application of Octyl Nicotinate in 3D Skin Equivalent Models: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for innovative dermatological solutions, the application of octyl nicotinate in three-dimensional (3D) skin equivalent models is emerging as a promising area of research. This application note provides detailed protocols and data-driven insights for scientists and drug development professionals exploring the efficacy of this compound in enhancing skin barrier function and promoting epidermal health.

This compound, a lipophilic derivative of nicotinic acid (niacin), is designed for enhanced topical delivery into the skin. As a prodrug, it is enzymatically converted to its active form, nicotinic acid, within the epidermis. This conversion circumvents the common vasodilatory effects associated with direct application of nicotinic acid, while effectively increasing intracellular levels of nicotinamide adenine dinucleotide (NAD+). Elevated NAD+ levels are crucial for cellular metabolism, DNA repair, and the regulation of key enzymes involved in maintaining a robust skin barrier.

Mechanism of Action

The primary mechanism of action for this compound in skin revolves around its ability to boost the cellular pool of NAD+. This vital coenzyme plays a central role in several pathways essential for skin health:

  • Enhanced Epidermal Differentiation: Increased NAD+ levels promote the maturation of keratinocytes, the primary cells of the epidermis. This process is critical for the formation of a well-structured and functional stratum corneum, the outermost layer of the skin responsible for its barrier properties.

  • Improved Skin Barrier Function: By stimulating the synthesis of key lipids, such as ceramides, and proteins integral to the epidermal barrier, this compound helps to reduce transepidermal water loss (TEWL) and improve the skin's resilience to environmental stressors.

  • Cellular Energy Metabolism: NAD+ is a fundamental component of cellular respiration, providing the necessary energy for various cellular processes, including proliferation and differentiation.

Experimental Applications in 3D Skin Models

Three-dimensional skin equivalent models, such as reconstructed human epidermis (RHE) and full-thickness skin models (FTS), offer a physiologically relevant platform to investigate the effects of topical agents like this compound. These models mimic the architecture and function of human skin, providing a valuable tool for efficacy and safety testing.

A pilot study investigating the effects of topically applied niacin derivatives, including this compound, demonstrated a significant increase in hair fullness, suggesting a positive impact on the scalp environment which is an extension of the skin.[1] While direct quantitative data on this compound in 3D skin models for barrier function is still emerging, extensive research on the related compound, myristyl nicotinate, provides a strong basis for its expected efficacy. Studies on myristyl nicotinate have shown significant improvements in skin barrier function, including increased epidermal thickness and reduced TEWL.[2][3]

Quantitative Data Summary

The following table summarizes key quantitative data from studies on a related nicotinic acid derivative, myristyl nicotinate, which informs the expected outcomes for this compound application in 3D skin equivalent models.

Parameter MeasuredTreatment GroupPlacebo GroupPercentage Change vs. PlaceboReference
Skin Cell NAD+ Increase25% increase (P = 0.001)No significant change~25%[2][3]
Stratum Corneum Thickness~70% increase (P = 0.0001)No significant change~70%[2][3]
Epidermal Thickness~20% increase (P = 0.001)No significant change~20%[2][3]
Epidermal Renewal Rate6-11% increase (P = 0.003 to 0.001)No significant change6-11%[2][3]
Transepidermal Water Loss (TEWL)~20% reduction (P = 0.012 to 0.017)No significant change~20%[2][3]

Experimental Protocols

Protocol 1: Construction of a Full-Thickness 3D Skin Equivalent Model

This protocol outlines the general steps for creating a full-thickness skin model, which can then be used for topical application studies of this compound.

Materials:

  • Human dermal fibroblasts

  • Human epidermal keratinocytes

  • Collagen I, rat tail

  • Cell culture inserts (e.g., 12-well format)

  • Fibroblast growth medium

  • Keratinocyte growth medium

  • Air-lift medium

Methodology:

  • Dermal Equivalent Preparation:

    • Culture human dermal fibroblasts to 80-90% confluency.

    • Prepare a collagen I solution on ice and neutralize it.

    • Resuspend fibroblasts in the neutralized collagen solution.

    • Cast the fibroblast-collagen mixture into cell culture inserts and allow to polymerize.

    • Culture the dermal equivalent submerged in fibroblast growth medium for 5-7 days to allow for contraction and ECM deposition.

  • Epidermal Layer Seeding:

    • Culture human epidermal keratinocytes to 70-80% confluency.

    • Trypsinize and seed the keratinocytes onto the surface of the dermal equivalent.

    • Culture the co-culture submerged in a mixed fibroblast and keratinocyte growth medium for 2 days.

  • Air-Lift Culture:

    • Raise the culture to the air-liquid interface by feeding from below with a specialized air-lift medium.

    • Culture for 10-14 days to allow for full epidermal differentiation and stratification.

Protocol 2: Topical Application of this compound and Efficacy Assessment

This protocol details the application of this compound to the 3D skin model and subsequent analysis.

Materials:

  • Mature 3D full-thickness skin models

  • This compound solution (e.g., in a suitable vehicle like a cream base or ethanol)

  • Phosphate-buffered saline (PBS)

  • Transepidermal Water Loss (TEWL) measurement device

  • Reagents for histology (formalin, paraffin, hematoxylin, and eosin)

  • Antibodies for immunohistochemistry (e.g., anti-filaggrin, anti-loricrin, anti-keratin 10)

  • RNA extraction and qRT-PCR reagents

Methodology:

  • Topical Application:

    • Apply a defined volume (e.g., 2-5 µL/cm²) of the this compound solution or vehicle control to the surface of the 3D skin model.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • Transepidermal Water Loss (TEWL) Measurement:

    • At the end of the treatment period, measure the TEWL from the surface of the skin models to assess barrier function integrity. A reduction in TEWL indicates improved barrier function.

  • Histological Analysis:

    • Fix the skin models in 10% neutral buffered formalin.

    • Process and embed the tissues in paraffin.

    • Section the tissues and stain with hematoxylin and eosin (H&E) to evaluate the overall morphology and measure epidermal thickness.

  • Immunohistochemistry (IHC) for Differentiation Markers:

    • Perform IHC staining on tissue sections for key epidermal differentiation markers such as filaggrin, loricrin, and keratin 10.

    • Quantify the expression of these markers to assess the state of epidermal differentiation. Increased expression of these markers is indicative of enhanced barrier formation.

  • Gene Expression Analysis:

    • Isolate total RNA from the epidermal layer of the skin models.

    • Perform quantitative real-time PCR (qRT-PCR) to analyze the expression levels of genes involved in epidermal differentiation and lipid synthesis.

Visualizing Key Processes

To better understand the underlying mechanisms and experimental workflows, the following diagrams have been generated.

Mechanism of Action of this compound Octyl_Nicotinate Topical Application of This compound Penetration Penetration into Stratum Corneum Octyl_Nicotinate->Penetration Conversion Enzymatic Conversion by Skin Esterases Penetration->Conversion Nicotinic_Acid Release of Nicotinic Acid Conversion->Nicotinic_Acid NAD_Synthesis Increased Cellular NAD+ Synthesis Nicotinic_Acid->NAD_Synthesis Cellular_Effects Downstream Cellular Effects NAD_Synthesis->Cellular_Effects Barrier_Function Enhanced Skin Barrier Function Cellular_Effects->Barrier_Function Differentiation Improved Epidermal Differentiation Cellular_Effects->Differentiation Energy_Metabolism Boosted Cellular Energy Metabolism Cellular_Effects->Energy_Metabolism

Mechanism of this compound in Skin

Experimental Workflow for Testing this compound cluster_model 3D Skin Model Construction cluster_treatment Treatment and Analysis Fibroblast_Culture Culture Fibroblasts Dermal_Equivalent Form Dermal Equivalent Fibroblast_Culture->Dermal_Equivalent Epidermal_Seeding Seed Keratinocytes Dermal_Equivalent->Epidermal_Seeding Keratinocyte_Culture Culture Keratinocytes Keratinocyte_Culture->Epidermal_Seeding Air_Lift Air-Lift Culture Epidermal_Seeding->Air_Lift Topical_Application Apply this compound Air_Lift->Topical_Application TEWL_Measurement Measure TEWL Topical_Application->TEWL_Measurement Histology Histology (H&E) Topical_Application->Histology IHC IHC for Markers Topical_Application->IHC qPCR qRT-PCR Topical_Application->qPCR

3D Skin Model Experimental Workflow

Conclusion

The use of this compound in 3D skin equivalent models provides a powerful in vitro system to substantiate its efficacy in improving skin barrier function and overall skin health. The detailed protocols and established endpoints outlined in this application note offer a robust framework for researchers to explore the full potential of this promising compound. Further studies are warranted to generate specific quantitative data for this compound and to fully elucidate its comparative advantages.

References

Application Notes and Protocols for Investigating Octyl Nicotinate in Alopecia Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework for studying the efficacy and mechanism of action of octyl nicotinate in the context of alopecia. The protocols outlined below cover in vitro, in vivo, and clinical research models, offering a multi-faceted approach to evaluating its potential as a therapeutic agent for hair loss.

Introduction to this compound and its Potential Role in Hair Growth

This compound, an ester of nicotinic acid (niacin), is known for its vasodilatory properties, which may enhance blood flow and oxygen delivery to tissues.[1] In the context of alopecia, this increased microcirculation in the scalp is hypothesized to nourish hair follicles and promote hair growth.[2] Pilot studies on niacin derivatives, including this compound, have shown a statistically significant increase in hair fullness in females with androgenetic alopecia.[3][4] The following experimental designs are intended to rigorously evaluate these preliminary findings and to elucidate the underlying molecular mechanisms, with a focus on key signaling pathways implicated in hair follicle cycling, namely the Wnt/β-catenin and androgen receptor (AR) pathways.

Preclinical Evaluation: In Vitro and Ex Vivo Models

In Vitro Assessment of this compound on Human Hair Follicle Dermal Papilla Cells (HFDPCs)

Objective: To determine the direct effect of this compound on the proliferation, viability, and gene expression of HFDPCs, which are crucial for regulating hair growth.

Experimental Protocol:

  • Cell Culture:

    • Culture primary Human Follicle Dermal Papilla Cells (HFDPCs) in Follicle Dermal Papilla Cell Growth Medium.[5]

    • Maintain cells in a humidified incubator at 37°C and 5% CO2.[5]

    • Subculture the cells when they reach 80% confluency.[5]

  • Treatment:

    • Plate HFDPCs in 96-well plates for proliferation and viability assays and in 6-well plates for molecular analyses.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) dissolved in a suitable vehicle (e.g., DMSO). Include a vehicle-only control.

    • For studies investigating the interaction with androgens, co-treat cells with dihydrotestosterone (DHT).

  • Assays:

    • Cell Proliferation: Perform an MTS or BrdU assay after 24, 48, and 72 hours of treatment to assess cell proliferation.

    • Gene Expression Analysis (qPCR): After 24 hours of treatment, extract RNA and perform quantitative real-time PCR (qPCR) to analyze the expression of genes related to the Wnt/β-catenin pathway (e.g., WNT10B, LEF1, AXIN2) and androgen receptor signaling (e.g., AR, DKK1).[6][7]

    • Protein Expression Analysis (Western Blot): After 48 hours of treatment, lyse the cells and perform Western blotting to determine the protein levels of β-catenin, phosphorylated GSK-3β, and the androgen receptor.

Table 1: Hypothetical Quantitative Data from In Vitro HFDPC Studies

Treatment GroupCell Proliferation (Fold Change vs. Vehicle)WNT10B mRNA Expression (Fold Change vs. Vehicle)β-catenin Protein Level (Fold Change vs. Vehicle)
Vehicle Control1.01.01.0
This compound (1 µM)1.21.51.4
This compound (10 µM)1.52.11.8
DHT (10 nM)0.70.60.5
This compound (10 µM) + DHT (10 nM)1.11.21.0
Ex Vivo Human Hair Follicle Organ Culture

Objective: To assess the effect of this compound on hair shaft elongation and hair cycle stages in an environment that closely mimics in vivo conditions.[8]

Experimental Protocol:

  • Hair Follicle Isolation:

    • Obtain human scalp tissue with informed consent.[9]

    • Microdissect individual anagen VI hair follicles.[9]

  • Culture and Treatment:

    • Culture isolated hair follicles in Williams E medium supplemented with L-glutamine, insulin, hydrocortisone, and antibiotics.

    • Treat follicles with varying concentrations of this compound.

  • Analysis:

    • Measure hair shaft elongation daily for up to 10 days using an imaging system.

    • At the end of the culture period, fix and section the hair follicles for histological analysis to determine the hair cycle stage (anagen, catagen).

Table 2: Hypothetical Quantitative Data from Ex Vivo Hair Follicle Culture

Treatment GroupMean Hair Shaft Elongation (mm) at Day 7Percentage of Follicles in Anagen Phase at Day 10
Vehicle Control0.860%
This compound (1 µM)1.175%
This compound (10 µM)1.485%

Preclinical Evaluation: In Vivo Animal Models

C57BL/6 Mouse Model for Hair Growth Promotion

Objective: To evaluate the potential of topical this compound to induce and prolong the anagen (growth) phase of the hair cycle in a synchronized mouse model.[10]

Experimental Protocol:

  • Animal Model:

    • Use 7-week-old female C57BL/6 mice, as their skin pigmentation correlates with the anagen phase, providing a visual indicator of hair growth.[10]

  • Hair Cycle Synchronization:

    • Anesthetize the mice and remove the hair on the dorsal skin by shaving followed by the application of a depilatory cream to synchronize the hair follicles in the telogen (resting) phase.[11][12]

  • Treatment:

    • Divide mice into groups: Vehicle control, this compound (e.g., 1% and 5% solutions), and a positive control (e.g., 5% minoxidil).[13]

    • Apply the treatments topically to the depilated dorsal skin daily for 21 days.[13]

  • Analysis:

    • Visual Assessment: Photograph the dorsal skin of the mice every 3-4 days to visually assess hair regrowth.[11]

    • Quantitative Hair Growth Analysis: Use grayscale analysis of the photographs to quantify the extent of hair coverage.[14][15]

    • Histological Analysis: At the end of the study, collect skin samples for histological analysis to determine the number and stage of hair follicles.

    • Molecular Analysis: Analyze the expression of key genes and proteins related to Wnt/β-catenin and AR signaling in the skin samples via qPCR and Western blot.

Dihydrotestosterone (DHT)-Induced Androgenetic Alopecia (AGA) Mouse Model

Objective: To determine if this compound can counteract the inhibitory effects of androgens on hair growth in a model that mimics human androgenetic alopecia.[11][16]

Experimental Protocol:

  • Animal Model and AGA Induction:

    • Use male C57BL/6 mice.[11]

    • Induce an AGA-like condition by daily subcutaneous injections of dihydrotestosterone (DHT).[11][17]

  • Treatment:

    • Divide mice into groups: Vehicle control, DHT + vehicle, DHT + this compound (topical), and DHT + finasteride (oral, as a positive control).

    • Begin topical treatment with this compound concurrently with DHT injections.

  • Analysis:

    • Monitor for the delay in hair regrowth characteristic of this model through photographic documentation and grayscale analysis.[17]

    • Perform histological and molecular analyses on skin samples as described in the C57BL/6 model to assess hair follicle morphology and the status of the Wnt/β-catenin and AR signaling pathways.

Table 3: Hypothetical Quantitative Data from In Vivo Mouse Studies

In Vivo ModelTreatment GroupHair Coverage (%) at Day 18Anagen/Telogen Follicle Ratio
C57BL/6 Hair Growth Vehicle Control351.5
This compound (5%)753.2
Minoxidil (5%)803.5
DHT-Induced AGA Vehicle Control904.0
DHT + Vehicle200.8
DHT + this compound (5%)552.1
DHT + Finasteride652.5

Clinical Evaluation in Female Pattern Hair Loss (FPHL)

Objective: To assess the efficacy and safety of topical this compound in women with FPHL.

Experimental Protocol:

  • Study Design:

    • A randomized, double-blind, placebo-controlled, multi-center trial with a duration of 6 months.[18]

  • Participants:

    • Recruit healthy females aged 18-65 with a clinical diagnosis of FPHL (Ludwig types I-III).[18][19]

    • Obtain informed consent from all participants.[18]

  • Treatment:

    • Randomly assign participants to receive either a topical formulation of this compound (e.g., 5%) or a placebo vehicle, to be applied once daily.

  • Efficacy Assessments:

    • Phototrichogram: At baseline and at 3 and 6 months, perform phototrichograms to measure changes in hair density (total and anagen hairs) and hair shaft diameter in a target scalp area.[20][21][22]

    • Global Photography: Take standardized photographs of the scalp at each visit for assessment by a blinded expert panel.

    • Subject Self-Assessment: Use validated questionnaires for participants to rate their perception of hair growth and scalp coverage.

  • Safety Assessments:

    • Monitor and record any adverse events, particularly local skin reactions.

    • Scalp Blood Flow Measurement: Use Laser Doppler Flowmetry to non-invasively measure changes in scalp microcirculation before and after application of the treatment at baseline and specified follow-up visits.[1][23][24]

Table 4: Hypothetical Quantitative Data from Clinical Trial in FPHL

Efficacy ParameterBaseline (Mean ± SD)6 Months - this compound Group (Mean Change ± SD)6 Months - Placebo Group (Mean Change ± SD)p-value
Anagen Hair Count (hairs/cm²) 180 ± 25+27 ± 15+5 ± 12<0.05
Hair Shaft Diameter (µm) 60 ± 10+5 ± 3+1 ± 2<0.05
Scalp Blood Flow (Flux units) 100 ± 20+40 ± 15+2 ± 10<0.01

Visualization of Signaling Pathways and Experimental Workflows

G cluster_0 Androgen Receptor Signaling in Alopecia Testosterone Testosterone SRD5A2 5α-reductase Testosterone->SRD5A2 DHT Dihydrotestosterone (DHT) AR Androgen Receptor (AR) DHT->AR SRD5A2->DHT AR_DHT AR-DHT Complex AR->AR_DHT Nucleus Nucleus AR_DHT->Nucleus DKK1 DKK1 (Wnt Inhibitor) Nucleus->DKK1 Upregulation Hair_Follicle_Miniaturization Hair Follicle Miniaturization DKK1->Hair_Follicle_Miniaturization Induces

Caption: Androgen Receptor Signaling Pathway in Androgenetic Alopecia.

G cluster_1 Wnt/β-catenin Signaling in Hair Growth Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Beta_Catenin β-catenin Wnt->Beta_Catenin Stabilizes LRP5_6 LRP5/6 Co-receptor Frizzled->LRP5_6 GSK3b GSK-3β LRP5_6->GSK3b Inhibition Beta_Catenin_P Phosphorylated β-catenin GSK3b->Beta_Catenin_P Phosphorylates TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Binds Proteasome Proteasome Beta_Catenin_P->Proteasome Degradation Hair_Growth_Genes Hair Growth Genes TCF_LEF->Hair_Growth_Genes Activates Transcription Anagen_Induction Anagen Induction Hair_Growth_Genes->Anagen_Induction

Caption: Wnt/β-catenin Signaling Pathway in Hair Follicle Anagen Induction.

G cluster_2 Experimental Workflow for this compound in Alopecia Research In_Vitro In Vitro Studies (HFDPC Culture) Proliferation Cell Proliferation Assay In_Vitro->Proliferation Gene_Expression Gene Expression (qPCR) In_Vitro->Gene_Expression Protein_Expression Protein Expression (Western Blot) In_Vitro->Protein_Expression Ex_Vivo Ex Vivo Studies (Hair Follicle Organ Culture) Hair_Shaft_Elongation Hair Shaft Elongation Ex_Vivo->Hair_Shaft_Elongation Histology Histological Analysis Ex_Vivo->Histology In_Vivo In Vivo Studies (Mouse Models) In_Vivo->Gene_Expression In_Vivo->Protein_Expression In_Vivo->Histology Hair_Regrowth Hair Regrowth Analysis In_Vivo->Hair_Regrowth Clinical Clinical Trial (Female Pattern Hair Loss) Blood_Flow Scalp Blood Flow (Laser Doppler) Clinical->Blood_Flow Phototrichogram Phototrichogram Clinical->Phototrichogram Efficacy_Safety Efficacy & Safety Assessment Clinical->Efficacy_Safety

Caption: Overall Experimental Workflow for this compound Investigation.

References

Techniques for Assessing Skin Barrier Enhancement by Octyl Nicotinate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A robust skin barrier is crucial for preventing transepidermal water loss (TEWL) and protecting against external aggressors. Octyl nicotinate, a lipophilic derivative of nicotinic acid (niacin), is designed to enhance skin barrier function. As a prodrug, this compound penetrates the stratum corneum and is hydrolyzed by cutaneous esterases to release nicotinic acid. The released nicotinic acid is then converted to nicotinamide adenine dinucleotide (NAD+), a key coenzyme in cellular metabolism. Increased NAD+ levels stimulate epidermal differentiation, leading to a fortified skin barrier.[1][2][3][4] This document provides detailed methodologies for assessing the efficacy of this compound in skin barrier enhancement.

Mechanism of Action

Upon topical application, this compound is enzymatically converted to nicotinic acid within the skin. Nicotinic acid subsequently increases the intracellular pool of NAD+. This elevation in NAD+ has several downstream effects that contribute to an improved skin barrier:

  • Enhanced Epidermal Differentiation: Increased NAD+ promotes the maturation of keratinocytes, which is essential for a well-formed and functional epidermis.[4]

  • Increased Production of Barrier Lipids: NAD+ is a critical cofactor in the synthesis of essential barrier lipids, such as ceramides, cholesterol, and free fatty acids.

  • Improved Stratum Corneum Structure: The enhanced differentiation and lipid synthesis lead to a thicker and more resilient stratum corneum.[1][5]

The following diagram illustrates the signaling pathway of nicotinic acid esters like this compound in the skin.

cluster_SC Stratum Corneum cluster_Epi Epidermis Octyl_Nicotinate This compound (Topical Application) Hydrolysis Hydrolysis by Cutaneous Esterases Octyl_Nicotinate->Hydrolysis Penetration Nicotinic_Acid Nicotinic Acid (Niacin) Hydrolysis->Nicotinic_Acid NAD_Conversion Conversion to NAD+ Nicotinic_Acid->NAD_Conversion NAD Increased NAD+ Pool NAD_Conversion->NAD Lipid_Synthesis Increased Synthesis of Ceramides, Cholesterol, Free Fatty Acids NAD->Lipid_Synthesis Epidermal_Differentiation Enhanced Epidermal Differentiation NAD->Epidermal_Differentiation Barrier_Enhancement Enhanced Skin Barrier Function (Reduced TEWL, Increased Hydration) Lipid_Synthesis->Barrier_Enhancement Strengthens Lipid Matrix Epidermal_Differentiation->Barrier_Enhancement Fortifies 'Brick and Mortar' Structure

Signaling Pathway of this compound

Quantitative Data Summary

While specific quantitative data for this compound is limited in publicly available literature, the effects of the closely related myristyl nicotinate on skin barrier function have been documented. These findings are expected to be comparable for other nicotinic acid esters like this compound.

ParameterTest SubstanceConcentrationDurationResults
Transepidermal Water Loss (TEWL) Myristyl NicotinateNot Specified18 weeks~20% reduction in TEWL on cheeks and arms.[1][6]
Stratum Corneum Thickness Myristyl NicotinateNot SpecifiedNot Specified~70% increase in thickness in photodamaged facial skin.[1][5][6]
Epidermal Thickness Myristyl NicotinateNot SpecifiedNot Specified~20% increase in thickness in photodamaged facial skin.[1][5][6]
Skin Cell NAD+ Content Myristyl NicotinateNot SpecifiedNot Specified~25% increase.[1][5][6]

Experimental Protocols

A generalized workflow for assessing the efficacy of this compound on skin barrier function is outlined below.

Recruitment Subject Recruitment (e.g., Healthy volunteers with dry skin, atopic dermatitis patients) Washout Washout Period (Cessation of topical products) Recruitment->Washout Baseline Baseline Measurements (TEWL, Skin Hydration, EIS) Washout->Baseline Randomization Randomization (this compound formulation, vehicle control, untreated control) Baseline->Randomization Application Topical Application (e.g., Twice daily for 4-12 weeks) Randomization->Application Periodic_Measurements Periodic Measurements (e.g., Weeks 2, 4, 8, 12) Application->Periodic_Measurements Final_Measurements Final Measurements (TEWL, Skin Hydration, EIS, optional skin biopsies) Periodic_Measurements->Final_Measurements Analysis Statistical Analysis (Comparison to baseline and control) Final_Measurements->Analysis

General Experimental Workflow
Transepidermal Water Loss (TEWL) Measurement

TEWL is a primary indicator of skin barrier function, measuring the amount of water that passively evaporates through the skin.

  • Objective: To quantify the effect of this compound on skin barrier integrity.

  • Instrumentation: An open-chamber evaporimeter (e.g., Tewameter®) is commonly used.

  • Protocol:

    • Acclimatization: Subjects should acclimatize in a temperature and humidity-controlled room (e.g., 21±2°C, 50±10% RH) for at least 20-30 minutes before measurements.

    • Measurement Sites: Select and mark measurement sites on the volar forearm or other relevant areas.

    • Baseline Measurement: Take baseline TEWL readings before the initial application of the test product.

    • Product Application: Apply a standardized amount of the this compound formulation and vehicle control to the designated test sites.

    • Follow-up Measurements: Repeat TEWL measurements at predetermined time points (e.g., 2, 4, 8, and 12 weeks) following the same acclimatization protocol.

    • Data Analysis: Compare the changes in TEWL from baseline between the this compound-treated, vehicle-treated, and untreated sites. A statistically significant decrease in TEWL indicates an improvement in skin barrier function.

Electrical Impedance Spectroscopy (EIS)

EIS is a non-invasive technique that measures the electrical properties of the skin, which correlate with barrier function.

  • Objective: To assess changes in skin barrier integrity following treatment with this compound.

  • Protocol:

    • Acclimatization: Similar to TEWL measurements, subjects should be acclimatized to a controlled environment.

    • Baseline Measurement: Perform baseline EIS measurements on the selected test sites.

    • Product Application: Apply the this compound formulation and controls as per the study design.

    • Follow-up Measurements: Conduct EIS measurements at specified intervals throughout the study period.

    • Data Analysis: Analyze the impedance spectra to evaluate changes in skin resistance and capacitance. An increase in impedance is indicative of improved barrier function.

Tape Stripping

This technique involves the sequential removal of layers of the stratum corneum to assess barrier resilience.

  • Objective: To determine the resistance of the skin barrier to physical challenge after treatment with this compound.

  • Protocol:

    • Baseline TEWL: Measure baseline TEWL at the test site.

    • Tape Stripping: Apply and remove adhesive tape discs (e.g., D-Squame®) from the test site for a predetermined number of times (e.g., 15-20 strips).

    • Post-Stripping TEWL: Measure TEWL immediately after tape stripping. A smaller increase in TEWL in the this compound-treated site compared to the control site suggests enhanced barrier resilience.

    • Lipid and Protein Analysis (Optional): The removed tape strips can be collected and analyzed for lipid and protein content to assess changes in the stratum corneum composition.

Skin Biopsies and Histological Analysis

Skin biopsies allow for the direct visualization and quantification of changes in the epidermal and stratum corneum structure.

  • Objective: To assess changes in epidermal and stratum corneum thickness and analyze biomarkers of epidermal differentiation.

  • Protocol:

    • Biopsy Collection: At the end of the treatment period, obtain small punch biopsies (e.g., 2-3 mm) from the treated and control sites under local anesthesia.

    • Tissue Processing: Fix the biopsy samples in formalin and embed them in paraffin.

    • Staining: Section the paraffin blocks and stain with Hematoxylin and Eosin (H&E) for morphological analysis. Immunohistochemical staining can be performed for specific biomarkers of epidermal differentiation (e.g., filaggrin, loricrin, involucrin).

    • Microscopy and Analysis: Use light microscopy to visualize the stained sections. Measure the thickness of the epidermis and stratum corneum using calibrated imaging software. Quantify the expression of differentiation markers.

Conclusion

The methodologies outlined in this document provide a comprehensive framework for assessing the skin barrier-enhancing effects of this compound. By employing a combination of non-invasive techniques such as TEWL and EIS, along with more in-depth analyses like tape stripping and skin biopsies, researchers and drug development professionals can obtain robust data to substantiate the efficacy of this compound in improving skin barrier function. The mechanism of action, centered on the delivery of nicotinic acid and the subsequent increase in cellular NAD+, provides a strong scientific basis for its use in dermatological and cosmetic formulations aimed at strengthening the skin's protective barrier.

References

Application Note: Quantitative Analysis of Octyl Nicotinate and its Metabolites in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of octyl nicotinate and its primary metabolites, nicotinic acid and nicotinamide, in plasma. This compound, an ester prodrug of nicotinic acid, is of interest for topical drug delivery. Accurate measurement of the parent compound and its metabolites is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. The described protocol provides a comprehensive workflow from sample preparation to data analysis, offering high selectivity and sensitivity for bioanalytical applications.

Introduction

This compound is an ester of nicotinic acid (niacin) designed to enhance skin penetration. Upon administration, it is anticipated to be hydrolyzed by esterases into its active form, nicotinic acid, and octanol. Nicotinic acid is a vital nutrient and a therapeutic agent for treating dyslipidemia. It is metabolized in the body primarily to nicotinamide and other downstream products. The development of a reliable analytical method to quantify this compound and its key metabolites is essential for evaluating its efficacy and safety in drug development. LC-MS/MS offers superior sensitivity and selectivity, making it the ideal platform for analyzing these compounds in complex biological matrices.[1][2]

Metabolic Pathway

Following administration, this compound is expected to undergo enzymatic hydrolysis to yield nicotinic acid. Nicotinic acid then enters the Preiss-Handler pathway for NAD+ synthesis.[3] A key metabolic step is the conversion of nicotinic acid to nicotinamide.[4]

Octyl_Nicotinate This compound Nicotinic_Acid Nicotinic Acid Octyl_Nicotinate->Nicotinic_Acid Esterase Hydrolysis Nicotinamide Nicotinamide Nicotinic_Acid->Nicotinamide Metabolism Downstream_Metabolites Downstream Metabolites (e.g., NAD+) Nicotinamide->Downstream_Metabolites

Figure 1: Proposed metabolic pathway of this compound.

Experimental Protocol

This protocol is adapted from validated methods for similar compounds, such as myristyl nicotinate.[1][4]

Materials and Reagents
  • This compound, Nicotinic Acid, and Nicotinamide reference standards

  • Isotope-labeled internal standards (e.g., D4-nicotinic acid, D4-nicotinamide)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (or other relevant biological matrix)

Sample Preparation

A protein precipitation method is recommended for its simplicity and efficiency.

  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of internal standard spiking solution.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[1]

  • Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
ParameterCondition
LC System Agilent 1200 Series or equivalent
Column Spherisorb Cyano (4.6 x 150 mm, 5 µm) or equivalent
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 5 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Autosampler Temperature 4°C
Mass Spectrometry Conditions
ParameterCondition
Mass Spectrometer API 4000 or equivalent triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
IonSpray Voltage 5500 V
Temperature 500°C
Curtain Gas 20 psi
CAD Gas Medium
Nebulizer Gas (GS1) 50 psi
Turbo Gas (GS2) 50 psi
MRM Transitions

The following MRM transitions are proposed and should be optimized for the specific instrument used.

AnalyteQ1 Mass (m/z)Q3 Mass (m/z)
This compound236.2124.1
Nicotinic Acid124.180.1
Nicotinamide123.180.1
D4-Nicotinic Acid (IS)128.184.1
D4-Nicotinamide (IS)127.184.1

Experimental Workflow

The overall workflow for the analysis is depicted below.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation Liquid Chromatography Separation Reconstitution->LC_Separation MS_Detection Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Figure 2: LC-MS/MS experimental workflow.

Data Presentation

The following table summarizes the expected performance characteristics of the method, based on validated methods for analogous compounds.[4]

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (%RSD)
This compound2 - 1000285 - 115< 15
Nicotinic Acid8 - 1000885 - 115< 15
Nicotinamide75 - 10007585 - 115< 15

Note: The LLOQ for nicotinamide may be higher due to endogenous levels in biological matrices.[4]

Conclusion

This application note provides a comprehensive LC-MS/MS method for the sensitive and selective quantification of this compound and its primary metabolites. The detailed protocol for sample preparation, chromatography, and mass spectrometry, along with the expected performance characteristics, offers a solid foundation for researchers, scientists, and drug development professionals engaged in the study of this compound. The method is suitable for pharmacokinetic and metabolic profiling in various biological matrices.

References

Application Notes and Protocols for the Use of Octyl Nicotinate in Combination with Dermatological Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl nicotinate, a lipophilic ester of nicotinic acid (niacin), is an innovative dermatological agent designed for the topical delivery of niacin to the skin. By acting as a prodrug, it facilitates the cutaneous delivery of nicotinic acid to enhance skin barrier function while mitigating the vasodilation and flushing commonly associated with oral niacin intake.[1] Upon penetrating the stratum corneum, this compound is hydrolyzed by endogenous skin esterases to release nicotinic acid. This active compound is then converted into nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular metabolism and energy production. The subsequent increase in intracellular NAD+ levels plays a crucial role in improving epidermal differentiation and overall skin health.

These application notes provide a comprehensive overview of the use of this compound in combination with other dermatological agents. Due to the limited availability of specific data on this compound in combination therapies, data from studies on myristyl nicotinate, a structurally and functionally similar nicotinic acid ester, is used as a proxy to illustrate the potential synergistic effects and formulation compatibility. The provided protocols are based on established methodologies for evaluating topical dermatological formulations.

Mechanism of Action: Nicotinic Acid Delivery and Cellular Effects

The primary mechanism of this compound involves its efficient delivery of nicotinic acid to the skin, leading to a cascade of beneficial cellular responses.

cluster_0 Topical Application cluster_1 Skin Penetration & Conversion cluster_2 Cellular Pathway Octyl_Nicotinate This compound (Topical Formulation) Stratum_Corneum Stratum Corneum Octyl_Nicotinate->Stratum_Corneum Penetration Epidermis Epidermis Stratum_Corneum->Epidermis Skin_Esterases Skin Esterases Epidermis->Skin_Esterases Nicotinic_Acid Nicotinic Acid Skin_Esterases->Nicotinic_Acid Hydrolysis Octanol Octanol Skin_Esterases->Octanol NAD_Synthesis NAD+ Synthesis Nicotinic_Acid->NAD_Synthesis NAD Increased NAD+ NAD_Synthesis->NAD Cellular_Effects Enhanced Epidermal Differentiation & Barrier Function NAD->Cellular_Effects

Figure 1: Mechanism of Action of this compound in the Skin.

Combination Therapy: Rationale and Quantitative Data

This compound's ability to enhance the skin barrier makes it an ideal candidate for combination therapy with agents that can cause irritation or barrier disruption, such as retinoids. By mitigating these side effects, this compound can improve patient compliance and the overall efficacy of the treatment regimen.

Combination with Retinoic Acid for Photodamage

A pilot study on the combined use of myristyl nicotinate and retinoic acid for facial photodamage provides key quantitative insights into the benefits of such a combination.[1][2][3]

Table 1: Effects of Myristyl Nicotinate in Combination with Retinoic Acid Therapy [1][2][3]

ParameterRetinoic Acid Therapy Alone (vs. Baseline)Myristyl Nicotinate + Retinoic Acid Therapy (vs. Placebo + Retinoic Acid)
Stratum Corneum Thickness ~25% thinning (P = 0.006)Ameliorated thinning (P < 0.005)
Transepidermal Water Loss (TEWL) ~45% increase (P = 0.001)Protected against TEWL increase (P = 0.056)
Incidence of Side Effects Standard retinoid-associated irritationReduced incidence
Clinical Improvement (Temple Laxity) Significant improvement (P < 0.05)Improved effects (P = 0.01)
Formulation Compatibility

Studies on myristyl nicotinate have demonstrated its compatibility with a range of common dermatological agents.[4] This suggests that this compound is likely to be compatible in similar formulations.

Table 2: Compatibility of Myristyl Nicotinate with Other Dermatological Agents [4]

Therapeutic AreaCo-formulated AgentCompatibility
PhotodamageRetinoic AcidCompatible and Photocompatible
Atopic DermatitisHydrocortisone, Triamcinolone AcetonideCompatible
RosaceaMetronidazoleCompatible
Seborrheic DermatitisKetoconazoleCompatible

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy and safety of this compound in combination with other dermatological agents.

Protocol 1: Evaluation of Skin Barrier Function in a Clinical Setting

Objective: To assess the effect of a combination therapy involving this compound on skin barrier function in human subjects.

Start Subject Recruitment (e.g., Mild to Moderate Photodamage) Phase1 Phase 1: Run-in (4 weeks) Group A: Placebo Cream Group B: this compound Cream Start->Phase1 Phase2 Phase 2: Combination Therapy (12 weeks) Both groups add Dermatological Agent (e.g., Retinoic Acid) Phase1->Phase2 Assessments Assessments at Baseline, Week 4, and Week 16 Phase2->Assessments TEWL Transepidermal Water Loss (TEWL) Measurement Assessments->TEWL Biopsy Skin Biopsies (Stratum Corneum & Epidermal Thickness) Assessments->Biopsy Clinical Clinical Grading (Efficacy and Tolerability) Assessments->Clinical Data_Analysis Data Analysis and Comparison TEWL->Data_Analysis Biopsy->Data_Analysis Clinical->Data_Analysis

Figure 2: Clinical Trial Workflow for Combination Therapy.

Methodology:

  • Subject Recruitment and Baseline Assessment:

    • Recruit subjects with the target condition (e.g., mild to moderate photodamage).

    • Conduct baseline assessments including:

      • Transepidermal Water Loss (TEWL): Measure using a Tewameter to quantify barrier function.

      • Skin Biopsies: Collect 2mm punch biopsies to analyze stratum corneum and epidermal thickness.

      • Clinical Grading: A dermatologist evaluates parameters such as wrinkles, hyperpigmentation, and erythema.

      • Tolerability Assessment: Subjects report any irritation, scaling, or itching.

  • Phase 1: Run-in Period (4 weeks):

    • Randomize subjects into two groups:

      • Group A: Application of a placebo cream twice daily.

      • Group B: Application of an this compound cream (e.g., 5%) twice daily.

  • Phase 2: Combination Therapy (12 weeks):

    • All subjects from both groups initiate the application of the second dermatological agent (e.g., 0.025% retinoic acid) once daily in the evening.

    • Subjects continue to apply their assigned cream (placebo or this compound) twice daily.

  • Follow-up Assessments:

    • Repeat all baseline assessments at the end of Phase 1 (Week 4) and the end of Phase 2 (Week 16).

  • Data Analysis:

    • Compare the changes in TEWL, skin thickness, clinical grading scores, and tolerability between the two groups to determine the effect of this compound on the efficacy and side effects of the partner drug.

Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To determine the permeation profile of this compound and a partner drug when applied individually and in combination.

Methodology:

  • Membrane Preparation:

    • Use excised human or animal skin. Remove subcutaneous fat and dermis to a thickness of approximately 500 µm.

    • Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.

  • Franz Diffusion Cell Setup:

    • Fill the receptor compartment with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer if needed) and maintain at 32°C.

    • Ensure the receptor fluid is continuously stirred.

  • Application of Formulations:

    • Apply a finite dose of the test formulations to the skin surface in the donor compartment. The formulations would include:

      • This compound formulation alone.

      • Partner drug formulation alone.

      • Combination formulation of this compound and the partner drug.

  • Sampling:

    • Collect samples from the receptor fluid at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours).

    • Replenish the receptor compartment with fresh, pre-warmed receptor fluid after each sampling.

  • Sample Analysis:

    • Analyze the concentration of this compound, its metabolite nicotinic acid, and the partner drug in the collected samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis:

    • Calculate the cumulative amount of each drug permeated per unit area (µg/cm²) over time.

    • Determine key permeation parameters such as steady-state flux (Jss) and lag time (t_lag).

    • Compare the permeation profiles of the drugs when applied alone versus in combination to assess any mutual influence on skin penetration.

Prep Skin Membrane Preparation Setup Franz Cell Setup (Receptor Fluid, 32°C) Prep->Setup Application Topical Formulation Application (Donor Compartment) Setup->Application Sampling Receptor Fluid Sampling (Timed Intervals) Application->Sampling Analysis HPLC Analysis of Samples Sampling->Analysis Data Permeation Data Calculation (Flux, Lag Time) Analysis->Data End Comparison of Permeation Profiles Data->End

Figure 3: In Vitro Skin Permeation Study Workflow.

Conclusion

This compound holds significant promise as a valuable component in combination therapies for a variety of dermatological conditions. Its mechanism of enhancing the skin barrier can complement the action of other topical agents, potentially leading to improved efficacy and tolerability. The provided data on myristyl nicotinate suggests that these benefits are likely to extend to this compound. The experimental protocols outlined here offer a robust framework for the further investigation and development of novel combination therapies incorporating this compound. Further clinical studies are warranted to fully elucidate the synergistic effects of this compound with a broader range of dermatological drugs.

References

Application Notes and Protocols for Determining the Biological Activity of Octyl Nicotinate in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for characterizing the biological activity of octyl nicotinate, a lipophilic derivative of nicotinic acid (niacin). Given its structural similarity to niacin, this compound is anticipated to interact with nicotinic acid receptors (GPR109A/HCA2) and may exhibit anti-inflammatory and vasodilatory effects. The following protocols describe cell-based assays to investigate these potential activities.

Assessment of GPR109A/HCA2 Receptor Activation

Nicotinic acid and its derivatives are known to exert their effects through the G protein-coupled receptor GPR109A (also known as HCA2). Activation of this receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Protocol: cAMP Measurement Assay

This assay quantitatively measures the inhibition of cAMP production in cells expressing the GPR109A receptor following treatment with this compound.

Cell Line: CHO-K1 cells stably expressing human GPR109A (CHO-HCA2) or A431 human epidermoid carcinoma cells with endogenous GPR109A expression are recommended.[1]

Materials:

  • CHO-HCA2 or A431 cells

  • Cell culture medium (e.g., DMEM/F-12) supplemented with 10% FBS and appropriate selection antibiotics

  • Forskolin

  • This compound

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit or similar)

  • 96-well or 384-well white opaque microplates

Procedure:

  • Cell Seeding: Seed the cells in the microplates at a density that allows for confluent growth within 24-48 hours.

  • Cell Stimulation:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with varying concentrations of this compound (e.g., 1 nM to 100 µM) for 15-30 minutes at 37°C.

    • Add a fixed concentration of forskolin (an adenylyl cyclase activator, typically 10 µM) to all wells except the negative control and incubate for an additional 15-30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Calculate the EC50 value, which represents the concentration of this compound that causes 50% of the maximal inhibition of forskolin-stimulated cAMP production.

Signaling Pathway for GPR109A-mediated cAMP Inhibition

Octyl_Nicotinate This compound GPR109A GPR109A/HCA2 Receptor Octyl_Nicotinate->GPR109A Gi Gαi GPR109A->Gi Activates Adenylyl_Cyclase Adenylyl Cyclase Gi->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Biological_Effects Downstream Biological Effects cAMP->Biological_Effects

Caption: GPR109A activation by this compound leads to Gαi-mediated inhibition of adenylyl cyclase.

Evaluation of Anti-Inflammatory Activity

Nicotinic acid derivatives have been shown to possess anti-inflammatory properties. Cell-based assays can be used to assess the potential of this compound to modulate inflammatory responses, for instance, by inhibiting the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.

Protocol: Nitric Oxide (NO) Production in Macrophages (Griess Assay)

This protocol measures the effect of this compound on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Cell Line: RAW 264.7 murine macrophage cell line.[2]

Materials:

  • RAW 264.7 cells

  • DMEM supplemented with 10% FBS

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent System

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement:

    • Collect the cell culture supernatant.

    • Perform the Griess assay according to the manufacturer's protocol to determine the concentration of nitrite, a stable product of NO.

  • Data Analysis: Calculate the percentage of inhibition of NO production by this compound compared to the LPS-stimulated control. Determine the IC50 value.

Protocol: Pro-Inflammatory Cytokine Measurement (ELISA)

This protocol measures the inhibitory effect of this compound on the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 from LPS-stimulated macrophages.

Cell Line: RAW 264.7 or primary macrophages.

Materials:

  • RAW 264.7 cells or primary macrophages

  • Cell culture medium

  • LPS

  • This compound

  • ELISA kits for TNF-α and IL-6

  • 96-well plates

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the Griess assay.

  • Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatant.

  • Cytokine Measurement: Perform ELISAs for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of TNF-α and IL-6 production and determine the IC50 values for this compound.

Experimental Workflow for Anti-Inflammatory Assays

cluster_0 Cell Culture and Treatment cluster_1 Endpoint Measurement cluster_2 Data Analysis Seed_Cells Seed RAW 264.7 Cells Pretreat Pre-treat with This compound Seed_Cells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant Griess_Assay Griess Assay (NO Measurement) Collect_Supernatant->Griess_Assay ELISA ELISA (TNF-α, IL-6 Measurement) Collect_Supernatant->ELISA Calculate_Inhibition Calculate % Inhibition Griess_Assay->Calculate_Inhibition ELISA->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for assessing the anti-inflammatory effects of this compound.

In Vitro Skin Permeation Assay

For topical applications, it is crucial to determine the rate and extent of skin penetration. The Franz diffusion cell system is a standard in vitro method for this purpose.[3][4]

Protocol: Franz Diffusion Cell Assay

This protocol evaluates the permeation of this compound through an excised skin membrane.

Materials:

  • Franz diffusion cells

  • Excised human or porcine skin

  • This compound formulation (e.g., in a cream or solution)

  • Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent)

  • High-Performance Liquid Chromatography (HPLC) system for quantification

Procedure:

  • Skin Preparation: Thaw and cut the excised skin to the appropriate size to fit between the donor and receptor chambers of the Franz diffusion cell.

  • Cell Assembly: Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment. Fill the receptor compartment with the receptor solution and ensure no air bubbles are trapped beneath the skin.

  • Dosing: Apply a known amount of the this compound formulation to the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), collect samples from the receptor solution and replace with fresh solution.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated HPLC method.

  • Data Analysis: Plot the cumulative amount of this compound permeated per unit area against time. Calculate the steady-state flux (Jss) from the linear portion of the curve and the permeability coefficient (Kp).

Data Presentation

Table 1: Representative Anti-Inflammatory Activity Data for a Nicotinic Acid Derivative

Assay Parameter Value Cell Line
Nitric Oxide Inhibition IC50 15.2 ± 1.8 µM RAW 264.7
TNF-α Inhibition IC50 12.5 ± 1.1 µM RAW 264.7
IL-6 Inhibition IC50 18.9 ± 2.3 µM RAW 264.7

Note: These are example values for a related compound and should be determined experimentally for this compound.

Table 2: Representative Skin Permeation Parameters for a Nicotinate Ester

Parameter Value Unit Conditions
Cumulative Permeation (24h) ~5% of applied dose % Human cadaver skin
Permeability Coefficient (Kp) Varies with vehicle cm/h Human skin
Steady-State Flux (Jss) Dose-dependent µg/cm²/h Human cadaver skin
Lag Time (t_lag) < 1 hour Human cadaver skin

Note: These are representative values for methyl nicotinate and are provided for illustrative purposes.[3] Actual values for this compound will depend on the formulation and experimental conditions.

References

Application Notes and Protocols for Measuring Microcirculation Changes Following Topical Application of Octyl Nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview of the methodologies used to measure changes in skin microcirculation following the topical application of octyl nicotinate, a vasoactive substance. The protocols and data presented are intended to guide researchers in designing and executing robust experiments to evaluate the pharmacological effects of nicotinates on the cutaneous vasculature.

Introduction to Microcirculation Assessment Techniques

The assessment of skin microcirculation is crucial for understanding the local vascular effects of topical agents. Several non-invasive techniques are available to quantify changes in blood perfusion and red blood cell velocity in the dermal microvasculature. The most common and well-validated methods include Laser Doppler Flowmetry (LDF), Laser Speckle Contrast Imaging (LSCI), and Videomicroscopy (Capillaroscopy).

  • Laser Doppler Flowmetry (LDF): LDF provides a continuous measurement of tissue perfusion in a small volume of tissue (approximately 1 mm³).[1] It is based on the Doppler shift of laser light scattered by moving red blood cells.[2][3]

  • Laser Speckle Contrast Imaging (LSCI): LSCI is a technique that provides two-dimensional maps of microvascular blood flow. It is based on the analysis of the blurring of laser speckle patterns created by moving blood cells.[2][4]

  • Videomicroscopy (Capillaroscopy): This technique allows for the direct visualization of capillaries and the measurement of red blood cell velocity (RBCv) within individual capillaries.[5] Handheld vital microscopy (HVM) has made this technique applicable at the bedside.[6][7]

Signaling Pathways of Nicotinates in Skin Microcirculation

The topical application of nicotinic acid esters, such as this compound, induces a local erythema and vasodilation. The underlying mechanisms are complex and involve multiple signaling pathways. Studies on methyl nicotinate, a similar compound, have shown that the vasodilation is mediated primarily through the prostaglandin pathway and local sensory nerves.[4] Notably, the nitric oxide (NO) pathway does not seem to be significantly involved.[4] Furthermore, nicotinic acid has been shown to exert anti-inflammatory effects through a SIRT1-dependent signaling pathway.[8]

Nicotinate Signaling Pathway cluster_0 Topical Application cluster_1 Cellular Mechanisms cluster_2 Physiological Response This compound This compound Prostaglandin Synthesis Prostaglandin Synthesis This compound->Prostaglandin Synthesis stimulates Sensory Nerve Activation Sensory Nerve Activation This compound->Sensory Nerve Activation stimulates SIRT1 Activation SIRT1 Activation This compound->SIRT1 Activation induces Vasodilation Vasodilation Prostaglandin Synthesis->Vasodilation Sensory Nerve Activation->Vasodilation Anti-inflammatory Effect Anti-inflammatory Effect SIRT1 Activation->Anti-inflammatory Effect mediates Increased Blood Flow Increased Blood Flow Vasodilation->Increased Blood Flow

Signaling cascade of topical nicotinate application.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of nicotinates on skin microcirculation.

Parameter Agent Method Change Observed Reference
Perfusion IncreaseMethyl NicotinateLSCI82% reduction with NSAID[4]
Perfusion IncreaseMethyl NicotinateLSCI32% reduction with lidocaine/prilocaine[4]
Max. Post-Ischemic RBC VelocityNicotinic Acid (oral)VideomicroscopyIncrease from 0.93 to 1.19 mm/s[5]
Duration of Post-Ischemic HyperemiaNicotinic Acid (oral)VideomicroscopyIncrease from 101 to 127 seconds[5]
Compound Concentration for Optimal Response Method Reference
Methyl Nicotinate20 mmol/LLSCI[9]

Experimental Protocols

The following are detailed protocols for the key experimental techniques used to assess microcirculation changes after the application of this compound.

General Experimental Workflow

Experimental Workflow A Subject Recruitment & Acclimatization B Baseline Microcirculation Measurement A->B C Topical Application of this compound B->C D Post-Application Microcirculation Measurement C->D E Data Acquisition & Analysis D->E F Statistical Analysis & Reporting E->F

A generalized workflow for the experiments.

Protocol 1: Measurement of Microcirculation using Laser Doppler Flowmetry (LDF)

Objective: To continuously measure changes in skin blood perfusion after topical application of this compound.

Materials:

  • Laser Doppler Flowmetry system (e.g., Periflux System 5000)

  • LDF probe

  • Double-sided adhesive tape

  • This compound solution/gel

  • Control vehicle

  • Skin thermometer

  • Computer with data acquisition software

Procedure:

  • Subject Preparation:

    • Subjects should acclimatize in a temperature-controlled room (22-24°C) for at least 20-30 minutes.

    • The measurement site (e.g., volar forearm) should be cleaned with a mild soap and water and dried thoroughly. Mark two adjacent areas for application of the test substance and the vehicle control.

  • Probe Placement:

    • Attach the LDF probe to the skin using a double-sided adhesive ring. Ensure gentle but firm contact without causing pressure-induced ischemia.

  • Baseline Measurement:

    • Record baseline skin perfusion for at least 5-10 minutes until a stable signal is obtained.

  • Application of this compound:

    • Carefully apply a standardized amount of this compound solution/gel to the marked test area.

    • Apply the vehicle control to the adjacent marked area.

  • Post-Application Measurement:

    • Immediately resume LDF recording and continue for a predefined period (e.g., 30-60 minutes) to capture the full vasodilatory response, including the peak and subsequent decline.

  • Data Analysis:

    • Calculate the mean baseline perfusion.

    • Express the post-application perfusion as a percentage change from baseline or as absolute perfusion units.

    • Determine the time to peak response and the area under the curve (AUC) of the perfusion-time graph.

Protocol 2: Measurement of Microcirculation using Laser Speckle Contrast Imaging (LSCI)

Objective: To obtain 2D perfusion maps of the skin microcirculation response to this compound.

Materials:

  • Laser Speckle Contrast Imaging system

  • Computer with image analysis software

  • This compound solution/gel

  • Control vehicle

  • Standardized application chambers (e.g., Finn Chambers)

Procedure:

  • Subject Preparation:

    • As described in Protocol 4.2.

  • Baseline Imaging:

    • Capture baseline LSCI images of the test and control sites.

  • Application of this compound:

    • Apply a defined volume of this compound and vehicle control into separate application chambers and affix them to the skin.

  • Post-Application Imaging:

    • Acquire LSCI images at regular intervals (e.g., every minute) for the duration of the study (e.g., 30-60 minutes).

  • Data Analysis:

    • Define regions of interest (ROIs) corresponding to the application sites in the captured images.

    • Calculate the mean perfusion within each ROI for each time point.

    • Plot the change in perfusion over time and calculate parameters such as peak perfusion and AUC.

Protocol 3: Measurement of Microcirculation using Videomicroscopy (Capillaroscopy)

Objective: To directly visualize capillaries and measure red blood cell velocity (RBCv) in response to this compound.

Materials:

  • Handheld vital microscope (e.g., IDF imaging device)

  • Immersion oil

  • Computer with video analysis software

  • This compound solution/gel

  • Control vehicle

Procedure:

  • Subject Preparation:

    • The subject should be comfortably seated with the hand at heart level.

    • The nailfold of the finger is a common site for capillaroscopy.

  • Baseline Measurement:

    • Apply a drop of immersion oil to the nailfold.

    • Position the microscope and focus on the capillaries.

    • Record baseline video footage of the capillary loops.

  • Application of this compound:

    • Topically apply a small amount of this compound near the nailfold area.

  • Post-Application Measurement:

    • Record video footage of the same capillary loops at specified time points after application.

  • Data Analysis:

    • Use video analysis software to measure the red blood cell velocity (RBCv) in selected capillaries from the recorded videos.

    • Compare the post-application RBCv to the baseline values.

Conclusion

The methodologies described in these application notes provide a robust framework for the quantitative assessment of microcirculatory changes induced by topical this compound. The choice of technique will depend on the specific research question, with LDF and LSCI being well-suited for overall perfusion measurements and videomicroscopy providing detailed information on individual capillary dynamics. By following these standardized protocols, researchers can obtain reliable and reproducible data to better understand the pharmacology of nicotinates and their effects on skin health.

References

Troubleshooting & Optimization

improving the formulation stability of octyl nicotinate emulsions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving stable octyl nicotinate emulsions.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of instability in an this compound emulsion?

A1: The primary signs of physical instability include:

  • Creaming: The formation of a concentrated layer of the dispersed phase (oil droplets) at the top of the emulsion due to density differences. This is often reversible by gentle shaking.[1][2]

  • Flocculation: The aggregation or clumping of oil droplets without merging, which can be a precursor to coalescence.[1]

  • Coalescence: The irreversible merging of smaller oil droplets into larger ones, leading to a change in particle size distribution and eventually phase separation.[1][2]

  • Phase Separation (Breaking): The complete separation of the oil and water phases, which is an irreversible process.[2]

Chemical instability primarily involves the hydrolysis of this compound into nicotinic acid.[3][4]

Q2: What is the main cause of chemical degradation of this compound in an emulsion?

A2: The primary chemical degradation pathway for this compound, an ester prodrug, is hydrolysis.[3][4] This reaction is catalyzed by hydroxide ions and results in the formation of octanol and nicotinic acid.[5] The presence of even small amounts of free nicotinic acid can lead to skin flushing, which is a significant concern for topical formulations.[6]

Q3: How does pH affect the stability of an this compound emulsion?

A3: The pH of the aqueous phase has a significant impact on both the physical and chemical stability of the emulsion.

  • Chemical Stability: The hydrolysis of this compound is pH-dependent.[7] The degradation is catalyzed by hydroxide ions, meaning the rate of hydrolysis increases at higher pH values.[5] Studies on similar nicotinic acid esters show that they are more stable at acidic to neutral pH.[5]

  • Physical Stability: The pH can influence the surface charge of the oil droplets (zeta potential), which affects the electrostatic repulsion between them. For emulsions stabilized with ionic surfactants, a pH that ensures a high zeta potential (typically > |25| mV) is desirable for good stability.[8][9] Extreme pH values can also cause the precipitation of some emulsifiers.[1]

Q4: What is the significance of particle size in emulsion stability?

A4: Droplet size is a critical factor for emulsion stability. Smaller droplets are less prone to creaming due to reduced gravitational forces.[10] A narrow particle size distribution is also desirable, as it can help to prevent Ostwald ripening, a process where larger droplets grow at the expense of smaller ones.[11]

Q5: What are accelerated stability tests and why are they important?

A5: Accelerated stability testing involves subjecting the emulsion to stress conditions, such as elevated temperatures and freeze-thaw cycles, to predict its long-term shelf life in a shorter period.[12] These tests help to quickly identify potential instability issues that might not be apparent under normal storage conditions.[13] For emulsions, centrifugation can also be used as a mechanical stress test to accelerate creaming and coalescence.[14]

Troubleshooting Guide

Issue 1: Phase Separation or Creaming is Observed Shortly After Preparation
Possible Cause Recommended Action
Incorrect Emulsifier or Concentration Ensure the Hydrophilic-Lipophilic Balance (HLB) of your emulsifier system is appropriate for an oil-in-water (o/w) emulsion (typically 8-18).[15] Verify that the emulsifier concentration is sufficient to cover the surface of the oil droplets.
Inadequate Homogenization Increase the homogenization time or intensity to reduce the droplet size of the dispersed phase. Smaller droplets are less susceptible to creaming.[1]
Low Viscosity of the Continuous Phase Increase the viscosity of the aqueous phase by adding a thickening agent or rheology modifier (e.g., xanthan gum, carbomer). This will slow down the movement of the oil droplets.[16]
Incorrect Phase Addition During preparation, ensure the dispersed phase is added slowly to the continuous phase with constant mixing.
Temperature Mismatch During Emulsification Heat both the oil and water phases to the same temperature (typically 70-75°C) before emulsification to ensure proper formation of the interfacial film.
Issue 2: Particle Size Increases Over Time
Possible Cause Recommended Action
Coalescence The emulsifier film may be too weak. Consider using a combination of emulsifiers or adding a co-emulsifier (e.g., a fatty alcohol) to strengthen the interfacial film.[1]
Ostwald Ripening This occurs when the oil has some solubility in the continuous phase. Adding a small amount of a highly water-insoluble oil to the oil phase can sometimes reduce this effect.
Flocculation The attractive forces between droplets are overcoming the repulsive forces. Evaluate the zeta potential of the emulsion. If it is low (closer to zero), consider adjusting the pH or adding an electrolyte to increase the surface charge and repulsive forces.[8]
Issue 3: Change in pH, Color, or Odor During Storage
Possible Cause Recommended Action
Chemical Degradation A decrease in pH may indicate the hydrolysis of this compound to nicotinic acid.[7] Use a validated HPLC method to quantify the levels of this compound and nicotinic acid over time. Consider adjusting the formulation to a more acidic pH to slow down hydrolysis.[5]
Oxidation Changes in color or odor can be signs of oxidation of one or more components. Consider adding an antioxidant to the formulation.
Microbial Contamination If not properly preserved, microbial growth can alter the emulsion's properties. Ensure an effective preservative system is in place and conduct microbial limit testing.

Quantitative Data Summary

Table 1: Typical Formulation Parameters for a Stable this compound O/W Emulsion

ParameterTypical RangeRationale
This compound Concentration 1 - 10% (w/w)Depends on the target therapeutic dose.
Oil Phase Concentration 10 - 30% (w/w)A higher oil phase may require a higher emulsifier concentration.
Emulsifier Concentration 2 - 5% (w/w)Must be sufficient to coat the oil droplets and form a stable interfacial film.
Co-emulsifier (e.g., Cetyl Alcohol) 1 - 3% (w/w)Increases the viscosity and stability of the emulsion.
Thickener (e.g., Xanthan Gum) 0.1 - 0.5% (w/w)Increases the viscosity of the continuous phase, hindering droplet movement.[16]
pH of Aqueous Phase 4.5 - 6.5Minimizes the hydrolysis of this compound while maintaining skin compatibility.[5]

Table 2: Key Stability Indicating Parameters

ParameterMethodAcceptance Criteria for Stability
Appearance Visual InspectionNo visible phase separation, creaming, or change in color.
pH pH meterStable within ± 0.5 units of the initial value.
Viscosity Viscometer/RheometerNo significant change from the initial value.
Mean Particle Size Dynamic Light Scattering (DLS)Should remain consistent over time. A significant increase indicates coalescence.
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)A PDI value < 0.3 is generally desirable for a narrow size distribution.[15]
Zeta Potential Electrophoretic Light Scattering (ELS)For electrostatically stabilized emulsions, a value of ≥
This compound Assay HPLCShould remain within 90-110% of the initial concentration.
Nicotinic Acid Content HPLCShould be below the specified limit (e.g., < 0.5%).

Experimental Protocols

Protocol 1: Determination of this compound and Nicotinic Acid by HPLC

Objective: To quantify the amount of this compound and its primary degradant, nicotinic acid, in an emulsion to assess chemical stability.

Methodology:

  • Sample Preparation:

    • Accurately weigh a portion of the emulsion.

    • Extract the this compound and nicotinic acid using a suitable solvent (e.g., mobile phase) and sonication.[6]

    • Centrifuge the sample to separate any precipitated excipients.

    • Filter the supernatant through a 0.45 µm syringe filter before injection.[17]

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05% sulfuric acid in water) and an organic solvent (e.g., acetonitrile).[18] An isocratic method with a high organic content (e.g., 90% acetonitrile) can be used for this compound.[4]

    • Flow Rate: 1.0 mL/min.[18]

    • Injection Volume: 20 µL.

    • Detection: UV at 210 nm or 261 nm.[18][19]

  • Analysis:

    • Prepare standard solutions of this compound and nicotinic acid of known concentrations.

    • Generate a calibration curve for each analyte.

    • Calculate the concentration of this compound and nicotinic acid in the sample based on the peak areas and the calibration curve.

Protocol 2: Particle Size and Zeta Potential Analysis

Objective: To measure the mean droplet size, size distribution (PDI), and zeta potential of the emulsion to assess physical stability.

Methodology:

  • Sample Preparation:

    • Dilute the emulsion with the original continuous phase (or deionized water for o/w emulsions) to a concentration suitable for the instrument to avoid multiple scattering effects.[15]

  • Particle Size Measurement (Dynamic Light Scattering - DLS):

    • Instrument: Use a DLS instrument (e.g., Malvern Zetasizer).[15]

    • Setup: Set the measurement temperature (e.g., 25°C) and ensure the correct refractive index and viscosity values for the dispersant are entered.[15]

    • Measurement: Transfer the diluted sample to a clean cuvette, allow it to equilibrate, and perform the measurement.[15]

    • Data Analysis: Record the Z-average diameter (mean size) and the Polydispersity Index (PDI).[15]

  • Zeta Potential Measurement (Electrophoretic Light Scattering - ELS):

    • Instrument: Use an instrument capable of ELS measurements.[15]

    • Setup: Use a specific folded capillary cell.

    • Measurement: Apply an electric field and measure the velocity of the droplets.

    • Data Analysis: The instrument software will calculate the zeta potential based on the electrophoretic mobility.[8]

Protocol 3: Accelerated Stability Testing

Objective: To evaluate the stability of the emulsion under stress conditions to predict its shelf life.

Methodology:

  • Temperature Stress Test:

    • Store samples of the emulsion at elevated temperatures (e.g., 40°C, 50°C) for a defined period (e.g., 1, 2, 3 months).[20]

    • At each time point, evaluate the samples for changes in appearance, pH, viscosity, particle size, and chemical content as described in the protocols above.

  • Freeze-Thaw Cycle Test:

    • Subject the emulsion to a series of freeze-thaw cycles (e.g., -10°C for 24 hours followed by 25°C for 24 hours).

    • After a predetermined number of cycles (e.g., 3-5), visually inspect the samples for any signs of instability, such as phase separation or granulation.

  • Centrifugation Test:

    • Centrifuge the emulsion at a specified speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes).[14]

    • After centrifugation, measure the volume of any separated phase to assess the emulsion's resistance to creaming.

Visualizations

Emulsion_Preparation_Workflow cluster_prep Phase Preparation Aqueous_Phase Aqueous Phase (Water, Humectants, Preservatives) Heat_Aq Heat to 70-75°C Aqueous_Phase->Heat_Aq Oil_Phase Oil Phase (this compound, Emollients, Emulsifiers, Co-emulsifiers) Heat_Oil Heat to 70-75°C Oil_Phase->Heat_Oil Emulsification Emulsification (Slowly add Oil Phase to Aqueous Phase with High-Shear Mixing) Heat_Aq->Emulsification Heat_Oil->Emulsification Cooling Cool to Room Temperature (with gentle mixing) Emulsification->Cooling Final_Adjust Final Adjustments (pH, Additives) Cooling->Final_Adjust Final_Emulsion Final Emulsion Final_Adjust->Final_Emulsion

Caption: Standard workflow for preparing an oil-in-water (o/w) emulsion.

Troubleshooting_Logic Start Emulsion Instability Observed Physical_Instability Physical Instability? (Creaming, Coalescence) Start->Physical_Instability Chemical_Instability Chemical Instability? (pH change, Degradation) Start->Chemical_Instability Physical_Instability->Chemical_Instability No Check_Particle_Size Measure Particle Size (DLS) Physical_Instability->Check_Particle_Size Yes Check_HPLC Analyze by HPLC for This compound & Nicotinic Acid Chemical_Instability->Check_HPLC Yes Check_Viscosity Measure Viscosity Check_Particle_Size->Check_Viscosity Optimize_Homogenization Optimize Homogenization (Increase Shear/Time) Check_Particle_Size->Optimize_Homogenization Size too large Check_Zeta Measure Zeta Potential Check_Viscosity->Check_Zeta Add_Thickener Increase Viscosity (Add Thickener) Check_Viscosity->Add_Thickener Viscosity too low Adjust_Emulsifier Adjust Emulsifier System (HLB, Concentration, Co-emulsifier) Check_Zeta->Adjust_Emulsifier Low Zeta Potential or Coalescence Adjust_pH Adjust Formulation pH (Target 4.5-6.5) Check_HPLC->Adjust_pH High Nicotinic Acid Add_Antioxidant Consider Antioxidant Check_HPLC->Add_Antioxidant Other Degradants

Caption: A logical workflow for troubleshooting common emulsion stability issues.

References

challenges and solutions in the synthesis and purification of octyl nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and purification of octyl nicotinate. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice, frequently asked questions, and standardized protocols to address common challenges encountered during experimental work.

Synthesis of this compound

This section addresses common questions and issues related to the various methods of synthesizing this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: There are three main synthetic routes for this compound:

  • Fischer Esterification: This is a direct method involving the reaction of nicotinic acid with n-octanol in the presence of a strong acid catalyst.[1] It is a straightforward and common approach, but it can require harsh conditions and the removal of water to drive the reaction to completion.[1]

  • Synthesis via Nicotinoyl Chloride: A two-step process where nicotinic acid is first converted to nicotinoyl chloride using a reagent like thionyl chloride (SOCl₂).[1] This highly reactive intermediate then readily reacts with n-octanol. This method avoids the equilibrium limitations of Fischer esterification but involves harsh and hazardous reagents.[1][2]

  • Transesterification: This method involves reacting an alkyl nicotinate (such as methyl nicotinate) with n-octanol in the presence of a catalyst, typically a base like sodium methoxide or an organocatalyst.[1][2] This route can be performed under milder conditions and avoids the use of free acid.[1]

Q2: Which synthesis method offers the best yield?

A2: Yields can vary significantly based on reaction conditions and scale. Transesterification often provides high yields, typically between 83% and 87%.[1][2] Fischer esterification has a much wider reported yield range, from 23% to as high as 97%, depending on the efficiency of water removal and the catalyst used.[1] The nicotinoyl chloride route generally results in lower overall yields, around 45%, due to its multi-step nature.[1]

Q3: What are the most common catalysts used for synthesis?

A3: For Fischer esterification, strong acids like sulfuric acid (H₂SO₄) or solid acid catalysts are common.[1][3] For transesterification, alkaline catalysts such as sodium methoxide are frequently used.[2] Other systems, including zinc clusters and ionic liquids, have also been explored to promote the reaction under mild conditions.[4][5]

Synthesis Troubleshooting Guide
Problem Possible Cause Recommended Solution
Low or No Product Yield Unfavorable Reaction Equilibrium: In Fischer esterification, water is a byproduct, and its presence can prevent the reaction from reaching completion.Use a Dean-Stark apparatus to continuously remove water from the reaction mixture.[1] Alternatively, use a large excess of the alcohol reactant (n-octanol) to shift the equilibrium towards the product.
Inactive or Insufficient Catalyst: The catalyst may be old, hydrated, or used in an insufficient amount.Use a fresh, anhydrous acid catalyst and ensure the loading is appropriate for the reaction scale. For transesterification, ensure the base catalyst has not been neutralized by exposure to air (CO₂) or acidic impurities.
Slow Reaction Rate Insufficient Temperature: The activation energy for esterification is not being met.Increase the reaction temperature, typically to the reflux temperature of the solvent or the alcohol.[6] Applying moderate pressure can also be used to safely increase the reaction temperature.[6]
Poor Catalysis: The chosen catalyst may not be effective enough for the substrate.Switch to a stronger acid catalyst (e.g., from a solid acid to sulfuric acid) for Fischer esterification. Note that this may increase byproduct formation. Ensure adequate mixing to maximize contact between reactants and the catalyst.
Formation of Dark Byproducts Thermal Degradation: High reaction temperatures, especially in the presence of strong acids, can cause the starting materials or product to decompose.Use the lowest effective temperature to achieve a reasonable reaction rate. Consider switching to a milder synthesis method, such as transesterification, which can often be performed at lower temperatures.[1]
Difficulty in Post-Reaction Workup Use of Homogeneous Catalyst: Catalysts like sulfuric acid must be neutralized and removed, which can complicate purification.After the reaction, neutralize the acid catalyst with a base (e.g., saturated sodium bicarbonate solution) during an aqueous wash.[1] Alternatively, consider using a solid, heterogeneous catalyst that can be removed by simple filtration.[3][7]

Purification of this compound

This section provides guidance on purifying crude this compound and addressing common contamination issues.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

A1: Common impurities include unreacted starting materials (nicotinic acid, n-octanol), residual catalyst, and byproducts from side reactions.[8][9] The presence of even small amounts of free nicotinic acid is a significant concern in dermatological applications as it can cause skin flushing.[10]

Q2: What are the standard methods for purifying this compound?

A2: The most common purification techniques are:

  • Aqueous Washing/Extraction: Used to remove water-soluble impurities like residual acid catalyst and the salt formed from its neutralization.[1] A wash with a mild base (e.g., sodium bicarbonate solution) is effective for removing unreacted nicotinic acid.[1]

  • Distillation: Fractional distillation under reduced pressure (vacuum distillation) is a highly effective method for separating the final product from less volatile impurities and any remaining n-octanol.[6]

  • Column Chromatography: Silica gel column chromatography is often used, particularly for smaller-scale purifications or when high purity is required, to separate the product from non-polar and polar impurities.[1]

Purification Troubleshooting Guide
Problem Possible Cause Recommended Solution
Final Product is Acidic / Contains Nicotinic Acid Inefficient Neutralization/Washing: A single aqueous wash may not be sufficient to remove all unreacted nicotinic acid or the acid catalyst.Perform multiple washes of the organic layer with a saturated sodium bicarbonate or sodium carbonate solution until the aqueous layer is no longer acidic. Test the pH of the final aqueous wash.
Final Product Contains n-Octanol Similar Boiling Points at Atmospheric Pressure: The boiling points of this compound and n-octanol may be too close for efficient separation by simple distillation.Use vacuum distillation. The difference in boiling points often becomes more pronounced at lower pressures, allowing for a cleaner separation. If distillation is ineffective, use column chromatography.
Poor Separation on Silica Gel Column Incorrect Mobile Phase Polarity: The solvent system (eluent) may be too polar, causing the product to elute with impurities, or not polar enough, leading to very slow elution.Optimize the eluent system using thin-layer chromatography (TLC) first. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding ethyl acetate to find the optimal ratio for separation.
Column Overloading: Too much crude material was loaded onto the column, exceeding its separation capacity.Use a larger column with more silica gel or reduce the amount of crude product loaded. Ensure the sample is loaded in a minimal volume of solvent as a concentrated band.
Product Degradation During Purification High Temperature in Distillation: this compound may be sensitive to high temperatures and can degrade during atmospheric distillation.Always use vacuum distillation to lower the boiling point of the product and minimize the risk of thermal decomposition.[6]
Cloudy Appearance of Final Product Residual Water: Small amounts of water may be present, causing a cloudy or hazy appearance.Dry the organic solution over an anhydrous drying agent (e.g., magnesium sulfate, sodium sulfate) before the final solvent removal or distillation step.

Data and Experimental Protocols

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

MethodTypical ReagentsCatalyst/ActivatorTypical TemperatureTypical YieldKey AdvantagesKey Disadvantages
Fischer Esterification Nicotinic acid, n-octanolStrong acid (e.g., H₂SO₄)55°C to Reflux23% - 97%[1]Inexpensive reagents, simple one-step procedure.[1]Harsh acidic conditions, requires high temperatures and water removal.[1]
Via Nicotinoyl Chloride Nicotinic acid, SOCl₂, n-octanolNone needed for esterificationReflux (acyl chloride formation), Room Temp. (esterification)~45% (overall)[1]High reactivity of acyl chloride avoids equilibrium issues.[1]Two-step process, uses hazardous reagents (SOCl₂, HCl byproduct).[1][2]
Transesterification Methyl nicotinate, n-octanolAlkaline catalyst (e.g., NaOMe)70°C - 120°C[1][2]83% - 87%[1][2]Milder conditions, avoids using free acid.[1]Requires a pre-existing ester, catalyst must be removed.

Table 2: Example RP-HPLC Conditions for Purity Analysis of Nicotinate Esters

ParameterCondition
HPLC System Standard system with UV Detector
Column C18, 4.6 x 150 mm, 5 µm[11]
Mobile Phase Acetonitrile:Water (e.g., 85:15, v/v) with 0.1% Trifluoroacetic Acid (TFA)[11]
Flow Rate 1.0 mL/min[11]
Column Temperature 30 °C[11]
Detection Wavelength 262 nm[11]
Injection Volume 20 µL[11]
Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

  • Setup: Equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a Dean-Stark trap.

  • Reagents: To the flask, add nicotinic acid (1.0 eq), n-octanol (2.0 eq), and a suitable solvent such as toluene (approx. 2 mL per gram of nicotinic acid).

  • Catalyst: Add a catalytic amount of a strong acid catalyst (e.g., p-toluenesulfonic acid, 0.05 eq).

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as it is formed. Continue refluxing until no more water is collected, indicating the reaction is complete.[1]

  • Monitoring: Monitor the reaction progress periodically by TLC.

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Column Chromatography

  • Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity by adding ethyl acetate (e.g., starting with 98:2 hexane:ethyl acetate and increasing the ethyl acetate percentage).

  • Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Purity Analysis by RP-HPLC

  • Standard Preparation: Prepare a stock solution of pure this compound reference standard (e.g., 1 mg/mL) in the mobile phase. Create a series of dilutions to generate a calibration curve (e.g., 1 µg/mL to 100 µg/mL).[11]

  • Sample Preparation: Accurately weigh a small amount of the synthesized product and dissolve it in the mobile phase to a known concentration (e.g., 0.1 mg/mL). Filter the sample through a 0.45 µm syringe filter into an HPLC vial.[11]

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system using the conditions outlined in Table 2.

  • Quantification: Determine the purity of the sample by comparing its peak area to the calibration curve generated from the reference standards.

Visualized Workflows

G start Low Synthesis Yield Detected q1 Is water removal method in use? (e.g., Dean-Stark) start->q1 s1 Implement Dean-Stark trap or add molecular sieves. q1->s1 No q2 Is an excess of alcohol reactant being used? q1->q2 Yes s1->q2 s2 Increase alcohol molar ratio to 2-3 equivalents. q2->s2 No q3 Is the catalyst active and in sufficient quantity? q2->q3 Yes s2->q3 s3 Use fresh, anhydrous catalyst. Increase catalyst loading. q3->s3 No q4 Is reaction temperature optimal? q3->q4 Yes s3->q4 s4 Increase temperature to reflux. q4->s4 No end_node Re-run reaction and monitor progress via TLC/HPLC. q4->end_node Yes s4->end_node

Caption: Troubleshooting workflow for low yield in this compound synthesis.

G start Crude this compound (Post-Reaction Mixture) step1 Step 1: Aqueous Workup Wash with NaHCO₃ solution to remove acidic impurities. start->step1 step2 Step 2: Dry Organic Layer Use anhydrous Na₂SO₄ or MgSO₄. step1->step2 step3 Step 3: Solvent Removal Concentrate under reduced pressure. step2->step3 q1 Is high purity required? step3->q1 purify1 Method A: Vacuum Distillation (Good for large scale) q1->purify1 No purify2 Method B: Column Chromatography (Good for high purity / small scale) q1->purify2 Yes analysis Characterization & Purity Check (HPLC, NMR, GC-MS) purify1->analysis purify2->analysis end_node Pure this compound analysis->end_node

Caption: General purification workflow for crude this compound.

References

troubleshooting peak tailing in HPLC analysis of octyl nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of octyl nicotinate, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem?

In an ideal HPLC separation, the chromatographic peaks should be symmetrical and have a Gaussian shape. Peak tailing is a phenomenon where the peak is asymmetrical, with the latter half of the peak being broader than the front half. This is problematic as it can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and compromised precision and accuracy in quantification.

Q2: What are the common causes of peak tailing in the analysis of this compound?

This compound, being a basic compound due to the pyridine ring in its structure, is prone to peak tailing in reversed-phase HPLC. The most common causes include:

  • Secondary Silanol Interactions: The primary cause is often the interaction between the basic nitrogen atom of the pyridine ring and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18 columns).[1]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to interactions between the ionized analyte and the stationary phase, causing peak tailing.

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to distorted peak shapes.

  • Column Degradation: Over time, HPLC columns can degrade, leading to a loss of performance and increased peak tailing. This can be caused by the accumulation of contaminants or the degradation of the stationary phase itself.

  • Extra-Column Effects: Peak broadening and tailing can be introduced by factors outside of the column, such as excessive tubing length, large detector cell volumes, or poorly made connections.[2]

Q3: How can I quantitatively measure peak tailing?

Peak tailing is typically measured using the Tailing Factor (Tf) or Asymmetry Factor (As) . A perfectly symmetrical peak has a Tf or As of 1.0. A value greater than 1.2 is generally considered to indicate significant tailing. The calculation is usually performed by the chromatography data software.

Troubleshooting Guide for Peak Tailing

My peak for this compound is tailing. How do I fix it?

Follow this step-by-step guide to troubleshoot and resolve peak tailing issues in your HPLC analysis of this compound.

Step 1: Evaluate the Mobile Phase

The mobile phase composition, particularly its pH, is a critical factor in controlling the peak shape of basic compounds.

  • Adjust the Mobile Phase pH:

    • Recommendation: Lower the pH of the mobile phase to a range of 2.5-3.5 using an acidic modifier. At a low pH, the residual silanol groups on the stationary phase are protonated (neutral), minimizing their interaction with the protonated basic analyte.[3]

    • Common Acidic Modifiers:

      • Trifluoroacetic acid (TFA) at a concentration of 0.1% (v/v).

      • Formic acid at a concentration of 0.1% (v/v).

      • Phosphoric acid to adjust the pH of the aqueous portion of the mobile phase.[4]

  • Add a Competing Base (Mobile Phase Additive):

    • Recommendation: If adjusting the pH is not sufficient, consider adding a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1-0.5% v/v). TEA is a small, basic molecule that preferentially interacts with the active silanol sites, effectively shielding them from the analyte.[1][5]

    • Caution: TEA can be difficult to remove from the HPLC system and may interfere with mass spectrometry (MS) detection.

  • Optimize Buffer Concentration:

    • Recommendation: Ensure your mobile phase is adequately buffered. A higher buffer concentration can sometimes help to mask the residual silanol groups and improve peak shape.[2]

Step 2: Check the HPLC Column

The choice and condition of your HPLC column are crucial for good peak shape.

  • Use an End-Capped Column:

    • Recommendation: Modern "end-capped" C18 columns have a significantly reduced number of free silanol groups, which minimizes secondary interactions with basic analytes. If you are not already using one, switch to a high-quality, end-capped column.

  • Consider a Different Stationary Phase:

    • Recommendation: If peak tailing persists, you might consider using a column with a different stationary phase, such as one with a polar-embedded group, which can further shield the silanol groups.

  • Assess Column Health:

    • Recommendation: If the column has been in use for a long time, it may be degraded. Try replacing it with a new column of the same type to see if the peak shape improves. You can also try flushing the column with a strong solvent to remove any contaminants.

Step 3: Review Sample and Injection Parameters
  • Check for Column Overload:

    • Recommendation: Dilute your sample and inject it again. If the peak shape improves, you were likely overloading the column.

  • Ensure Proper Sample Solvent:

    • Recommendation: Ideally, your sample should be dissolved in the mobile phase. Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak distortion.

Step 4: Inspect the HPLC System
  • Minimize Extra-Column Volume:

    • Recommendation: Check for and minimize any sources of dead volume in your system. Use tubing with a small internal diameter and keep the length as short as possible. Ensure all fittings are properly connected.[2]

Quantitative Data on Troubleshooting Peak Tailing

The following table summarizes the quantitative effects of different troubleshooting strategies on the peak shape of basic compounds.

Parameter ModifiedConditionAnalyteAsymmetry Factor (As)Improvement
Mobile Phase pH pH 7.0Methamphetamine2.35-
pH 3.0Methamphetamine1.33Significant Improvement
Mobile Phase Additive Without TEABasic CompoundBroad Peak-
With 0.5% TEABasic CompoundSharper Peak, Reduced TailingNoticeable Improvement [5]
Buffer Concentration Low Ionic StrengthBasic DrugPronounced Tailing-
Increased Ionic StrengthBasic DrugReduced TailingImproved Peak Shape [2]

Experimental Protocol: HPLC Analysis of this compound

This section provides a detailed methodology for the HPLC analysis of this compound, adapted from methods for similar alkyl nicotinates.[6]

1. Instrumentation and Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), preferably end-capped.

  • Mobile Phase: Acetonitrile and water (e.g., 85:15 v/v) containing 0.1% Trifluoroacetic Acid (TFA). The exact ratio of acetonitrile to water may need to be optimized to achieve the desired retention time.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 262 nm.

  • Run Time: Approximately 10 minutes.

2. Reagent and Sample Preparation

  • Mobile Phase Preparation:

    • Prepare the aqueous portion by adding 1 mL of TFA to 1 L of HPLC-grade water.

    • Mix the appropriate volumes of the aqueous portion and acetonitrile to achieve the desired ratio (e.g., for an 85:15 mix, combine 850 mL of acetonitrile with 150 mL of the aqueous TFA solution).

    • Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Primary Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve it in 25 mL of the mobile phase.

    • Working Standard Solutions: Prepare a series of working standards by diluting the primary stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample containing this compound.

    • Dissolve the sample in a known volume of the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

3. Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Quantify the amount of this compound in the samples by comparing the peak areas to the calibration curve.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting peak tailing in the HPLC analysis of this compound.

Troubleshooting_Peak_Tailing start Peak Tailing Observed (As > 1.2) check_mobile_phase Step 1: Evaluate Mobile Phase start->check_mobile_phase adjust_ph Lower Mobile Phase pH (e.g., 2.5-3.5 with TFA/Formic Acid) check_mobile_phase->adjust_ph Primary Action add_additive Add Competing Base (e.g., Triethylamine) adjust_ph->add_additive If Tailing Persists problem_solved Problem Solved adjust_ph->problem_solved check_column Step 2: Check HPLC Column add_additive->check_column If Tailing Persists add_additive->problem_solved use_endcapped Use End-Capped Column check_column->use_endcapped Verify Column Type replace_column Replace with New Column use_endcapped->replace_column If Old or Tailing Persists check_sample Step 3: Review Sample Parameters replace_column->check_sample If Tailing Persists replace_column->problem_solved dilute_sample Dilute Sample check_sample->dilute_sample Check for Overload check_solvent Ensure Sample Solvent Matches Mobile Phase dilute_sample->check_solvent Check Solvent Mismatch dilute_sample->problem_solved check_system Step 4: Inspect HPLC System check_solvent->check_system If Tailing Persists minimize_dead_volume Minimize Extra-Column Volume check_system->minimize_dead_volume minimize_dead_volume->problem_solved

Caption: Troubleshooting workflow for addressing peak tailing.

References

Technical Support Center: Optimizing Octyl Nicotinate Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the use of octyl nicotinate in cell culture experiments. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cell culture?

This compound is a lipophilic derivative of nicotinic acid (niacin or Vitamin B3). It functions as a prodrug, meaning it is designed to deliver nicotinic acid to cells more efficiently than nicotinic acid itself. Due to its ester structure, it can more readily cross cell membranes. Inside the cell, endogenous esterases are expected to hydrolyze this compound, releasing nicotinic acid and octanol. The released nicotinic acid then serves as a precursor for the synthesis of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in numerous cellular metabolic and signaling pathways.

Q2: What is a recommended starting concentration for this compound in cell culture?

Currently, there is limited published data specifying optimal concentrations of this compound for in vitro experiments. However, based on studies with similar nicotinic acid esters like myristyl nicotinate, a dose-response experiment is highly recommended. A suggested starting range for many cell types, particularly keratinocytes, would be from 1 µM to 50 µM. For some applications, concentrations up to 100 µM may be explored, but careful monitoring for cytotoxicity is essential.

Q3: How long should I treat my cells with this compound?

The ideal treatment duration is dependent on the experimental endpoint.

  • Acute signaling events: Short-term incubations of a few hours may be sufficient.

  • Changes in gene expression or protein levels: 18-48 hours of treatment is a common timeframe.

  • Proliferation or differentiation assays: Longer-term treatments of 48-96 hours or more may be necessary.

A time-course experiment is recommended to determine the optimal duration for your specific assay and cell type.

Q4: How should I prepare a stock solution of this compound?

Due to its lipophilic nature, this compound is poorly soluble in aqueous solutions. A stock solution should be prepared in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. Ensure the final concentration of the solvent in your cell culture medium is non-toxic to your cells (typically ≤ 0.1% v/v for DMSO).

Troubleshooting Guide

Issue Potential Cause Suggested Solution
No observable effect after treatment Suboptimal Concentration: The concentration of this compound may be too low to elicit a response.Perform a dose-response study with a broader range of concentrations (e.g., 0.1 µM to 100 µM).
Cell Line Insensitivity: The cell line may not express the necessary enzymes (esterases) to convert this compound to nicotinic acid efficiently.Consider using a cell line known to be responsive to nicotinic acid or its derivatives. You can also test the effect of nicotinic acid directly to confirm pathway activity.
Insufficient Treatment Time: The incubation period may be too short for the desired biological effect to manifest.Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal treatment duration.
Degradation of Compound: Improper storage or handling of the this compound stock solution may have led to its degradation.Prepare a fresh stock solution and store it protected from light at -20°C or -80°C.
High Cell Death or Cytotoxicity Concentration Too High: The concentration of this compound is toxic to the cells.Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 value and select a non-toxic concentration range for your experiments.
Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium is too high.Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5%, ideally ≤0.1%). Include a vehicle-only control in your experiments.
Precipitation in Culture Medium Poor Solubility: this compound has limited solubility in aqueous media and may precipitate at higher concentrations.Prepare the final dilutions in pre-warmed (37°C) medium and mix thoroughly. Visually inspect for precipitation before adding to cells. Consider using a formulation aid like Pluronic F-68, but validate its effect on your cells first.
Inconsistent Results Between Experiments Variability in Cell Health/Passage: High passage numbers can alter cellular responses. Inconsistent cell seeding density can also lead to variability.Use cells within a consistent and low passage number range. Ensure precise and consistent cell seeding densities for all experiments.
Inconsistent Compound Preparation: Variations in the preparation of the stock or working solutions.Prepare larger batches of stock solution to be used across multiple experiments to minimize variability. Always vortex stock solutions before making dilutions.

Experimental Protocols

Protocol 1: Determining Optimal Concentration using an MTT Cell Viability Assay

This protocol is used to assess the metabolic activity of cells and can determine the cytotoxic effects of this compound.

Materials:

  • 96-well flat-bottom plates

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 100 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • Microplate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. A common range to test is 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only (e.g., DMSO) and medium-only controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[1]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[2][3]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to mix or place on an orbital shaker for 15 minutes.[1]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Subtract the background absorbance from the medium-only wells. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability versus the compound concentration to determine the optimal non-toxic concentration range.

Protocol 2: Western Blot for Signaling Pathway Analysis

This protocol can be used to analyze changes in protein expression or phosphorylation in signaling pathways affected by this compound.

Materials:

  • 6-well plates

  • Cell line of interest

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE and Western blotting equipment

  • Primary and HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentrations of this compound (determined from the viability assay) for the appropriate duration.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer for 5 minutes.

  • SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, anti-phospho-MAPK) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

    • Wash the membrane three times with TBST.

  • Detection: Add chemiluminescence substrate and visualize the protein bands using an imaging system.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results seed_cells Seed Cells in Multi-well Plate treat_cells Treat Cells with this compound and Vehicle Control seed_cells->treat_cells prepare_stock Prepare this compound Stock Solution (in DMSO) prepare_working Prepare Serial Dilutions in Culture Medium prepare_stock->prepare_working prepare_working->treat_cells incubate Incubate for Desired Duration (e.g., 24-72h) treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay protein_analysis Perform Protein Analysis (e.g., Western Blot) incubate->protein_analysis gene_expression Perform Gene Expression Analysis (e.g., qPCR) incubate->gene_expression determine_optimal_conc Determine Optimal Non-Toxic Concentration viability_assay->determine_optimal_conc analyze_pathways Analyze Effects on Signaling Pathways protein_analysis->analyze_pathways gene_expression->analyze_pathways

General workflow for optimizing this compound in cell culture.

signaling_pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm ON This compound esterase Esterases ON->esterase Hydrolysis NA Nicotinic Acid esterase->NA NAD NAD+ Biosynthesis NA->NAD signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) NAD->signaling cellular_effects Cellular Effects (Proliferation, Differentiation, etc.) signaling->cellular_effects

Proposed mechanism of action for this compound in a cell.

References

Technical Support Center: Enhancing Aqueous Solubility of Octyl Nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting guides, and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of octyl nicotinate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its low aqueous solubility a challenge?

A1: this compound is an ester of nicotinic acid (Niacin/Vitamin B3) and octanol.[1][2] Its structure, featuring a long octyl carbon chain, makes it highly lipophilic (fat-soluble) and consequently poorly soluble in aqueous media. This low water solubility is a significant hurdle in the development of aqueous-based formulations, such as gels, serums, or parenteral solutions, as it can lead to poor bioavailability, limited drug loading, and formulation instability.[3][4][5]

Q2: What are the primary strategies to enhance the aqueous solubility of this compound?

A2: Several techniques can be employed to improve the solubility of poorly water-soluble compounds like this compound.[4][5][6] The most common and effective strategies include:

  • Co-solvency: Blending water with a miscible organic solvent.[7][8][9][10]

  • Surfactant-based Systems (Microemulsions): Using surfactants to create stable, clear dispersions of the compound in water.[5][11]

  • Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin host molecule.[3][12][13]

  • Nanoemulsions: Creating kinetically or thermodynamically stable nano-sized droplets of an oil phase (containing the drug) in an aqueous phase.[14][15]

Q3: How does a co-solvent system work to improve solubility?

A3: A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[8][16] This modification makes the aqueous environment more favorable for a lipophilic compound like this compound to dissolve. The principle is to create a solvent mixture with a polarity that is intermediate between that of water and the drug. Commonly used co-solvents in pharmaceutical formulations include propylene glycol (PG), polyethylene glycol 400 (PEG 400), ethanol, and glycerin.[7][8][17]

Q4: What is the mechanism behind surfactant-based microemulsions?

A4: Surfactants are amphiphilic molecules, meaning they have both a hydrophilic (water-loving) head and a lipophilic (oil-loving) tail.[18] In an aqueous medium, above a certain concentration (the critical micelle concentration), surfactant molecules self-assemble into spherical structures called micelles. The lipophilic tails form the core of the micelle, creating a microenvironment where a non-polar drug like this compound can be entrapped and effectively "dissolved" in the bulk aqueous phase.[5][17] This results in an optically clear and thermodynamically stable solution known as a microemulsion.[7]

Q5: How can cyclodextrins enhance the solubility of this compound?

A5: Cyclodextrins (CDs) are cyclic oligosaccharides with a unique molecular structure resembling a truncated cone.[12][13] Their exterior is hydrophilic, making them water-soluble, while the interior cavity is hydrophobic. A lipophilic guest molecule, such as this compound, can fit into this hydrophobic cavity to form an "inclusion complex."[3][12][19] This complex effectively shields the lipophilic drug from the aqueous environment, and the hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve readily in water.[12][13]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Solution is cloudy or has visible particles after mixing. Incomplete dissolution due to the high lipophilicity of this compound.This compound is practically insoluble in water. A simple mixing approach is insufficient. Implement a solubilization strategy such as a co-solvent system, microemulsion, or cyclodextrin complexation. Refer to the protocols below.[7]
The compound precipitates out of the solution over time. The formulation is unstable, or the saturation limit in the chosen solvent system has been exceeded.Increase the concentration of the co-solvent or solubilizing agent (e.g., surfactant). Ensure the pH of the formulation is within a stable range. For cyclodextrin complexes, ensure the optimal host-guest ratio has been achieved.[7]
The viscosity of the final formulation is too high. High concentration of certain co-solvents (e.g., glycerin, PEG 400) or surfactants.Optimize the formulation by testing different co-solvents or surfactants that have less impact on viscosity. It may be possible to use a blend of solubilizers to achieve the target solubility with a lower overall concentration.
Skin irritation is observed in preliminary in-vitro/in-vivo tests. The solvent system (e.g., high concentration of ethanol or DMSO) or surfactant used may be an irritant.Select biocompatible solvents like Propylene Glycol or PEG 400 at appropriate, non-irritating concentrations.[7] Use mild, non-ionic surfactants (e.g., Polysorbates) and screen for cytotoxicity.

Data on Solubility Enhancement Strategies

The following tables summarize quantitative data for enhancing the solubility of nicotinic acid esters, providing a reference for formulating this compound.

Table 1: Co-Solvent Systems for Nicotinate Derivatives (Note: Data is illustrative and may be based on structurally similar nicotinates. Researchers should perform their own solubility studies.)

Co-SolventConcentration (% v/v in Water)Approximate Solubility Increase (Fold)Key Considerations
Ethanol20%50 - 150Can be drying to the skin at high concentrations.[7]
Propylene Glycol (PG)40%200 - 500Generally well-tolerated and a common choice for topical formulations.[7]
PEG 40040%300 - 600Good solubilizing power and low irritancy potential.
Dimethyl Sulfoxide (DMSO)10%> 1000High solubilizing capacity but may enhance skin penetration of other agents and has a higher potential for irritation.[7]

Table 2: Surfactant and Cyclodextrin Systems (Note: The effectiveness is highly dependent on the specific formulation ratios and conditions.)

Solubilization SystemExample ComponentsTypical Concentration RangeMechanism of Action
Microemulsion Surfactant: Polysorbate 80 (Tween 80)Co-surfactant: Propylene GlycolOil Phase: Isopropyl MyristateSurfactant/Co-surfactant: 10-40%Micellar encapsulation of the drug.[5][7]
Cyclodextrin Complex Beta-Cyclodextrin (β-CD) orHydroxypropyl-β-CD (HP-β-CD)Molar Ratio (Drug:CD) of 1:1 or 1:2Formation of a water-soluble inclusion complex.[13][20]

Experimental Protocols & Visualizations

General Workflow for Solubility Enhancement

The following diagram outlines a logical workflow for selecting an appropriate solubility enhancement strategy for this compound.

G Workflow for Solubility Enhancement Strategy Selection cluster_0 Phase 1: Characterization & Screening cluster_1 Phase 2: Formulation & Optimization A Characterize Physicochemical Properties of this compound B Define Target Product Profile (e.g., Aqueous Gel, Injection) A->B C Screen Solubility in Common Co-solvents (Ethanol, PG, PEG 400) B->C D Screen with Surfactants & Cyclodextrins B->D E Is Co-solvent Solubility Sufficient? C->E G Develop Microemulsion or Cyclodextrin Formulation D->G F Optimize Co-solvent Blend E->F Yes E->G No H Characterize Formulation (Clarity, Stability, Particle Size) F->H G->H I Final Formulation Selection H->I G Mechanism of Cyclodextrin Inclusion Complexation cluster_1 2. Complexation cluster_2 3. Result A This compound (Lipophilic Guest) D Guest molecule enters the hydrophobic cavity of CD A->D B Cyclodextrin (CD) (Hydrophilic Exterior, Hydrophobic Cavity) B->D C Aqueous Medium E Inclusion Complex (Water Soluble) D->E F This compound (Encapsulated)

References

identifying degradation products of octyl nicotinate in formulations

Author: BenchChem Technical Support Team. Date: December 2025

<

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation of octyl nicotinate in formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound in a typical formulation?

A1: The primary degradation pathway for this compound, an ester prodrug, is hydrolysis. This reaction cleaves the ester bond, resulting in the formation of nicotinic acid and 1-octanol . The rate of this hydrolysis is significantly influenced by pH, temperature, and the formulation's buffer composition.[1][2] While hydrolysis is the most common pathway, other mechanisms like oxidation and photolysis could occur under specific stress conditions, though these are less commonly reported.[2][3]

Q2: Which factors most significantly accelerate the degradation of this compound?

A2: Several factors can accelerate the degradation of this compound:

  • High pH (Alkaline Conditions): The hydrolysis of the ester bond is catalyzed by hydroxide ions, leading to a faster degradation rate at higher pH values.[1][4][5]

  • Elevated Temperatures: Like most chemical reactions, the rate of this compound hydrolysis increases with temperature, following the Arrhenius equation.[1][6]

  • Buffer Composition: The type of buffer used can influence the degradation rate. For instance, some studies on similar nicotinic acid esters have shown that carbonate buffers can have a greater catalytic effect on hydrolysis compared to phosphate or borate buffers.[1][2]

Q3: My chromatogram shows a new, unexpected peak during a stability study. How can I determine if it's a degradation product?

A3: The appearance of new peaks in a chromatogram is a common issue. Here’s a systematic approach to identify the unknown peak:

  • Conduct Forced Degradation Studies: Expose a sample of your this compound formulation to stress conditions (e.g., high/low pH, high temperature, oxidation, and light) to intentionally generate degradation products.[3][7][8] This helps to confirm if the unknown peak's retention time matches any of the generated degradants.

  • Spike the Sample: Inject a sample spiked with known potential degradants (nicotinic acid and 1-octanol). If the unknown peak co-elutes with one of the standards, it confirms its identity.

  • Utilize Mass Spectrometry (MS): Couple your liquid chromatograph to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak can provide its molecular weight, which can then be compared to the molecular weights of expected degradants.

  • Check for Excipient Interaction: The new peak could also result from an interaction between this compound and an excipient in the formulation.[2] Review the compatibility of all formulation components.

Q4: What is a suitable analytical method for monitoring this compound stability?

A4: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard for analyzing this compound and its primary degradant, nicotinic acid.[2][9] Due to the significant difference in polarity between the lipophilic this compound and the hydrophilic nicotinic acid, different chromatographic conditions may be necessary for their optimal separation and quantification.[10]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Poor Peak Shape or Tailing for Nicotinic Acid - Inappropriate mobile phase pH. - Secondary interactions with the column stationary phase.- Adjust the mobile phase pH to be ~2 units below the pKa of nicotinic acid (~4.8) to ensure it is in its neutral form. - Use a column with end-capping or a different stationary phase to minimize secondary interactions.
Difficulty Separating this compound and Octanol - Insufficient organic solvent in the mobile phase. - Inadequate column length or efficiency.- Increase the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. - Use a longer column or a column with a smaller particle size to improve resolution.
Inconsistent Retention Times - Fluctuation in column temperature. - Mobile phase composition changing over time. - Pump malfunction or leaks.- Use a column oven to maintain a consistent temperature. - Prepare fresh mobile phase daily and ensure it is well-mixed. - Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.
Low Recovery of this compound from Formulation - Incomplete extraction from the sample matrix. - Adsorption to sample containers or filters.- Optimize the extraction solvent and procedure (e.g., increase vortexing or sonication time). - Use low-binding materials for vials and filters. - Perform a recovery study to validate the sample preparation method.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.[7][8][11]

  • Purpose: To generate the likely degradation products of this compound under various stress conditions.

  • Procedure:

    • Prepare separate, accurately weighed samples of the this compound drug substance or formulation.

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 48 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 48 hours.

    • Thermal Degradation: Store the solid sample in an oven at 70°C for 7 days.

    • Photolytic Degradation: Expose the sample to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • For each condition, prepare a corresponding blank sample (placebo/vehicle subjected to the same stress).

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated HPLC method. The goal is to achieve 10-15% degradation of the active ingredient for validating the chromatographic assay.[7]

Protocol 2: HPLC Method for this compound and Nicotinic Acid

This protocol provides an example of an HPLC method for the separation and quantification of this compound and nicotinic acid. Note that due to their polarity differences, separate methods are often optimal.[10]

Parameter This compound Analysis Nicotinic Acid Analysis
Column C18, 4.6 x 250 mm, 5 µmC18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (90:10, v/v)Methanol:0.05 M Phosphate Buffer, pH 3.0 (20:80, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 262 nmUV at 262 nm
Injection Volume 20 µL50 µL
Column Temperature 30°C30°C

Sample Preparation (for a cream formulation):

  • Accurately weigh a portion of the cream into a centrifuge tube.

  • Add a known volume of a suitable extraction solvent (e.g., methanol or mobile phase).

  • Vortex or sonicate to dissolve the cream and extract the analytes.

  • Centrifuge to separate undissolved excipients.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

Visualized Workflows & Pathways

G cluster_0 Degradation Identification Workflow start Unexpected Peak in Chromatogram stress Perform Forced Degradation Study start->stress spike Spike Sample with Known Standards (Nicotinic Acid, Octanol) start->spike lcms Analyze via LC-MS start->lcms compare Compare Retention Times & Mass Spectra stress->compare spike->compare lcms->compare identify Identity Confirmed compare->identify

Caption: Workflow for identifying an unknown chromatographic peak.

G cluster_1 Primary Degradation Pathway: Hydrolysis parent This compound product1 Nicotinic Acid parent->product1 H₂O / H⁺ or OH⁻ product2 1-Octanol parent->product2 (Ester Cleavage)

Caption: Hydrolysis of this compound into its primary degradants.

References

Technical Support Center: Formulation Strategies for Octyl Nicotinate Topical Preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the premature hydrolysis of octyl nicotinate in topical preparations.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in a topical formulation?

A1: The primary degradation pathway for this compound, an ester, is hydrolysis. This chemical reaction involves the cleavage of the ester bond by water, which results in the formation of its parent compounds: nicotinic acid and octanol.[1][2] The presence of free nicotinic acid can lead to undesirable skin flushing, making the stability of the formulation crucial for product tolerability.[3]

Q2: What are the key factors that influence the rate of this compound hydrolysis?

A2: The rate of hydrolysis of this compound is significantly influenced by several factors:

  • pH: The hydrolysis of esters like this compound is pH-dependent, with the rate of degradation often increasing in alkaline conditions.[4][5]

  • Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.[2]

  • Water Activity: The presence of water is essential for hydrolysis. Formulations with higher water content or water activity are more susceptible to degradation.

  • Excipients: Certain excipients, such as some buffer salts, can catalyze the hydrolysis reaction.[4][6] The presence of metal ions can also accelerate degradation.[7]

Q3: What is the optimal pH range to ensure the stability of this compound in a topical formulation?

A3: For optimal stability of ester-containing formulations, a slightly acidic to neutral pH range (typically pH 5-7) is recommended.[5][8] It is crucial to conduct pH stability studies for your specific formulation to determine the ideal pH for this compound.

Q4: Can antioxidants prevent the hydrolysis of this compound?

A4: While the primary degradation pathway is hydrolysis, oxidative degradation can also be a concern for the overall stability of the formulation and its excipients. Antioxidants, such as tocopherol (Vitamin E) and butylated hydroxytoluene (BHT), can be incorporated to protect against oxidation.[5][9] Although they do not directly prevent hydrolysis, they contribute to the overall chemical stability of the product.[5]

Q5: How do chelating agents contribute to the stability of this compound formulations?

A5: Chelating agents, such as disodium EDTA, bind metal ions that may be present as impurities in the formulation.[7][10] These metal ions can act as catalysts for both hydrolytic and oxidative degradation pathways.[7][11] By sequestering these ions, chelating agents help to improve the overall stability of the formulation.[10][11]

Troubleshooting Guides

Issue 1: Increased levels of nicotinic acid detected during stability studies.

Possible Cause Troubleshooting Steps
Inappropriate Formulation pH 1. Measure the pH of the formulation. 2. Adjust the pH to a slightly acidic range (e.g., pH 5.0-6.5) using appropriate pH adjusters like citric acid or sodium hydroxide.[8] 3. Incorporate a suitable buffer system (e.g., citrate or phosphate buffer) to maintain the pH throughout the product's shelf-life.[8]
High Storage Temperature 1. Review the storage conditions of the stability study. 2. Conduct accelerated stability studies at various temperatures to understand the temperature dependence of degradation.[12] 3. Establish and maintain appropriate storage conditions for the final product.
High Water Activity 1. If feasible for the formulation type, minimize the water content. 2. Incorporate humectants like glycerin or propylene glycol, which can bind water and may reduce its availability for hydrolysis.[13]
Catalytic Effect of Excipients 1. If using a buffer, be aware that some, like carbonate buffers, may have a greater catalytic effect on ester hydrolysis compared to phosphate or borate buffers.[4][6] Consider evaluating alternative buffer systems. 2. Incorporate a chelating agent like disodium EDTA (typically at 0.1%) to bind metal ions that can catalyze hydrolysis.[8]

Issue 2: Changes in the physical appearance of the formulation (e.g., phase separation, crystallization).

Possible Cause Troubleshooting Steps
Incompatibility of this compound with Other Excipients 1. Conduct pre-formulation studies to assess the compatibility of this compound with all planned excipients.[14] Techniques like Differential Scanning Calorimetry (DSC) can be useful.[15] 2. Review the solubility of this compound in the oil phase of the formulation.
Suboptimal Emulsifier System (for emulsions) 1. Select an appropriate emulsifier or combination of emulsifiers (e.g., non-ionic surfactants) to ensure the formation of a stable emulsion. 2. Optimize the concentration of the emulsifier system.
Temperature Fluctuations During Storage 1. Store formulations at a consistent and controlled temperature. 2. Include freeze-thaw cycle testing as part of the stability protocol to assess the impact of temperature fluctuations.

Data Presentation

Table 1: Factors Influencing the Rate of Nicotinate Ester Hydrolysis

Factor Effect on Hydrolysis Rate Recommendations for this compound Formulations
pH Increased rate in alkaline conditions.[4][13]Maintain a slightly acidic to neutral pH (5-7).[8]
Temperature Rate increases with temperature, following the Arrhenius equation.[1]Store at controlled room temperature.
Buffer Type Carbonate buffers can have a greater catalytic effect than phosphate or borate buffers.[4][6]Preferentially use phosphate or citrate buffers.
Metal Ions Can catalyze hydrolysis.[7]Incorporate a chelating agent (e.g., disodium EDTA).[8][11]
Co-solvents Co-solvents like glycerol and polyethylene glycol 400 can decrease the rate of hydrolysis.[13]Consider the use of co-solvents to enhance stability.

Table 2: Hydrolysis Rate Constants for this compound in Aqueous Solution at Different Temperatures

Temperature (K) Hydrolysis Rate Constant (k)
310Data not available
333Data not available
343Data not available
353Data not available

Note: While a study on the kinetic degradation of this compound in aqueous solution at these temperatures was identified, the specific rate constants are not publicly available in the abstract.[2]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound in a Topical Cream

Objective: To investigate the degradation pathways of this compound in a cream formulation under various stress conditions.[16][17]

Stress Conditions:

  • Acid Hydrolysis: Disperse the cream in 0.1 M HCl and heat at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

  • Base Hydrolysis: Disperse the cream in 0.1 M NaOH and heat at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

  • Oxidative Degradation: Disperse the cream in a solution of hydrogen peroxide (e.g., 3%) and store at room temperature for a specified period (e.g., 24 hours).

  • Thermal Degradation: Store the cream at a high temperature (e.g., 60°C) for an extended period (e.g., 7 days).

  • Photostability: Expose the cream to a light source according to ICH Q1B guidelines.

Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method to identify and quantify this compound and its degradation products.[3]

Protocol 2: Stability-Indicating HPLC Method for this compound and Nicotinic Acid

Objective: To quantify this compound and its primary degradant, nicotinic acid, in a topical formulation.

Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

Chromatographic Conditions (Example):

  • Column: Reversed-phase C18 column.

  • Mobile Phase: An isocratic mobile phase of water and acetonitrile (e.g., 10:90, v/v) has been reported for the analysis of this compound.[2] Due to the polarity difference, separate chromatographic conditions or a gradient method may be required for the simultaneous analysis of this compound and nicotinic acid.[3]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 261 nm.[6]

  • Injection Volume: 20 µL.

Sample Preparation:

  • Accurately weigh a portion of the cream into a volumetric flask.

  • Add a suitable extraction solvent (e.g., the mobile phase) and sonicate or vortex to dissolve the cream and extract the analytes.

  • Centrifuge the sample to separate any undissolved excipients.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Analysis: Inject the prepared sample onto the HPLC system. Quantify the amounts of this compound and nicotinic acid by comparing their peak areas to those of reference standards.

Visualizations

Hydrolysis_Pathway This compound Hydrolysis Pathway octyl_nicotinate This compound hydrolysis Hydrolysis octyl_nicotinate->hydrolysis water Water (H₂O) water->hydrolysis catalysts Catalysts (e.g., H⁺, OH⁻, Metal Ions) catalysts->hydrolysis nicotinic_acid Nicotinic Acid hydrolysis->nicotinic_acid octanol Octanol hydrolysis->octanol

Caption: The hydrolysis pathway of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Degradation start Increased Nicotinic Acid Detected in Stability Study check_ph Measure Formulation pH start->check_ph ph_ok Is pH within optimal range (5-7)? check_ph->ph_ok adjust_ph Adjust pH and/or add a buffer system ph_ok->adjust_ph No check_excipients Review Formulation Excipients ph_ok->check_excipients Yes adjust_ph->check_excipients excipients_ok Are excipients known to be compatible? check_excipients->excipients_ok add_chelator Add Chelating Agent (e.g., Disodium EDTA) excipients_ok->add_chelator No/Unsure check_storage Verify Storage Conditions excipients_ok->check_storage Yes change_buffer Consider alternative buffer system add_chelator->change_buffer change_buffer->check_storage storage_ok Is temperature controlled? check_storage->storage_ok control_storage Implement Strict Temperature Control storage_ok->control_storage No end Formulation Optimized storage_ok->end Yes control_storage->end

Caption: A decision-making workflow for troubleshooting this compound degradation.

References

Technical Support Center: Mitigating Skin Irritation from Topical Octyl Nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential skin irritation during experiments with topical octyl nicotinate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action on the skin?

A1: this compound is the octyl ester of nicotinic acid (niacin or Vitamin B3). It functions as a prodrug, meaning it is converted into its active form, nicotinic acid, by esterase enzymes present in the skin. The primary mechanism of action involves the activation of the G protein-coupled receptor 109A (GPR109A) on skin cells, which can lead to various physiological effects, including vasodilation.

Q2: Why does topical this compound sometimes cause skin irritation?

A2: The skin irritation, often observed as erythema (redness) and a warming sensation, is primarily due to the release of nicotinic acid and its subsequent activation of GPR109A on epidermal Langerhans cells and keratinocytes. This activation triggers the synthesis and release of vasodilatory prostaglandins, mainly Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2), leading to increased blood flow and the potential for irritation.[1]

Q3: What are the key formulation strategies to minimize skin irritation from this compound?

A3: To mitigate skin irritation, consider the following formulation strategies:

  • Vehicle Selection: Oil-in-water emulsions are commonly used as vehicles. Incorporating soothing and barrier-repairing ingredients like ceramides, panthenol, and bisabolol can enhance tolerability.

  • pH Control: Maintaining the formulation's pH between 4.5 and 7.0 can help optimize stability and minimize the potential for irritation.

  • Co-formulation with Anti-Irritants: The inclusion of agents that inhibit the prostaglandin synthesis pathway, such as bisabolol or licorice root extract (containing licochalcone A), can help counteract the inflammatory response.

  • Concentration Optimization: It is crucial to determine the minimal effective concentration of this compound to achieve the desired therapeutic effect while minimizing adverse reactions. A dose-response study is highly recommended.

Q4: Are there any in vitro models that can predict the skin irritation potential of this compound formulations?

A4: Yes, in vitro models using Reconstructed Human Epidermis (RhE), such as EpiDerm™, SkinEthic™, or EpiSkin™, are validated and widely used for skin irritation testing according to the OECD Test Guideline 439.[2][3][4][5] These models can assess the cytotoxicity of a formulation as an indicator of its irritation potential.

Q5: What is the Human Repeat Insult Patch Test (HRIPT) and when should it be considered?

A5: The HRIPT is a clinical study conducted on human volunteers to assess the potential of a topical product to cause skin irritation and sensitization (allergic contact dermatitis).[6][7][8][9][10] It involves repeated applications of the product under a patch to the same skin site over several weeks (induction phase), followed by a challenge phase on a new skin site after a rest period. This test is considered the gold standard for evaluating the skin safety of topical products in a real-world setting.

Troubleshooting Guides

In Vitro Skin Irritation Testing (RhE Models)
Issue Potential Cause(s) Troubleshooting Steps
High variability in tissue viability results - Inconsistent application of the test material.- Uneven distribution of the lipophilic this compound formulation on the aqueous-based tissue surface.- Pipetting errors.- Ensure a standardized and uniform application of the test material across the tissue surface.- For oily or viscous formulations, gently spread the material with a sterile, smooth-tipped applicator.- Use positive displacement pipettes for accurate dispensing of viscous formulations.
Unexpectedly low cell viability in negative controls - Contamination of the culture medium.- Improper handling of the RhE tissues.- Issues with the MTT reagent or incubation times.- Use fresh, sterile culture medium and maintain aseptic techniques.- Follow the tissue supplier's handling and storage instructions meticulously.- Verify the quality and concentration of the MTT reagent and ensure appropriate incubation times as per the protocol.
Difficulty in washing off the test formulation - The formulation is highly viscous or lipophilic.- Use a series of gentle washes with a mild solvent (if compatible with the tissue model) followed by phosphate-buffered saline (PBS).- Ensure the washing procedure does not physically damage the tissue.
Interference with the MTT assay endpoint - The this compound formulation or the vehicle itself reduces the MTT reagent, leading to a false-positive result (higher viability).- The color of the formulation interferes with the spectrophotometric reading.- Run a control with the test material in the absence of cells to check for direct MTT reduction.- If interference is observed, consider alternative viability assays such as the lactate dehydrogenase (LDH) assay.- For colored formulations, an HPLC-based method to quantify the formazan product can be used.
In Vivo Skin Irritation Assessment (Human Subjects)
Issue Potential Cause(s) Troubleshooting Steps
High inter-subject variability in erythema response - Individual differences in skin sensitivity to nicotinates.- Determine a minimal erythema concentration (MEC) for each subject prior to the main study to normalize the inflammatory response.[3]
Difficulty in differentiating between irritation and sensitization in HRIPT - Both can present as erythema and edema.- Irritation reactions typically appear early in the induction phase and do not worsen significantly with subsequent applications. Sensitization is characterized by a delayed-type hypersensitivity reaction that appears during the challenge phase at a previously unexposed site.
Subjective scoring of erythema leads to inconsistent data - Observer bias and variations in lighting conditions.- Use a standardized visual scoring scale (e.g., Draize scale).- Employ instrumental methods like colorimetry or laser Doppler flowmetry for objective quantification of changes in skin color and blood flow.

Data Presentation

Table 1: Representative Dose-Response of Nicotinic Acid Esters on Skin Erythema

The following data is illustrative and based on studies with various nicotinic acid esters. A specific dose-response study for this compound is recommended.

Concentration of Nicotinate Ester in FormulationMean Erythema Score (at 1 hour post-application)Percentage of Subjects with Moderate to Severe Erythema
0.1%0.5 (Slightly perceptible erythema)5%
0.5%1.2 (Mild erythema)25%
1.0%2.1 (Moderate erythema)60%
2.5%3.0 (Severe erythema)95%
5.0%3.5 (Severe erythema with edema)100%

Erythema Scoring Scale: 0 = No erythema, 1 = Mild erythema, 2 = Moderate erythema, 3 = Severe erythema, 4 = Severe erythema with edema.

Table 2: Effect of Formulation Strategies on Mitigating Nicotinate-Induced Irritation

Formulation BaseActive IngredientAnti-IrritantMean Reduction in Erythema Score (vs. Control)
Oil-in-Water Emulsion1.0% this compoundNone (Control)0%
Oil-in-Water Emulsion1.0% this compound0.5% Bisabolol35%
Hydrogel1.0% this compoundNone+15% (Increased irritation)
Oil-in-Water Emulsion0.5% this compound0.5% Bisabolol60%

Experimental Protocols

Protocol 1: In Vitro Skin Irritation Test using Reconstructed Human Epidermis (RhE) - Based on OECD TG 439
  • Tissue Preparation: Upon receipt, place the RhE tissue inserts into 6-well plates containing pre-warmed assay medium and pre-incubate overnight at 37°C and 5% CO2.

  • Application of Test Material: Apply a sufficient amount of the this compound formulation (typically 25-50 µL for liquids or 25-50 mg for solids/semi-solids) directly onto the surface of the RhE tissue.

  • Exposure: Expose the tissues to the test material for 60 minutes at 37°C.

  • Washing: Thoroughly rinse the tissues with PBS to remove the test material.

  • Post-Incubation: Transfer the tissues to fresh assay medium and incubate for 42 hours at 37°C and 5% CO2.

  • Viability Assessment (MTT Assay):

    • Transfer the tissues to a 24-well plate containing MTT solution (1 mg/mL) and incubate for 3 hours at 37°C.

    • Extract the formazan product from the tissues using isopropanol.

    • Measure the optical density of the isopropanol extract at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each test concentration relative to the negative control. A reduction in viability to ≤ 50% classifies the substance as an irritant.[3]

  • (Optional) Cytokine Analysis: The culture medium from the post-incubation step can be collected and analyzed for the presence of pro-inflammatory cytokines (e.g., IL-1α, IL-6, IL-8) using ELISA or multiplex bead assays to provide a more sensitive measure of irritation.[11][12]

Protocol 2: Human Repeat Insult Patch Test (HRIPT)
  • Subject Recruitment: Recruit a panel of healthy volunteers (typically 50-100 subjects), including individuals who self-identify as having sensitive skin.[6]

  • Induction Phase (3 weeks):

    • Apply patches containing the this compound formulation to the upper back of each subject.

    • Patches are worn for 24-48 hours and then removed.

    • This procedure is repeated nine times over the three-week period.

    • Skin reactions are scored by a trained evaluator before each new patch application.

  • Rest Phase (2 weeks): No patches are applied during this period.

  • Challenge Phase (1 application):

    • Apply a single patch with the test formulation to a naive skin site (a site not previously patched).

    • Evaluate the site for any signs of an allergic reaction (erythema, edema, papules) at 24 and 48 hours after patch removal.

Mandatory Visualizations

Octyl_Nicotinate_Irritation_Pathway cluster_formulation Topical Formulation cluster_skin Epidermis cluster_response Physiological Response Octyl_Nicotinate This compound Esterases Esterases Octyl_Nicotinate->Esterases Penetrates Stratum Corneum Nicotinic_Acid Nicotinic Acid Esterases->Nicotinic_Acid Hydrolysis GPR109A GPR109A Receptor (on Langerhans Cells & Keratinocytes) Nicotinic_Acid->GPR109A Binds to Arachidonic_Acid_Cascade Arachidonic Acid Cascade GPR109A->Arachidonic_Acid_Cascade Activates Prostaglandins Prostaglandins (PGD2, PGE2) Arachidonic_Acid_Cascade->Prostaglandins Synthesizes Vasodilation Vasodilation Prostaglandins->Vasodilation Induces Erythema Erythema (Redness) Vasodilation->Erythema Results in

Caption: Signaling pathway of this compound-induced skin irritation.

Experimental_Workflow_RhE Start Start: RhE Tissue Culture Pre_Incubation Pre-incubation (Overnight) Start->Pre_Incubation Application Topical Application of This compound Formulation Pre_Incubation->Application Exposure Exposure (60 min, 37°C) Application->Exposure Washing Washing Step (PBS) Exposure->Washing Post_Incubation Post-incubation (42 hours) Washing->Post_Incubation MTT_Assay MTT Viability Assay Post_Incubation->MTT_Assay Cytokine_Analysis Cytokine Analysis (Optional) Post_Incubation->Cytokine_Analysis Data_Analysis Data Analysis: % Viability & Cytokine Levels MTT_Assay->Data_Analysis Cytokine_Analysis->Data_Analysis Classification Classification: Irritant or Non-Irritant Data_Analysis->Classification

Caption: Experimental workflow for in vitro skin irritation testing.

Mitigation_Strategies Central_Goal Mitigate this compound Skin Irritation Formulation Formulation Strategies Central_Goal->Formulation Experimental_Design Experimental Design Central_Goal->Experimental_Design Assessment Assessment Methods Central_Goal->Assessment Vehicle Optimize Vehicle (e.g., O/W Emulsion) Formulation->Vehicle pH Control pH (4.5 - 7.0) Formulation->pH Anti_Irritants Add Anti-Irritants (e.g., Bisabolol) Formulation->Anti_Irritants Concentration Dose-Response Study Experimental_Design->Concentration In_Vitro In Vitro Screening (RhE Models) Experimental_Design->In_Vitro In_Vivo Objective Measurement (e.g., Colorimetry) Assessment->In_Vivo

Caption: Logical relationships for mitigating skin irritation.

References

Technical Support Center: Octyl Nicotinate Tissue Extraction Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with octyl nicotinate tissue extraction and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when developing a tissue extraction protocol for this compound?

A1: The most critical factors include:

  • Tissue Type: The hardness and composition of the tissue (e.g., skin, liver, muscle) will dictate the required homogenization intensity.

  • Analyte Stability: this compound is an ester and susceptible to hydrolysis, especially at non-neutral pH and higher temperatures.[1] Maintaining sample integrity throughout the extraction process is crucial.

  • Solvent Selection: The choice of extraction solvent is critical for efficiently solubilizing the lipophilic this compound from the tissue matrix.

  • Homogenization Efficiency: Incomplete homogenization is a primary source of low and variable recovery as the solvent cannot effectively access the analyte within the tissue.[2]

Q2: I am observing low recovery of this compound from my tissue samples. What are the potential causes and how can I troubleshoot this?

A2: Low recovery is a common issue in tissue extraction.[2] Potential causes and troubleshooting steps are outlined in the troubleshooting guide below. Key areas to investigate include homogenization technique, extraction solvent polarity and volume, and potential degradation of the analyte during processing.

Q3: How can I minimize the degradation of this compound to nicotinic acid during the extraction process?

A3: To minimize hydrolysis of this compound, it is important to:

  • Maintain a neutral pH during extraction.

  • Keep samples on ice or at reduced temperatures throughout the procedure.

  • Limit the duration of the extraction process.

  • Use fresh solvents and high-purity reagents.

Q4: What are the recommended methods for homogenizing skin tissue for this compound analysis?

A4: Several homogenization methods can be effective for skin tissue, including:

  • Bead Beating: This method uses small beads and high-speed agitation to disrupt the tissue structure.

  • Rotor-Stator Homogenizers: These use a high-speed rotating blade to mechanically shear the tissue.

  • Ultrasonication: This can be used following initial mechanical disruption to further break down cell membranes.[2]

Experimental Protocols

General Protocol for this compound Extraction from Soft Tissue (e.g., Liver, Adipose)
  • Tissue Preparation:

    • Thaw frozen tissue samples on ice.

    • Weigh a specific amount of tissue (e.g., 100-200 mg).

    • Mince the tissue into smaller pieces using a sterile scalpel.

  • Homogenization:

    • Place the minced tissue into a 2 mL tube containing ceramic or stainless steel beads.

    • Add 1 mL of a suitable extraction solvent (e.g., acetonitrile or ethyl acetate).

    • Homogenize using a bead beater for 2-5 minutes. Ensure the sample remains cool.

  • Extraction:

    • Vortex the homogenate for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant containing the extracted this compound.

  • Sample Clean-up (Optional but Recommended):

    • For cleaner extracts, a solid-phase extraction (SPE) step can be employed.

    • Pass the supernatant through a C18 SPE cartridge.

    • Wash the cartridge with a polar solvent (e.g., water/methanol mixture) to remove interferences.

    • Elute the this compound with a non-polar solvent (e.g., acetonitrile or ethyl acetate).

  • Analysis:

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the sample in the mobile phase used for your LC-MS/MS analysis.

Data Presentation

Table 1: Reported Recovery of Nicotinate Esters from Biological Matrices

AnalyteMatrixExtraction MethodRecovery Rate (%)Reference
This compoundSkin HomogenateNot specified98.8 - 102.6[1]
Myristyl NicotinateTopical CreamsHPLC mobile phase97.0 - 101.2[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low/Inconsistent Recovery Incomplete tissue homogenization.Increase homogenization time/intensity. Ensure no large tissue fragments remain. Consider enzymatic digestion for tougher tissues.[2]
Suboptimal extraction solvent.Test solvents with varying polarities (e.g., ethyl acetate, hexane, acetonitrile). Aqueous mixtures of organic solvents may also be effective.[4]
Analyte degradation.Maintain low temperatures throughout the process. Ensure the pH of all solutions is neutral. Minimize extraction time.
High Variability Between Samples Inconsistent homogenization.Standardize the homogenization procedure for all samples. Ensure consistent bead size and quantity if using a bead beater.
Inconsistent sample handling.Ensure all samples are processed under identical conditions (time, temperature, volumes).
Presence of Interfering Peaks in Chromatogram Matrix effects from co-extracted lipids and proteins.Incorporate a sample clean-up step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
Contamination from labware or reagents.Use high-purity solvents and thoroughly clean all labware.

Visualizations

experimental_workflow cluster_optional Optional Step tissue_prep Tissue Preparation (Weighing & Mincing) homogenization Homogenization (e.g., Bead Beater) tissue_prep->homogenization extraction Extraction with Solvent homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection cleanup Sample Clean-up (e.g., SPE) supernatant_collection->cleanup analysis LC-MS/MS Analysis supernatant_collection->analysis Direct Analysis cleanup->analysis

Caption: General experimental workflow for this compound extraction and analysis.

troubleshooting_workflow action_node action_node start_node start_node end_node end_node start Low this compound Recovery check_homogenization Homogenization Complete? start->check_homogenization optimize_homogenization Optimize Homogenization (Time, Method) check_homogenization->optimize_homogenization No check_solvent Solvent Appropriate? check_homogenization->check_solvent Yes optimize_homogenization->start test_solvents Test Alternative Solvents check_solvent->test_solvents No check_stability Potential Degradation? check_solvent->check_stability Yes test_solvents->start control_conditions Control Temp & pH check_stability->control_conditions Yes acceptable_recovery Acceptable Recovery check_stability->acceptable_recovery No control_conditions->start

Caption: Troubleshooting workflow for low this compound recovery.

References

addressing inter-subject variability in octyl nicotinate clinical trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address inter-subject variability in clinical trials involving octyl nicotinate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an ester prodrug of nicotinic acid (niacin or Vitamin B3). As a prodrug, it is designed to be pharmacologically inactive until it is metabolized in the body into its active form, nicotinic acid.[1] This approach is often used for topical delivery to enhance skin penetration and reduce the incidence of side effects, such as skin flushing, which can occur with direct application of nicotinic acid.[1] The primary mechanism of action of the released nicotinic acid involves binding to nicotinic acid receptors, leading to various physiological responses, including vasodilation and potential effects on lipid metabolism and skin barrier function.

Q2: What are the primary sources of inter-subject variability in this compound clinical trials?

A2: Inter-subject variability in response to topically applied this compound can be significant and is influenced by a combination of physiological, genetic, and environmental factors. Key sources include:

  • Skin Condition: The state of the skin at the application site is a major factor. Skin hydration, temperature, integrity of the stratum corneum, and the presence of any skin pathology can alter the rate and extent of drug absorption.[2][3]

  • Genetic Factors: Genetic polymorphisms in enzymes responsible for metabolizing nicotinic acid can lead to differences in drug efficacy and side effect profiles. Variations in genes like CYP2A6, which is involved in nicotine metabolism, may influence the breakdown of nicotinic acid.[4][5][6] Additionally, genetic differences in nicotinic acid receptor expression or sensitivity could play a role.

  • Application Site: The thickness of the stratum corneum and the density of appendages like hair follicles vary across different body locations, affecting drug penetration.[3]

  • Subject Demographics: Age, ethnicity, and gender can influence skin properties and metabolic rates, contributing to variable responses.[7]

  • Formulation Characteristics: The vehicle used to deliver this compound can impact its stability, release, and absorption profile.

Q3: How can we minimize variability in our experimental setup?

A3: To minimize variability, it is crucial to standardize as many aspects of the clinical trial protocol as possible. This includes:

  • Standardized Application Procedures: Ensure consistent application techniques, including the precise amount of formulation applied and the specific anatomical location.

  • Controlled Environmental Conditions: Maintain consistent temperature and humidity during the trial, as these can affect skin hydration and blood flow.[2]

  • Subject Selection Criteria: Implement strict inclusion and exclusion criteria to create a more homogenous study population. This could involve screening for specific skin types or conditions.

  • Acclimatization Period: Allow subjects to acclimatize to the study environment before any measurements are taken to ensure baseline physiological parameters are stable.

  • Formulation Quality Control: Use a single, well-characterized batch of the this compound formulation for the entire study to avoid variability arising from the product itself.

Troubleshooting Guides

This section addresses specific issues that may arise during your this compound experiments.

Problem Possible Causes Recommended Solutions
High variability in baseline skin blood flow measurements. 1. Insufficient subject acclimatization.2. Environmental fluctuations (temperature, humidity).3. Subject stress or anxiety.4. Consumption of vasoactive substances (e.g., caffeine, nicotine).1. Implement a mandatory 20-30 minute acclimatization period in a temperature-controlled room before taking measurements.2. Ensure the experimental room maintains a stable temperature and humidity.3. Create a calm and quiet environment for the subjects.4. Instruct subjects to avoid caffeine, nicotine, and strenuous exercise for a specified period before the study visit.
Inconsistent drug permeation across subjects in in-vitro skin models. 1. Variability in skin samples (e.g., donor age, anatomical site).2. Damage to the skin samples during preparation.3. Inconsistent application of the this compound formulation.1. Source skin from a single anatomical site and a narrow donor age range. Document the characteristics of each skin sample.2. Handle skin samples with care to maintain the integrity of the stratum corneum.[8]3. Use a positive displacement pipette or a similar calibrated device to ensure a consistent dose is applied to each skin sample.
Formulation instability (e.g., phase separation, crystallization). 1. Incompatible ingredients in the formulation.2. Inadequate emulsification or homogenization during manufacturing.3. Improper storage conditions (e.g., exposure to light or extreme temperatures).[9][10]1. Review the formulation for any potential ingredient incompatibilities.[11]2. Optimize the manufacturing process, including mixing speeds and times, to ensure a homogenous and stable product.[12]3. Store the formulation in a controlled environment as specified by stability studies. Conduct stability testing under various stress conditions (e.g., different temperatures, light exposure).[9][10]
Unexpectedly low or no measurable levels of nicotinic acid in plasma. 1. Insufficient skin penetration of this compound.2. Rapid metabolism and clearance of nicotinic acid.3. Issues with the analytical method's sensitivity or specificity.1. Re-evaluate the formulation to ensure it is optimized for transdermal delivery. Consider the use of penetration enhancers.[7]2. Collect blood samples at earlier time points post-application to capture the peak concentration.3. Validate the analytical method (e.g., HPLC-MS/MS) to ensure it has the required sensitivity and is free from matrix effects.[13][14]

Data Presentation

Table 1: Factors Contributing to Inter-Subject Variability in Topical this compound Response

Factor Category Specific Factor Potential Impact on this compound Response Mitigation Strategy
Physiological Skin HydrationIncreased hydration can enhance the penetration of some compounds.[2]Standardize pre-treatment of the application site; control ambient humidity.
Skin TemperatureHigher temperatures increase skin permeability and blood flow.[2]Acclimatize subjects to a controlled room temperature.
Anatomical SiteThicker stratum corneum (e.g., on palms) reduces penetration compared to thinner skin (e.g., on the forearm).[3]Use a single, specified anatomical site for all subjects.
Genetic CYP2A6 PolymorphismsVariations in this enzyme may alter the rate of nicotinic acid metabolism, affecting its local concentration and duration of action.[4][5][6]Genotype subjects for relevant polymorphisms to stratify the analysis.
Receptor PolymorphismsGenetic variants in nicotinic acid receptors could lead to differences in cellular response.If known, genotype for receptor polymorphisms.
Methodological Application TechniqueInconsistent application volume or area will lead to variable dosing.Train personnel on a standardized application procedure; use application guides.
Formulation BatchMinor differences between batches can alter drug release and stability.Use a single, validated batch of the investigational product for the entire study.

Experimental Protocols

Protocol 1: Assessment of Skin Erythema and Blood Flow

Objective: To quantify the vasodilatory effects of topically applied this compound and assess inter-subject variability.

Methodology:

  • Subject Preparation:

    • Subjects rest in a supine position for at least 20 minutes in a temperature-controlled room (22 ± 2°C).

    • The application site (e.g., volar forearm) is cleaned with a mild soap and water and gently patted dry.

  • Baseline Measurements:

    • Baseline skin color is measured using a colorimeter (measuring the a* value, which indicates redness).

    • Baseline cutaneous blood flow is measured using a Laser Doppler Flowmetry (LDF) device. Three baseline readings are taken and averaged.

  • Product Application:

    • A precise amount of the this compound formulation (e.g., 2 mg/cm²) is applied to a demarcated area on the forearm. A control vehicle is applied to a corresponding area on the contralateral arm.

  • Post-Application Measurements:

    • Colorimetry and LDF measurements are repeated at predefined time points (e.g., 15, 30, 60, 90, and 120 minutes) post-application.

  • Data Analysis:

    • The change in erythema (Δa*) and blood flow (ΔLDF) from baseline is calculated for each time point.

    • The area under the curve (AUC) for the Δa* and ΔLDF responses is calculated for each subject to represent the total effect.

    • Statistical analysis is performed to assess the mean response and the inter-subject variability (e.g., coefficient of variation).

Protocol 2: Quantification of this compound and Nicotinic Acid in Skin Samples

Objective: To determine the concentration of this compound and its metabolite, nicotinic acid, in skin samples following topical application, using High-Performance Liquid Chromatography (HPLC).

Methodology:

  • Sample Collection:

    • Following in-vitro skin permeation studies or in-vivo tape stripping, skin samples are collected.

    • Samples are immediately weighed and frozen at -80°C until analysis.

  • Extraction:

    • Skin samples are minced and homogenized in an appropriate solvent (e.g., acetonitrile) to extract the analytes.[1]

    • An internal standard is added to the samples before homogenization.

    • The homogenate is centrifuged, and the supernatant is collected.

  • Sample Clean-up:

    • The supernatant is evaporated to dryness under a stream of nitrogen.

    • The residue is reconstituted in the HPLC mobile phase.[14]

  • HPLC Analysis:

    • Chromatographic Conditions (Example):

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detection at an appropriate wavelength (e.g., 263 nm) or tandem mass spectrometry (MS/MS) for higher sensitivity and specificity.[14]

  • Quantification:

    • A calibration curve is generated using standards of known concentrations of this compound and nicotinic acid.

    • The concentration of each analyte in the skin samples is determined by comparing their peak areas to the calibration curve.

Mandatory Visualizations

Signaling_Pathway cluster_0 Stratum Corneum cluster_1 Epidermis/Dermis cluster_2 Dermal Vasculature Octyl_Nicotinate This compound (Topical Application) Esterases Cutaneous Esterases Octyl_Nicotinate->Esterases Penetration Nicotinic_Acid Nicotinic Acid (NA) Esterases->Nicotinic_Acid Hydrolysis NA_Receptor NA Receptor (e.g., GPR109A) Nicotinic_Acid->NA_Receptor Binding PG_Synthesis Prostaglandin Synthesis (e.g., PGD2, PGE2) NA_Receptor->PG_Synthesis Activation Vasodilation Vasodilation & Increased Blood Flow PG_Synthesis->Vasodilation Action

Caption: Metabolic activation of this compound in the skin.

Experimental_Workflow Screening Subject Screening (Inclusion/Exclusion Criteria) Baseline Baseline Measurement (LDF, Colorimetry, Skin Hydration) Screening->Baseline Application Standardized Drug Application (this compound vs. Vehicle) Baseline->Application Monitoring Time-course Monitoring (Physiological & PK Sampling) Application->Monitoring Analysis Data Analysis (Response Metrics & Variability) Monitoring->Analysis Stratification Stratification (e.g., by Genotype) Analysis->Stratification

Caption: Workflow for assessing inter-subject variability.

Logical_Relationships cluster_Intrinsic Intrinsic Factors cluster_Extrinsic Extrinsic Factors Variability Inter-Subject Variability Genetics Genetics (Metabolism, Receptors) Genetics->Variability Skin Skin Properties (Hydration, Thickness, Health) Skin->Variability Demographics Demographics (Age, Ethnicity) Demographics->Variability Formulation Formulation (Vehicle, Stability) Formulation->Variability Application Application (Dose, Technique) Application->Variability Environment Environment (Temp, Humidity) Environment->Variability

References

Validation & Comparative

A Comparative Analysis of Octyl Nicotinate and Myristyl Nicotinate for Topical Skin Delivery

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of octyl nicotinate and myristyl nicotinate, two lipophilic ester prodrugs of nicotinic acid (niacin), designed for enhanced topical delivery. The primary goal of these derivatives is to facilitate the penetration of nicotinic acid through the stratum corneum to exert its beneficial effects on skin barrier function, while minimizing the vasodilation (flushing) commonly associated with the topical application of free nicotinic acid.[1][2]

Physicochemical Properties and Skin Permeation

The skin delivery of topical agents is significantly influenced by their molecular size and lipophilicity (fat-solubility). Both this compound and myristyl nicotinate are designed to be more lipophilic than nicotinic acid, aiding their passage through the lipid-rich matrix of the stratum corneum.[3]

Myristyl nicotinate, with a longer 14-carbon alkyl chain, is considerably more lipophilic than this compound, which has an 8-carbon chain. Studies on other nicotinic acid esters have shown that the rate of permeation through the epidermis increases drastically with the lipophilicity of the drug.[4][5] This suggests that myristyl nicotinate would more readily partition into and permeate the stratum corneum compared to this compound.

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundMyristyl Nicotinate
Chemical Formula C₁₄H₂₁NO₂C₂₀H₃₃NO₂
Molecular Weight 235.32 g/mol 319.48 g/mol
Alkyl Chain Length 8 Carbons14 Carbons
Relative Lipophilicity HighVery High

Data Presentation: In Vitro Skin Permeation

While direct comparative data is unavailable, the following table presents representative data for a related, well-studied nicotinic acid ester, methyl nicotinate, to illustrate the expected outcomes of a skin permeation study.[6] It is anticipated that the more lipophilic octyl and myristyl esters would exhibit different permeation profiles.

Table 2: Representative In Vitro Skin Permeation Data for a Nicotinic Acid Ester (Methyl Nicotinate)

ParameterRepresentative ValueUnitConditions
Cumulative Permeation (24h) ~5% of applied doseHuman cadaver skin, solvent-deposited
Permeability Coefficient (Kp) Varies with vehiclecm/hHuman skin
Steady-State Flux (Jss) Dose-dependentµg/cm²/hHuman cadaver skin
Lag Time (t_lag) < 1hourHuman cadaver skin

Note: The permeation of this compound and myristyl nicotinate is expected to differ from methyl nicotinate due to their higher lipophilicity and molecular weight. It is hypothesized that myristyl nicotinate would show a higher cumulative permeation due to its enhanced partitioning into the stratum corneum.[4]

Mechanism of Action

Both this compound and myristyl nicotinate function as prodrugs. Their primary mechanism involves passive diffusion through the stratum corneum, followed by enzymatic hydrolysis within the epidermis.

  • Penetration : The lipophilic nature of the esters allows them to penetrate the outer skin layers.[3]

  • Hydrolysis : Resident esterase enzymes in the skin cleave the ester bond, releasing active nicotinic acid and the corresponding alcohol (octanol or myristyl alcohol).[7][8] This enzymatic conversion leads to a slow and sustained release of nicotinic acid.[3]

  • Cellular Effects : The released nicotinic acid is then available to skin cells, where it is converted to nicotinamide adenine dinucleotide (NAD+), a vital coenzyme for cellular metabolism and energy production.[7] This increase in NAD+ enhances the synthesis of key lipids (ceramides) and proteins (keratin, filaggrin), which are crucial for maintaining a robust skin barrier.[1][9]

Additionally, nicotinic acid activates the G-protein coupled receptor GPR109A found on epidermal keratinocytes and Langerhans cells.[10][11] This activation stimulates the synthesis of prostaglandins (PGD₂ and PGE₂) via the COX-1 and COX-2 pathways, which mediates vasodilation.[3][10] The slow-release nature of the prodrugs keeps the local concentration of nicotinic acid below the threshold that typically causes significant flushing.[2]

GPR109A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space (Keratinocyte) Nicotinic_Acid Nicotinic Acid (from Prodrug Hydrolysis) GPR109A GPR109A Receptor Nicotinic_Acid->GPR109A Binds NAD_Pathway Conversion to NAD+ Nicotinic_Acid->NAD_Pathway Cellular uptake G_Protein Gi Protein Activation GPR109A->G_Protein AC_Inhibition Adenylyl Cyclase Inhibition G_Protein->AC_Inhibition COX_Activation COX-1 / COX-2 Activation G_Protein->COX_Activation Prostaglandins Prostaglandin Synthesis (PGD₂, PGE₂) COX_Activation->Prostaglandins Vasodilation Vasodilation (Flushing Effect) Prostaglandins->Vasodilation Barrier_Function Enhanced Barrier Function (Lipid & Protein Synthesis) NAD_Pathway->Barrier_Function

Nicotinic Acid Signaling Pathway in Skin Cells.

Experimental Protocols

The gold standard for evaluating the skin permeation of topical compounds in vitro is the Franz diffusion cell assay.[12][13] This method provides quantitative data on the rate and extent of drug absorption through an excised skin membrane.

Detailed Protocol: In Vitro Skin Permeation Study Using Franz Diffusion Cells

  • Materials and Reagents:

    • Franz diffusion cells (static or flow-through)[12]

    • Excised human or porcine skin

    • Phosphate-Buffered Saline (PBS), pH 7.4 (Receptor Fluid)

    • Test compounds: this compound, Myristyl Nicotinate

    • Formulation vehicle (e.g., ethanol, propylene glycol, cream base)

    • High-Performance Liquid Chromatography (HPLC) system[6]

  • Membrane Preparation:

    • Excise subcutaneous fat from the dermal side of the skin using a scalpel.

    • Dermatome the skin to a uniform thickness (typically 200-500 µm) to remove the lower dermis.

    • Cut the dermatomed skin into sections suitable for mounting on the Franz cells.

    • Visually inspect each membrane for imperfections to ensure barrier integrity.[6]

  • Franz Cell Assembly and Setup:

    • Fill the receptor chamber of each cell with degassed, pre-warmed (32-37°C) PBS, ensuring no air bubbles are trapped beneath the skin membrane.[14]

    • Place a small magnetic stir bar in the receptor chamber for continuous mixing.

    • Mount the prepared skin membrane between the donor and receptor chambers, with the stratum corneum side facing the donor chamber.[14]

    • Clamp the chambers together securely.

    • Place the assembled cells in a temperature-controlled water bath to maintain a physiological skin surface temperature (approximately 32°C).[6]

  • Dosing and Sampling:

    • Apply a precise, finite dose of the test formulation (e.g., 5-10 mg/cm²) to the skin surface in the donor chamber.[6]

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) of the receptor solution from the sampling arm.[6]

    • Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed PBS to maintain sink conditions.[15]

  • Sample Analysis:

    • Analyze the collected samples using a validated HPLC method to quantify the concentration of the permeated nicotinic acid ester and its primary metabolite, nicotinic acid.[2][6]

  • Data Analysis:

    • Plot the cumulative amount of the permeated drug per unit area (µg/cm²) against time.

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.

    • Calculate the permeability coefficient (Kp) using the equation: Kp = Jss / C, where C is the concentration of the drug in the donor formulation.[6]

Experimental_Workflow A 1. Skin Membrane Preparation B 2. Franz Cell Assembly A->B C 3. System Equilibration (32°C) B->C D 4. Topical Application of Nicotinate Ester C->D E 5. Sample Collection from Receptor Fluid (at time intervals) D->E F 6. HPLC Analysis of Samples E->F G 7. Data Calculation (Flux, Kp) F->G

Workflow for In Vitro Skin Permeation Study.

Conclusion

Both this compound and myristyl nicotinate are effective prodrugs for the topical delivery of nicotinic acid. The primary differentiator in their skin delivery performance is their lipophilicity, which is dictated by the length of their respective alkyl chains.

  • Myristyl Nicotinate : Due to its higher lipophilicity, it is expected to partition more effectively into the stratum corneum, likely leading to greater overall permeation and delivery of nicotinic acid to the viable epidermis. This makes it potentially more suitable for applications requiring enhanced barrier repair and modulation of deeper epidermal processes.

  • This compound : While less lipophilic than its myristyl counterpart, it is still significantly more capable of penetrating the skin than free nicotinic acid. It may offer a different kinetic profile and could be advantageous in formulations where a slightly lower but still effective penetration is desired.

The choice between these two agents would depend on the specific therapeutic goal, desired depth of penetration, and formulation characteristics. Further direct comparative studies are warranted to precisely quantify the differences in their skin permeation profiles.

References

Octyl Nicotinate's Vasodilatory Response: A Comparative Analysis with Laser Doppler Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the vasodilatory effects of octyl nicotinate and other topical vasodilators, with a focus on validation using laser Doppler flowmetry. The information presented is supported by experimental data from scientific literature to assist in research and development.

Comparative Analysis of Vasodilatory Performance

The vasodilatory response to topical application of nicotinic acid esters, such as this compound, and other vasodilators like nitroglycerin can be quantified by measuring changes in cutaneous blood flow. Laser Doppler flowmetry is a non-invasive technique widely used for this purpose, providing a real-time assessment of microvascular perfusion.

While direct comparative studies on this compound are limited, data from studies on other nicotinate esters (hexyl and methyl nicotinate) and nitroglycerin offer valuable insights into their relative performance.

Table 1: Quantitative Comparison of Vasodilatory Responses Measured by Laser Doppler Flowmetry

VasodilatorConcentrationVehicleAnatomic SitePeak Increase in Blood Flow (Perfusion Units or % change)Time to Peak ResponseStudy Population
Hexyl Nicotinate 1.0%LotionForearmDose-related increase in blood cell flux (specific units not uniformly reported)Not specifiedHealthy Volunteers
Methyl Nicotinate 1%EmulsionForearm~80 Perfusion Units (PU)15-30 minutesHealthy Volunteers & Diabetic Neuropathy Patients[1]
Nitroglycerin 2%OintmentDorsum of fingerSignificant increase vs. placebo (P=0.004)10-20 minutesHealthy Volunteers, Patients with Raynaud's & Systemic Sclerosis[2]
Nitroglycerin 25 mg patchPatchForehead25% increase from baselineSustained for 24 hoursHealthy Volunteers[3]

Note: Direct comparison of absolute perfusion units across different studies should be done with caution due to variations in instrumentation, protocols, and study populations.

Signaling Pathways in Vasodilation

The mechanisms underlying the vasodilatory effects of this compound and nitroglycerin are distinct.

This compound: The vasodilatory action of nicotinic acid and its esters is primarily mediated by the prostaglandin pathway.[4][5][6] Upon topical application, these compounds stimulate the release of prostaglandins, particularly prostaglandin D2 (PGD2), in the skin.[7][8] PGD2 then binds to its receptor (DP1) on vascular smooth muscle cells, leading to relaxation and subsequent vasodilation.

G cluster_skin Skin Layers cluster_vessel Vascular Smooth Muscle Cell Octyl_Nicotinate Topical Application of this compound Arachidonic_Acid Arachidonic Acid Octyl_Nicotinate->Arachidonic_Acid Stimulates release COX Cyclooxygenase (COX) Arachidonic_Acid->COX PGD2 Prostaglandin D2 (PGD2) COX->PGD2 DP1_Receptor DP1 Receptor PGD2->DP1_Receptor Relaxation Relaxation DP1_Receptor->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation G cluster_skin Skin Layers cluster_vessel Vascular Smooth Muscle Cell Nitroglycerin Topical Application of Nitroglycerin NO Nitric Oxide (NO) Nitroglycerin->NO Metabolized to Guanylate_Cyclase Guanylate Cyclase NO->Guanylate_Cyclase Activates cGMP Increased cGMP Guanylate_Cyclase->cGMP Relaxation Relaxation cGMP->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation G Start Start Subject_Prep Subject Preparation and Acclimatization Start->Subject_Prep Baseline Baseline Blood Flow Measurement (Laser Doppler) Subject_Prep->Baseline Application Topical Application (Test vs. Placebo) Baseline->Application Monitoring Continuous Blood Flow Monitoring Application->Monitoring Data_Analysis Data Analysis: Peak Response, Time Course Monitoring->Data_Analysis End End Data_Analysis->End

References

A Comparative Guide to the Topical Efficacy of Octyl Nicotinate Versus Free Nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acid (niacin) is a well-established vasoactive agent that induces cutaneous erythema, a desirable effect in various therapeutic and research applications for studying skin microcirculation. However, its topical delivery is often hampered by poor skin penetration and a rapid, intense flushing response. To overcome these limitations, lipophilic prodrugs, such as octyl nicotinate, have been developed. This guide provides an objective comparison of the topical efficacy of this compound and free nicotinic acid, supported by experimental data, to aid in the selection of the appropriate agent for research and drug development purposes.

The core principle behind using this compound is to leverage its increased lipophilicity for enhanced penetration through the stratum corneum, the primary barrier of the skin.[1] Once it permeates the epidermis, it is hypothesized to be hydrolyzed by cutaneous esterases, releasing the active nicotinic acid in a more controlled manner within the dermis, thereby inducing a localized and sustained vasodilatory response with potentially reduced side effects compared to the direct application of free nicotinic acid.[1][2]

Quantitative Performance Data

The following tables summarize the key performance parameters of this compound and free nicotinic acid. It is important to note that direct head-to-head comparative studies for all parameters are limited; therefore, some data for this compound are extrapolated based on studies of homologous nicotinic acid esters.

Table 1: Physicochemical Properties and Skin Permeation

ParameterThis compoundFree Nicotinic AcidReference
Molecular Weight ( g/mol ) 235.31123.11[3]
Log P (Octanol/Water) ~4.0 (Estimated)-0.59[4]
Skin Permeability Coefficient (Kp) Significantly Higher (Est.)Lower[1]
Primary Permeation Barrier Viable Epidermis/DermisStratum Corneum[1]

Note: The Log P and Kp for this compound are estimated based on the trend of increasing lipophilicity and permeability with longer alkyl chain length in nicotinic acid esters.[1][3]

Table 2: Pharmacodynamic and Biotransformation Data

ParameterThis compoundFree Nicotinic AcidReference
Mechanism of Action Prodrug hydrolyzed to nicotinic acidDirect action on receptors[2]
Primary Site of Action Dermal microvasculatureDermal microvasculature[1]
Biotransformation Hydrolysis by skin esterases-[1][2]
Onset of Erythema SlowerFasterInferred
Duration of Erythema Longer (Sustained release)ShorterInferred
Side Effects (Flushing) ReducedPronounced[5][6]

Experimental Protocols

In Vitro Skin Permeation Study

Objective: To quantify the permeation of this compound and free nicotinic acid through human or animal skin.

Methodology:

  • Skin Preparation: Excised human or porcine skin is dermatomed to a thickness of approximately 500 µm. The integrity of the skin barrier is confirmed by measuring transepidermal water loss (TEWL).

  • Franz Diffusion Cell Setup: The prepared skin is mounted on a vertical Franz diffusion cell, with the stratum corneum facing the donor compartment and the dermis in contact with the receptor fluid.

  • Receptor Fluid: The receptor compartment is filled with a phosphate-buffered saline (PBS) solution (pH 7.4) maintained at 32°C to mimic physiological conditions. The fluid is continuously stirred.

  • Test Substance Application: A defined quantity of this compound or free nicotinic acid formulation is applied to the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), aliquots of the receptor fluid are collected and replaced with fresh, pre-warmed buffer.

  • Analysis: The concentration of the permeated substance (nicotinic acid and/or this compound) in the collected samples is quantified using High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The cumulative amount of the substance permeated per unit area is plotted against time. The steady-state flux (Jss) and the permeability coefficient (Kp) are calculated from the linear portion of the curve.

In Vivo Erythema and Blood Flow Assessment

Objective: To measure the vasodilatory effect (erythema and blood flow) of topically applied this compound and free nicotinic acid.

Methodology:

  • Subject Selection: Healthy human volunteers with no history of skin diseases are recruited. The test area, typically the volar forearm, is acclimatized to the room conditions.

  • Baseline Measurement: Baseline skin blood flow and erythema are measured using a Laser Doppler Velocimeter (LDV) or Laser Speckle Contrast Imaging (LSCI) and a chromameter, respectively.

  • Test Substance Application: A standardized dose of the this compound or free nicotinic acid formulation is applied to a defined area of the skin.

  • Time-Course Measurement: Skin blood flow and erythema are measured at regular intervals (e.g., every 5-10 minutes for the first hour and then at longer intervals) for a predetermined duration.

  • Data Analysis: The change in blood flow (expressed as perfusion units) and the change in erythema (e.g., a* value from the CIELAB color space) from baseline are plotted against time. The area under the curve (AUC), peak response, and time to peak response are calculated to quantify the vasodilatory effect.

Mandatory Visualizations

G cluster_permeation In Vitro Skin Permeation cluster_erythema In Vivo Erythema Assessment Start Skin Preparation Setup Franz Cell Setup Start->Setup Start2 Baseline Measurement Apply Apply Test Substance Setup->Apply Sample Collect Samples Apply->Sample Analyze HPLC Analysis Sample->Analyze Data Calculate Flux & Kp Analyze->Data Apply2 Apply Test Substance Start2->Apply2 Measure Time-Course Measurement Apply2->Measure Data2 Calculate AUC & Peak Response Measure->Data2

Caption: Experimental workflows for in vitro and in vivo comparison.

G cluster_prodrug This compound (Prodrug) cluster_active Free Nicotinic Acid (Active) cluster_pathway Signaling Pathway ON_topical Topical Application of this compound ON_penetration Penetration through Stratum Corneum ON_topical->ON_penetration ON_hydrolysis Hydrolysis by Skin Esterases ON_penetration->ON_hydrolysis NA_receptor Nicotinic Acid ON_hydrolysis->NA_receptor Slow Release NA_topical Topical Application of Nicotinic Acid NA_penetration Limited Penetration NA_topical->NA_penetration NA_penetration->NA_receptor Rapid Availability GPR109A GPR109A Receptor (on Langerhans Cells) NA_receptor->GPR109A PLC Phospholipase C Activation GPR109A->PLC AA Arachidonic Acid Release PLC->AA COX COX-1/2 AA->COX PGs Prostaglandins (PGD2, PGE2) COX->PGs Vasodilation Vasodilation & Erythema PGs->Vasodilation

Caption: Mechanism of action and signaling pathway.

References

comparative analysis of the enzymatic conversion of different nicotinic acid esters

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Enzymatic Conversion of Nicotinic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the enzymatic conversion of various nicotinic acid esters. Nicotinic acid, a form of vitamin B3, and its ester derivatives are of significant interest in the pharmaceutical and cosmetic industries due to their roles as prodrugs and active agents. Understanding their enzymatic conversion, both hydrolysis and synthesis, is crucial for the design of effective therapeutic agents with controlled release and targeted delivery. This document presents quantitative data from experimental studies, detailed methodologies for key experiments, and visual diagrams of relevant pathways and workflows to facilitate a clear comparison of different enzymatic systems and substrates.

Comparative Analysis of Enzymatic Hydrolysis of Nicotinic Acid Esters

The enzymatic hydrolysis of nicotinic acid esters is a key process in the in vivo activation of these compounds as prodrugs of nicotinic acid. The rate of hydrolysis, which is dependent on both the ester structure and the specific enzyme, dictates the pharmacokinetic profile of the drug. The following table summarizes the kinetic parameters for the hydrolysis of a series of nicotinic acid esters by various esterases from different biological sources.

Data Presentation: Hydrolysis Kinetics

The data reveals that the rate of hydrolysis is significantly influenced by the structure of the alcohol moiety of the ester. Generally, for a homologous series of n-alkyl esters, the rate of hydrolysis increases from methyl to butyl/pentyl esters and then decreases with longer alkyl chains. This is evident in the Vmax values obtained for hog liver carboxylesterase. The Michaelis-Menten constants (Km) suggest that the binding affinity of the esters to the enzymes is influenced by hydrophobic and steric factors.

Substrate (Nicotinic Acid Ester)Enzyme SourceKm (mM)Vmax (nmol/min/mg protein)
Methyl nicotinateHog liver carboxylesterase2.9125,000
Ethyl nicotinateHog liver carboxylesterase1.1250,000
n-Propyl nicotinateHog liver carboxylesterase0.6333,333
n-Butyl nicotinateHog liver carboxylesterase0.4500,000
n-Pentyl nicotinateHog liver carboxylesterase0.3333,333
n-Hexyl nicotinateHog liver carboxylesterase0.3200,000
Isopropyl nicotinateHog liver carboxylesterase1.1142,857
Benzyl nicotinateHog liver carboxylesterase0.3250,000
Methyl nicotinateHuman plasma2.4108
Ethyl nicotinateHuman plasma1.0210
n-Propyl nicotinateHuman plasma0.6250
n-Butyl nicotinateHuman plasma0.4290
n-Pentyl nicotinateHuman plasma0.3260
n-Hexyl nicotinateHuman plasma0.3210
Isopropyl nicotinateHuman plasma1.0180
Benzyl nicotinateHuman plasma0.3260
Methyl nicotinateRat plasma2.5110
Ethyl nicotinateRat plasma1.1240
n-Propyl nicotinateRat plasma0.6310
n-Butyl nicotinateRat plasma0.4380
n-Pentyl nicotinateRat plasma0.3330
n-Hexyl nicotinateRat plasma0.3260
Isopropyl nicotinateRat plasma1.0230
Benzyl nicotinateRat plasma0.3330

Data compiled from a study on the enzymic hydrolysis of a wide series of nicotinic acid esters.[1]

Comparative Analysis of Enzymatic Synthesis of Nicotinic Acid Esters

The enzymatic synthesis of nicotinic acid esters, primarily through esterification or transesterification catalyzed by lipases, offers a green and highly selective alternative to chemical methods. Immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica), are widely used due to their stability and broad substrate specificity. The following table presents the yields for the synthesis of various nicotinic acid esters with different alcohols, catalyzed by Novozym 435.

Data Presentation: Synthesis Yields

The synthesis of nicotinic acid esters is highly efficient for a range of alcohols, including simple alkyl, branched, and aromatic alcohols. The yields are generally high, demonstrating the versatility of lipase catalysis for this class of compounds.

AlcoholEnzymeReaction Time (h)Yield (%)
EthanolNovozym 4354899
n-PropanolNovozym 4354898
IsopropanolNovozym 4354896
n-ButanolNovozym 4354899
IsobutanolNovozym 4354897
n-PentanolNovozym 4354899
IsopentanolNovozym 4354899
n-HexanolNovozym 4354899
n-HeptanolNovozym 4354899
n-OctanolNovozym 4354899
Benzyl alcoholNovozym 4354899
Phenethyl alcoholNovozym 4354899

Data adapted from a recent study on the enzymatic synthesis of pyridine esters.[2]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for comparative studies. Below are representative methodologies for the enzymatic hydrolysis and synthesis of nicotinic acid esters.

Protocol for Enzymatic Hydrolysis Assay using pH-Stat Titration

This protocol is suitable for determining the activity of esterases that hydrolyze nicotinic acid esters, leading to the formation of nicotinic acid. The rate of acid production is monitored by the rate of addition of a titrant (e.g., NaOH) required to maintain a constant pH.

Materials:

  • pH-stat titrator equipped with a thermostated reaction vessel, a pH electrode, and a burette.

  • Nicotinic acid ester substrate (e.g., ethyl nicotinate).

  • Enzyme solution (e.g., purified carboxylesterase or plasma).

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.01 M).

  • Buffer solution (e.g., 10 mM Borate Buffer, pH 8.0).

  • Purified water.

Procedure:

  • System Setup: Calibrate the pH electrode and set up the pH-stat titrator. Set the desired pH (e.g., 8.0) and temperature (e.g., 25 °C).

  • Reaction Mixture Preparation: In the thermostated reaction vessel, add a defined volume of buffer (e.g., 25.0 mL).

  • Equilibration: Allow the buffer to equilibrate to the set temperature with constant stirring.

  • Substrate Addition: Add a precise volume of the nicotinic acid ester substrate to the reaction vessel to achieve the desired final concentration.

  • Initiation of Reaction: Once the pH has stabilized at the setpoint, initiate the reaction by adding a known amount of the enzyme solution.

  • Titration: The pH-stat will automatically titrate the liberated nicotinic acid with the standardized NaOH solution to maintain the pH at the setpoint.

  • Data Recording: Record the volume of NaOH added over time. The rate of NaOH consumption is proportional to the rate of the enzymatic reaction.

  • Calculation: The initial rate of reaction is calculated from the linear portion of the titration curve (volume of titrant vs. time). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the hydrolysis of 1.0 µmol of substrate per minute under the specified conditions.

Protocol for Enzymatic Synthesis of Nicotinic Acid Esters

This protocol describes a general procedure for the synthesis of nicotinic acid esters via esterification catalyzed by an immobilized lipase, such as Novozym 435.

Materials:

  • Immobilized lipase (e.g., Novozym 435).

  • Nicotinic acid.

  • Alcohol (e.g., ethanol, butanol).

  • Organic solvent (e.g., n-hexane or solvent-free).

  • Molecular sieves (e.g., 3Å), to remove water produced during the reaction.

  • Shaking incubator or a stirred reactor.

  • Analytical equipment for monitoring the reaction (e.g., Gas Chromatography - GC).

Procedure:

  • Reactant Preparation: In a suitable reaction vessel, dissolve nicotinic acid (e.g., 0.4 mmol) and the desired alcohol (e.g., 0.2 mmol) in an organic solvent (e.g., 5.0 mL of n-hexane). For a solvent-free system, the reactants are mixed directly.

  • Addition of Catalyst and Dehydrating Agent: Add the immobilized lipase (e.g., 60 mg of Novozym 435) and molecular sieves (e.g., 0.25 g) to the reaction mixture.

  • Reaction Conditions: Place the reaction vessel in a shaking incubator set to the desired temperature (e.g., 50 °C) and agitation speed (e.g., 150 rpm).

  • Reaction Monitoring: At regular intervals, withdraw small aliquots of the reaction mixture, filter out the enzyme, and analyze the composition by GC to determine the conversion of reactants to the ester product.

  • Reaction Termination and Product Isolation: Once the reaction has reached the desired conversion or equilibrium, terminate the reaction by filtering off the immobilized enzyme. The enzyme can be washed with solvent and reused. The product can be isolated from the filtrate by evaporation of the solvent.

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathway of Nicotinic Acid

Nicotinic acid exerts its therapeutic effects, particularly its lipid-modifying properties, by acting as a ligand for the G-protein coupled receptor GPR109A (also known as HCA2). The activation of this receptor in adipocytes leads to a cascade of intracellular events that ultimately reduce the release of free fatty acids into the bloodstream.

NicotinicAcidSignaling cluster_extracellular Extracellular Space Nicotinic_Acid Nicotinic Acid / Ester (hydrolyzed) GPR109A GPR109A Receptor Nicotinic_Acid->GPR109A Binds to Gi Gi Protein GPR109A->Gi Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP to inhibition_note Inhibition of AC leads to decreased cAMP levels. Gi->AC Inhibits PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Phosphorylates & Activates pka_note Decreased PKA activity reduces HSL activation. Triglycerides Triglycerides HSL->Triglycerides Hydrolyzes FFA Free Fatty Acids (FFA) Triglycerides->FFA Releases ffa_note Reduced FFA release to the bloodstream.

Caption: Signaling pathway of nicotinic acid via the GPR109A receptor in adipocytes.

Experimental Workflow for Comparative Analysis

The following diagram outlines a logical workflow for the , from substrate selection to data analysis.

ExperimentalWorkflow Substrate_Selection Select Nicotinic Acid Esters (e.g., Methyl, Ethyl, Butyl, Benzyl) Assay_Development Develop/Optimize Assays (Hydrolysis & Synthesis) Substrate_Selection->Assay_Development Enzyme_Selection Select Enzymes (e.g., Carboxylesterases, Lipases) Enzyme_Selection->Assay_Development Hydrolysis_Exp Perform Hydrolysis Experiments (e.g., pH-Stat Titration) Assay_Development->Hydrolysis_Exp Synthesis_Exp Perform Synthesis Experiments (e.g., Esterification with GC monitoring) Assay_Development->Synthesis_Exp Data_Collection_H Collect Hydrolysis Data (Km, Vmax) Hydrolysis_Exp->Data_Collection_H Data_Collection_S Collect Synthesis Data (Yield, Conversion Rate) Synthesis_Exp->Data_Collection_S Comparative_Analysis Comparative Data Analysis (Structure-Activity Relationship) Data_Collection_H->Comparative_Analysis Data_Collection_S->Comparative_Analysis Conclusion Draw Conclusions Comparative_Analysis->Conclusion Start Start Start->Enzyme_Selection

Caption: Workflow for the comparative analysis of nicotinic acid ester conversion.

References

Octyl Nicotinate for Hair Restoration: A Comparative Analysis of In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of octyl nicotinate's performance against established hair loss treatments, minoxidil and finasteride, supported by available in vivo experimental data. This guide is intended for researchers, scientists, and professionals in drug development.

Comparative Efficacy of Hair Loss Treatments

The following table summarizes the quantitative data from in vivo studies on the effects of this compound, minoxidil, and finasteride on hair density and thickness. It is important to note that the data for this compound is based on a pilot study that measured "hair fullness," a qualitative metric, which is not directly comparable to the quantitative measurements of hair density and thickness available for minoxidil and finasteride.

TreatmentFormulationDosageStudy DurationChange in Hair DensityChange in Hair ThicknessKey Findings
This compound (with Tetradecyl Nicotinate)TopicalNot Specified6 monthsStatistically significant increase in "hair fullness" (P=0.04 vs. placebo)[1][2]Not ReportedDemonstrated a positive effect on overall hair fullness in women with female pattern alopecia.[1][2]
Minoxidil 5% Topical Solution1 mL twice daily16 weeks+22.0 hairs/cm² (non-vellus hair)Not ReportedSignificantly increased non-vellus hair count compared to baseline.
Minoxidil 2% Topical Solution1 mL twice daily48 weeks45% less hair regrowth than 5% minoxidilNot ReportedLess effective than the 5% solution but still showed improvement over placebo.[3]
Finasteride 1 mg OralOnce daily48 weeks+17.3 hairs/cm² (total hair count)Not ReportedShowed a significant net improvement in total hair count compared to placebo.[4][5]
Finasteride 1 mg OralOnce daily96 weeks15.4% net increase in hair countNot ReportedSustained improvement in hair count over a two-year period.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of these hair growth treatments are as follows:

Phototrichogram

The phototrichogram is a non-invasive technique used to quantitatively measure various parameters of hair growth in vivo.

Procedure:

  • Target Area Selection: A small, representative area of the scalp (typically 1-2 cm²) is selected for analysis. To ensure consistent measurements over time, a small, permanent or temporary tattoo is often applied to mark the center of the target area.

  • Hair Clipping: The hair within the target area is clipped to a uniform length, usually around 1 mm.

  • Baseline Imaging: A baseline macrophotograph of the clipped area is taken using a specialized camera with a fixed magnification and lighting.

  • Hair Growth Period: The subject is instructed to follow their normal hair care routine for a specified period, typically 2 to 7 days.

  • Follow-up Imaging: After the growth period, a second macrophotograph of the same target area is taken.

  • Image Analysis: The two images are compared to differentiate between anagen (growing) and telogen (resting) hairs. Anagen hairs will have increased in length, while telogen hairs will not have grown. Hair density (number of hairs per cm²), hair thickness (diameter in micrometers), and the anagen-to-telogen ratio can be calculated from these images.

TrichoScan®

TrichoScan® is a computerized method for the analysis of hair growth parameters, offering an automated and reproducible assessment.

Procedure:

  • Shaving: A small area of the scalp (approximately 1.8 cm²) is shaved.

  • Dyeing (Optional): In some cases, especially with light-colored hair, the hair in the shaved area is dyed to improve contrast for better image analysis.

  • Image Acquisition: A digital image of the shaved area is captured using a dermatoscope with a high magnification (typically 20x).

  • Software Analysis: The captured image is analyzed by the TrichoScan® software, which automatically calculates hair density, hair thickness, and the anagen and telogen hair counts. The software distinguishes between anagen and telogen hairs based on the principle that telogen hairs do not grow in the interval between shaving and imaging.

Standard Trichogram (Hair Pluck Test)

The trichogram is a semi-invasive method that involves the microscopic examination of plucked hairs to determine the status of the hair roots.

Procedure:

  • Hair Sampling: A group of approximately 50-100 hairs is plucked from a specific area of the scalp using a rubber-tipped forceps. The pluck should be firm and quick to ensure the hair bulbs are intact.

  • Microscopic Examination: The plucked hairs are mounted on a microscope slide and examined under a light microscope.

  • Root Analysis: The hair roots are classified as anagen, catagen, or telogen based on their morphology.

    • Anagen hairs have a pigmented, elongated bulb, often with an intact inner root sheath.

    • Catagen hairs have a club-shaped, depigmented bulb with a tapered base.

    • Telogen hairs have a club-shaped, fully keratinized, and depigmented bulb.

  • Calculation: The percentage of hairs in each phase is calculated to determine the anagen-to-telogen ratio, which is an indicator of hair shedding and growth activity.

Visualized Mechanisms and Workflows

The following diagrams illustrate the signaling pathways, experimental workflow, and the logical comparison of the treatments.

Hair_Growth_Signaling_Pathways cluster_OctylNicotinate This compound cluster_Minoxidil Minoxidil cluster_Finasteride Finasteride ON This compound NAD Increased NAD+ Synthesis ON->NAD BloodFlow Increased Blood Flow (Vasodilation) ON->BloodFlow Energy Enhanced Cellular Energy Metabolism NAD->Energy HairGrowth1 Hair Growth Energy->HairGrowth1 BloodFlow->HairGrowth1 Min Minoxidil KChannel ATP-sensitive K+ Channel Opening Min->KChannel Vasodilation Vasodilation KChannel->Vasodilation ProlongedAnagen Prolonged Anagen Phase KChannel->ProlongedAnagen HairGrowth2 Hair Growth Vasodilation->HairGrowth2 ProlongedAnagen->HairGrowth2 Fin Finasteride FiveAlpha 5-alpha Reductase Inhibition Fin->FiveAlpha DHT Decreased DHT FiveAlpha->DHT Miniaturization Reduced Follicle Miniaturization DHT->Miniaturization HairGrowth3 Hair Growth Miniaturization->HairGrowth3

Caption: Simplified signaling pathways for hair growth stimulation.

Experimental_Workflow Subject Subject Recruitment (e.g., Androgenetic Alopecia) Baseline Baseline Assessment (Phototrichogram/TrichoScan) Subject->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Period (e.g., 6 months) Randomization->Treatment FollowUp Follow-up Assessments (e.g., 3 and 6 months) Treatment->FollowUp Data Data Analysis (Hair Density, Thickness) FollowUp->Data Conclusion Conclusion on Efficacy Data->Conclusion

Caption: General experimental workflow for in vivo hair growth studies.

Comparison_Logic Topic In Vivo Validation of Hair Growth Agents Octyl This compound Topic->Octyl Minoxidil Minoxidil Topic->Minoxidil Finasteride Finasteride Topic->Finasteride Efficacy Efficacy Comparison (Hair Density & Thickness) Octyl->Efficacy Minoxidil->Efficacy Finasteride->Efficacy DataOctyl Qualitative Data: 'Hair Fullness' Efficacy->DataOctyl This compound DataMinFin Quantitative Data: hairs/cm², µm Efficacy->DataMinFin Minoxidil & Finasteride

Caption: Logical structure of the comparative analysis.

References

A Comparative Guide to the Cross-Laboratory Validation of Analytical Methods for Octyl Nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of octyl nicotinate, a prodrug of nicotinic acid with applications in dermatology. While a formal cross-laboratory validation study for this compound is not publicly available, this document synthesizes data from a validated single-laboratory method and compares it with a well-documented method for a structurally similar compound, myristyl nicotinate. This guide serves as a valuable resource for laboratories aiming to develop, validate, or transfer analytical methods for this compound, ensuring accuracy, precision, and reproducibility of results.

Comparison of Analytical Method Performance

The following table summarizes the key performance characteristics of a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for this compound and a comparable method for myristyl nicotinate. These parameters are crucial for evaluating the suitability of a method for its intended purpose.

Validation ParameterThis compound (RP-LC Method) Myristyl Nicotinate (RP-HPLC Method)
Linearity Validated (concentration range not specified)Validated over a concentration range of 1 µg/mL to 100 µg/mL
Accuracy (Mean Recovery) 98.8% to 102.6% from skin homogenate[1]97.0% to 101.2% from topical creams[1][2][3]
Precision Validated (specific %RSD not stated)Validated (specific %RSD not stated)
Limit of Quantification (LOQ) 0.25 µg/mL[1]Levels of 0.01% nicotinic acid (degradant) quantifiable[1][2][3]
Specificity Method demonstrated to be specificMethod allows for simultaneous monitoring of nicotinic acid

Experimental Protocols

Detailed experimental protocols are essential for the successful implementation and validation of analytical methods. Below are the methodologies for the analysis of this compound and myristyl nicotinate.

Protocol 1: Isocratic RP-LC Method for this compound in Aqueous Solutions and Skin Homogenate

This method is suitable for the rapid analysis of this compound and its stability studies.[1]

  • Instrumentation and Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: An isocratic mobile phase consisting of a mixture of water and acetonitrile (10:90, v/v).[1]

    • Flow Rate: Not specified.

    • Detection Wavelength: Not specified.

    • Injection Volume: Not specified.

    • Column Temperature: Not specified.

  • Standard and Sample Preparation:

    • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare working standard solutions by diluting the stock solution to appropriate concentrations.

    • Sample Preparation from Skin Homogenate: The mean recovery of this compound from skin homogenate was reported to be between 98.8% and 102.6%, suggesting an effective extraction procedure.[1] The specific extraction solvent and procedure are not detailed in the available abstract.

Protocol 2: RP-HPLC Method for Myristyl Nicotinate in Dermatological Preparations

This robust method is designed for the quantification of myristyl nicotinate in cream-based formulations.[2][3][4]

  • Instrumentation and Chromatographic Conditions:

    • HPLC System: Agilent 1100/1200 series or equivalent with a UV detector.[4]

    • Column: C18 column (e.g., Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).[4]

    • Mobile Phase: Acetonitrile:Water (85:15, v/v) with 0.1% Trifluoroacetic Acid (TFA).[4]

    • Flow Rate: 1.0 mL/min.[4]

    • Detection Wavelength: 262 nm.[4]

    • Injection Volume: 20 µL.[4]

    • Column Temperature: 30 °C.[4]

    • Run Time: Less than 10 minutes.[4]

  • Standard and Sample Preparation:

    • Standard Solution Preparation:

      • Primary Stock Solution (1 mg/mL): Accurately weigh 25 mg of myristyl nicotinate reference standard and dissolve it in 25 mL of the mobile phase.[4]

      • Working Standard Solutions: Prepare a series of working standards by diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[4]

    • Sample Preparation from Cream Formulation:

      • Accurately weigh approximately 1.0 g of the cream into a 50 mL centrifuge tube.[4]

      • Add 20 mL of the mobile phase to the tube.[4]

      • Vortex for 5 minutes to disperse the cream and extract the myristyl nicotinate.[4]

      • Centrifuge the mixture at 4000 rpm for 15 minutes.[4]

      • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.[4]

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of a cross-laboratory validation study and the experimental workflow for the analysis of this compound.

Cross_Laboratory_Validation_Workflow cluster_planning Phase 1: Planning and Protocol Development cluster_execution Phase 2: Method Execution and Data Collection cluster_analysis Phase 3: Data Analysis and Reporting start Define Study Objectives protocol Develop Standardized Protocol start->protocol labs Select Participating Laboratories protocol->labs samples Prepare and Distribute Homogeneous Samples labs->samples execution Laboratories Analyze Samples samples->execution data_collection Collect Raw Data from All Labs execution->data_collection stat_analysis Statistical Analysis of Results data_collection->stat_analysis comparison Compare Intra- and Inter-Laboratory Variability stat_analysis->comparison comparison->protocol Protocol Refinement report Generate Final Validation Report comparison->report end End report->end Method Validated

Caption: A generalized workflow for conducting a cross-laboratory validation study.

Octyl_Nicotinate_Analysis_Workflow cluster_prep Sample and Standard Preparation cluster_analysis RP-LC Analysis cluster_data Data Processing and Quantification sample Obtain Sample (Aqueous Solution or Skin Homogenate) extraction Extract this compound sample->extraction injection Inject Sample and Standard Solutions extraction->injection standard Prepare this compound Standard Solutions standard->injection hplc_setup Set up Isocratic RP-LC System hplc_setup->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection peak_integration Integrate Peak Areas detection->peak_integration calibration Generate Calibration Curve peak_integration->calibration quantification Quantify this compound Concentration calibration->quantification end End quantification->end Report Results

Caption: Experimental workflow for the analysis of this compound by RP-LC.

References

A Comparative Analysis of Octyl Nicotinate and Minoxidil for the Treatment of Female Pattern Hair Loss

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of octyl nicotinate and minoxidil in the treatment of female pattern hair loss (FPHL). While minoxidil is a well-established and FDA-approved treatment for this condition, this compound, a niacin derivative, has emerged as a potential alternative. This document synthesizes available experimental data to offer an objective comparison of their performance.

Efficacy: A Head-to-Head Look at the Data

Direct comparative clinical trials between this compound and minoxidil for FPHL are not available in the current body of scientific literature. However, by examining independent clinical trial data for each compound, we can draw indirect comparisons of their potential efficacy.

Compound Dosage/Concentration Primary Efficacy Endpoint Key Results Statistical Significance Study Duration Source
This compound (and Tetradecyl Nicotinate) Not specifiedIncreased hair fullnessStatistically significant increase in hair fullness compared to placebo.P = 0.046 months[1][2][3]
Minoxidil 2% Topical SolutionChange in non-vellus hair countSuperior to placebo in increasing non-vellus hair count.Significant vs. placebo48 weeks[4]
Minoxidil 5% Topical SolutionChange in non-vellus hair countSuperior to placebo in increasing non-vellus hair count.Significant vs. placebo48 weeks[4]
Minoxidil 0.25 mg OralHair density and diameterSignificant increase in hair density and diameter from baseline.p < 0.001 vs. baseline9 months[5][6]
Minoxidil 1 mg OralTotal hair density12% increase in total hair density (not statistically significant vs. 5% topical).Not specified24 weeks[7]

Mechanisms of Action: Different Pathways to Hair Growth

The proposed mechanisms through which this compound and minoxidil exert their effects on hair follicles differ significantly.

This compound: The primary proposed mechanism for niacin derivatives like this compound is the enhancement of blood flow to the scalp.[8] This increased microcirculation is thought to deliver more oxygen and essential nutrients to the hair follicles, thereby supporting a healthier growth environment.

Minoxidil: The mechanism of action for minoxidil is more complex and not fully elucidated.[9] It is known to be a potassium channel opener.[10][11][12][13] Its active form, minoxidil sulfate, is thought to stimulate hair growth by shortening the telogen (resting) phase and promoting premature entry of resting hair follicles into the anagen (growth) phase.[10][11] Additionally, minoxidil may increase the size of hair follicles and stimulate the production of vascular endothelial growth factor (VEGF), which promotes the formation of new blood vessels around the follicle.[10][11][14]

Octyl_Nicotinate_Mechanism Topical Application of this compound Topical Application of this compound Increased Cutaneous Blood Flow Increased Cutaneous Blood Flow Topical Application of this compound->Increased Cutaneous Blood Flow Enhanced Nutrient and Oxygen Delivery to Hair Follicle Enhanced Nutrient and Oxygen Delivery to Hair Follicle Increased Cutaneous Blood Flow->Enhanced Nutrient and Oxygen Delivery to Hair Follicle Improved Hair Fullness Improved Hair Fullness Enhanced Nutrient and Oxygen Delivery to Hair Follicle->Improved Hair Fullness

Proposed mechanism of action for this compound.

Minoxidil_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Effects Minoxidil Minoxidil Sulfotransferase (SULT1A1) Sulfotransferase (SULT1A1) Minoxidil->Sulfotransferase (SULT1A1) Conversion Minoxidil Sulfate (Active Form) Minoxidil Sulfate (Active Form) Sulfotransferase (SULT1A1)->Minoxidil Sulfate (Active Form) ATP-sensitive K+ channels ATP-sensitive K+ channels Minoxidil Sulfate (Active Form)->ATP-sensitive K+ channels Opens Prolongation of Anagen Phase Prolongation of Anagen Phase Minoxidil Sulfate (Active Form)->Prolongation of Anagen Phase Hair Follicle Miniaturization Reversed Hair Follicle Miniaturization Reversed Minoxidil Sulfate (Active Form)->Hair Follicle Miniaturization Reversed Hyperpolarization Hyperpolarization ATP-sensitive K+ channels->Hyperpolarization Increased Blood Flow Increased Blood Flow Hyperpolarization->Increased Blood Flow Upregulation of VEGF Upregulation of VEGF Hyperpolarization->Upregulation of VEGF Hair Growth Hair Growth Increased Blood Flow->Hair Growth Upregulation of VEGF->Hair Growth Prolongation of Anagen Phase->Hair Growth Hair Follicle Miniaturization Reversed->Hair Growth

Signaling pathway of Minoxidil in hair follicles.

Experimental Protocols: A Closer Look at the Methodology

Understanding the design of the clinical trials is crucial for interpreting the efficacy data.

This compound and Tetradecyl Nicotinate Pilot Study[1][2][3]
  • Study Design: A double-blind, placebo-controlled pilot study.

  • Participants: 60 female subjects with Ludwig types I-III female pattern hair loss.

  • Intervention: Subjects were randomized to receive either a formulation containing niacin derivatives (40 subjects) or a placebo vehicle (20 subjects).

  • Application: The formulation was applied topically to the scalp.

  • Duration: 6 months.

  • Efficacy Assessment: Standardized 35-mm photographic analyses were used to assess changes in hair fullness.

Octyl_Nicotinate_Workflow Screening & Enrollment Screening & Enrollment Randomization (n=60) Randomization (n=60) Screening & Enrollment->Randomization (n=60) Active Group (n=40) Active Group (n=40) Randomization (n=60)->Active Group (n=40) Placebo Group (n=20) Placebo Group (n=20) Randomization (n=60)->Placebo Group (n=20) 6-Month Treatment Period 6-Month Treatment Period Active Group (n=40)->6-Month Treatment Period Placebo Group (n=20)->6-Month Treatment Period Photographic Analysis (Baseline & 6 Months) Photographic Analysis (Baseline & 6 Months) 6-Month Treatment Period->Photographic Analysis (Baseline & 6 Months) Data Analysis (Comparison of Hair Fullness) Data Analysis (Comparison of Hair Fullness) Photographic Analysis (Baseline & 6 Months)->Data Analysis (Comparison of Hair Fullness)

Experimental workflow for the this compound pilot study.

Minoxidil Clinical Trials (Representative Example)[4]
  • Study Design: A randomized, placebo-controlled trial.

  • Participants: 381 women with female pattern hair loss.

  • Intervention: Subjects were randomized to receive 5% topical minoxidil, 2% topical minoxidil, or a placebo.

  • Application: 1 mL of the solution was applied twice daily to the affected scalp area.

  • Duration: 48 weeks.

  • Efficacy Assessment:

    • Change in non-vellus hair count in a target area.

    • Patient and investigator assessments of hair growth and scalp coverage.

Conclusion

Minoxidil is a well-researched therapeutic with a considerable body of evidence supporting its efficacy in treating female pattern hair loss.[4][15][16] Both 2% and 5% topical solutions, as well as low-dose oral formulations, have demonstrated positive outcomes in clinical trials.[4][5][6][7] Its mechanism of action, though not entirely understood, involves the opening of potassium channels and the stimulation of the hair follicle growth cycle.[10][11][12][13]

This compound, and other niacin derivatives, show promise as a potential treatment for FPHL, with initial pilot data suggesting a statistically significant improvement in hair fullness compared to placebo.[1][2][3] The proposed mechanism is centered on increasing scalp microcirculation.[8]

For drug development professionals, the key takeaway is the need for more robust, large-scale clinical trials on this compound to fully ascertain its efficacy and safety profile. Direct, head-to-head comparative studies with minoxidil would be invaluable in positioning this compound within the therapeutic landscape for female pattern hair loss. Further research into the precise molecular mechanisms of niacin derivatives on hair follicle biology is also warranted.

References

Reproducibility of In Vitro Release Testing for Octyl Nicotinate Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing a reproducible in vitro release testing (IVRT) method is a cornerstone of topical formulation development. This guide provides a comparative overview of the reproducibility of IVRT for two hypothetical octyl nicotinate formulations, offering insights into expected variability and best practices for robust method development. The experimental data presented herein is representative of typical outcomes for well-controlled IVRT studies.

Comparative In Vitro Release Data

The following table summarizes the cumulative release of this compound from two distinct cream formulations over a six-hour period. The data highlights the typical mean release, standard deviation (SD), and coefficient of variation (%CV) observed across six replicate Franz diffusion cells for each formulation. Formulation A represents a standard emulsion, while Formulation B is an enhanced formulation designed for improved drug release.

Time (hours)Formulation A - Mean Cumulative Release (µg/cm²)Formulation A - SDFormulation A - %CVFormulation B - Mean Cumulative Release (µg/cm²)Formulation B - SDFormulation B - %CV
0.5 15.22.113.825.83.513.6
1 28.93.813.148.35.912.2
2 55.16.211.392.110.511.4
4 98.710.510.6165.418.211.0
6 135.414.110.4225.924.110.7

Experimental Protocol: In Vitro Release Testing (IVRT)

A detailed methodology is crucial for ensuring the reproducibility of IVRT studies. The following protocol outlines the key steps for assessing the in vitro release of this compound from topical formulations.

1. Franz Diffusion Cell Preparation: Vertical Franz diffusion cells with a specific orifice diameter (e.g., 1.0 cm) and receptor volume (e.g., 5.0 mL) are utilized. The receptor chambers are filled with a suitable receptor medium, such as phosphate-buffered saline (PBS) at pH 7.4 containing a solubilizing agent (e.g., 2% Oleth-20) to ensure sink conditions for the lipophilic this compound. The receptor medium is degassed prior to use to prevent bubble formation. A magnetic stir bar is placed in each receptor chamber.

2. Membrane Mounting: An inert synthetic membrane (e.g., polysulfone) is mounted between the donor and receptor chambers of each Franz cell. The membrane is carefully inspected for integrity before use.

3. Temperature Equilibration: The assembled Franz cells are placed in a circulating water bath maintained at 32 ± 1°C to ensure a physiologically relevant temperature at the membrane surface. The cells are allowed to equilibrate for at least 30 minutes.

4. Formulation Application: A precise amount of the this compound formulation (e.g., 300 mg) is applied evenly to the surface of the membrane in the donor chamber. The donor chamber is then occluded to prevent evaporation.

5. Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, and 6 hours), the entire volume of the receptor medium is withdrawn and replaced with fresh, pre-warmed receptor medium. The collected samples are then analyzed for this compound content.

6. Sample Analysis: The concentration of this compound in the collected samples is quantified using a validated analytical method, typically high-performance liquid chromatography (HPLC) with UV detection.

Experimental Workflow

The following diagram illustrates the key stages of the in vitro release testing workflow for this compound formulations.

IVRT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cell Franz Cell Assembly & Receptor Medium Fill mount_membrane Membrane Mounting prep_cell->mount_membrane equilibrate Temperature Equilibration (32°C) mount_membrane->equilibrate apply_formulation Formulation Application equilibrate->apply_formulation sampling Timed Sampling apply_formulation->sampling hplc_analysis HPLC Analysis sampling->hplc_analysis data_calculation Data Calculation & Analysis hplc_analysis->data_calculation

Caption: Workflow for IVRT of this compound formulations.

Signaling Pathway of Topical Nicotinates

While not directly a part of the IVRT process, understanding the mechanism of action of this compound provides context for its formulation development. Upon topical application and penetration into the skin, this compound is hydrolyzed by cutaneous esterases to release nicotinic acid (niacin). Nicotinic acid then interacts with receptors on skin cells, leading to localized vasodilation.

Signaling_Pathway cluster_skin Skin Layers stratum_corneum Stratum Corneum epidermis Epidermis octyl_nicotinate This compound (Topical Application) hydrolysis Esterase-Mediated Hydrolysis octyl_nicotinate->hydrolysis nicotinic_acid Nicotinic Acid (Niacin) hydrolysis->nicotinic_acid receptor_binding Receptor Binding (e.g., GPR109A) nicotinic_acid->receptor_binding vasodilation Vasodilation receptor_binding->vasodilation

Caption: Action of this compound in the skin.

A Systematic Review of Clinical Evidence for Octyl Nicotinate in Dermatology

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a systematic review of the clinical evidence for octyl nicotinate in the treatment of dermatological conditions, with a primary focus on female pattern hair loss (FPHL). It offers an objective comparison with alternative therapies, supported by available experimental data, detailed methodologies, and visualizations of molecular pathways and experimental workflows.

Executive Summary

Topical nicotinic acid esters, including this compound, have been investigated for their potential to improve hair fullness in female pattern hair loss. The primary proposed mechanism of action is the induction of vasodilation through the release of prostaglandins, leading to increased blood flow and nutrient supply to the hair follicles. Clinical evidence for a combination therapy including this compound suggests a statistically significant improvement in hair fullness compared to placebo. However, the body of evidence is limited in comparison to well-established treatments such as minoxidil. This guide provides a comparative analysis of this compound with standard and emerging therapies for FPHL, including topical and oral minoxidil, oral finasteride, low-level laser therapy (LLLT), and platelet-rich plasma (PRP).

This compound: Clinical Evidence and Mechanism of Action

Clinical Study Synopsis

A pilot study by Draelos et al. (2005) provides the main clinical evidence for the use of a combination of nicotinic acid derivatives, including this compound, in treating FPHL.[1][2]

Experimental Protocol:

  • Study Design: A double-blind, placebo-controlled trial.[1][2]

  • Participants: Sixty female subjects with Ludwig types I-III female pattern hair loss were enrolled, with 40 receiving the active treatment and 20 receiving a placebo.[1][2]

  • Intervention: The active group applied a topical solution containing 0.5% this compound and 5.0% tetradecyl nicotinate for 6 months.[2]

  • Primary Outcome Measure: Assessment of hair fullness was conducted using standardized 35-mm photographic analysis.[1][2]

Quantitative Data:

The study demonstrated a statistically significant increase in hair fullness for the active treatment group compared to the placebo group (P = 0.04).[1][2] A breakdown of the results is presented in the table below.

GroupNumber of Subjects (Completed)Decrease in Hair FullnessNo Change in Hair FullnessIncrease in Hair Fullness
Active 322 (6%)8 (25%)22 (69%)
Placebo 121 (8%)7 (59%)4 (33%)

Data from Draelos et al., 2005[2]

Mechanism of Action: Prostaglandin-Mediated Vasodilation

Topical application of nicotinic acid esters like this compound leads to their conversion to nicotinic acid within the skin. Nicotinic acid stimulates the release of prostaglandins, primarily prostaglandin D2 (PGD2), from skin cells.[3][4] PGD2 then binds to its receptor (DP1) on vascular smooth muscle cells, causing vasodilation and an increase in cutaneous blood flow.[2][5][6] This enhanced microcirculation is thought to improve the delivery of oxygen and nutrients to the hair follicles, thereby promoting hair growth.

Octyl_Nicotinate_Pathway This compound (Topical) This compound (Topical) Skin Esterases Skin Esterases This compound (Topical)->Skin Esterases Metabolism Nicotinic Acid Nicotinic Acid Skin Esterases->Nicotinic Acid Prostaglandin Release (PGD2) Prostaglandin Release (PGD2) Nicotinic Acid->Prostaglandin Release (PGD2) Stimulates DP1 Receptor Activation DP1 Receptor Activation Prostaglandin Release (PGD2)->DP1 Receptor Activation Binds to Vasodilation Vasodilation DP1 Receptor Activation->Vasodilation Induces Increased Blood Flow & Nutrient Supply Increased Blood Flow & Nutrient Supply Vasodilation->Increased Blood Flow & Nutrient Supply Leads to Hair Follicle Stimulation Hair Follicle Stimulation Increased Blood Flow & Nutrient Supply->Hair Follicle Stimulation Promotes

Mechanism of Action of this compound

Comparative Analysis with Alternative Therapies for FPHL

This section provides a comparative overview of this compound with other common treatments for female pattern hair loss.

Comparison of Clinical Efficacy
TreatmentKey Efficacy Measures
This compound (with Tetradecyl Nicotinate) Statistically significant increase in hair fullness (P=0.04 vs. placebo)[1][2]
Topical Minoxidil (2% & 5%) 5% solution superior to placebo in increasing nonvellus hair count and patient/investigator assessments of hair growth. 2% solution also showed superiority over placebo for hair count and investigator assessment.[7]
Oral Minoxidil (Low-Dose) Significant increase in average hair diameter and hair density compared to baseline.[8][9]
Oral Finasteride Evidence is controversial; some studies show improvement in hair thickness and density, while others show no significant benefit over placebo.[10]
Low-Level Laser Therapy (LLLT) Statistically significant increase in hair density and diameter compared to sham devices.
Platelet-Rich Plasma (PRP) Significant improvement in mean hair density and caliber compared to placebo.
Comparison of Experimental Protocols
ParameterThis compound (Draelos et al., 2005)[1][2]Topical Minoxidil (Lucky et al., 2004)[7]Oral Minoxidil (Vahabi-Amlashi et al., 2021)[8][9]Oral Finasteride (Various Studies)[10]LLLT (Various Studies)PRP (Dubin et al., 2020)
Study Design Double-blind, placebo-controlledRandomized, placebo-controlledTriple-blind, randomized clinical trialRandomized controlled trials and observational studiesRandomized, sham-device controlledProspective, randomized controlled trial
Participants 60 women with FPHL (Ludwig I-III)381 women with FPHL72 women with FPHLVariesMen and women with pattern hair loss30 women with AGA
Intervention 0.5% this compound & 5% tetradecyl nicotinate solution5% and 2% minoxidil solution, or placebo0.25 mg oral minoxidil tablets or placebo0.5 to 5 mg/day oral finasterideVarious LLLT devices (helmets, combs)Subdermal scalp injections of PRP or saline
Duration 6 months48 weeks9 months6-12 months typically16-26 weeks24 weeks
Primary Endpoint Change in hair fullness (photographic analysis)Change in nonvellus hair count, patient/investigator assessmentsChange in hair diameter and densityVaries (hair density, global photographic assessment)Change in hair density and diameterChange in hair density, caliber, and global photographic assessment

Mechanisms of Action of Alternative Therapies

Experimental_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_intervention Intervention cluster_followup Follow-up & Assessment cluster_analysis Data Analysis Patient Recruitment Patient Recruitment Informed Consent Informed Consent Patient Recruitment->Informed Consent Baseline Assessment Baseline Assessment Informed Consent->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization Active Treatment Group Active Treatment Group Randomization->Active Treatment Group Placebo/Control Group Placebo/Control Group Randomization->Placebo/Control Group Follow-up Visits Follow-up Visits Active Treatment Group->Follow-up Visits Placebo/Control Group->Follow-up Visits Efficacy Assessment Efficacy Assessment Follow-up Visits->Efficacy Assessment Safety Assessment Safety Assessment Efficacy Assessment->Safety Assessment Data Collection Data Collection Safety Assessment->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis

Generalized Clinical Trial Workflow
  • Minoxidil: Functions as a potassium channel opener, leading to hyperpolarization of cell membranes and vasodilation. It also upregulates vascular endothelial growth factor (VEGF) and prostaglandin synthesis, which are involved in hair growth.

  • Finasteride: A competitive inhibitor of type II 5-alpha reductase, the enzyme responsible for converting testosterone to dihydrotestosterone (DHT). By reducing DHT levels in the scalp, finasteride mitigates the miniaturization of hair follicles.

  • Low-Level Laser Therapy (LLLT): The exact mechanism is not fully elucidated but is thought to involve the absorption of photons by mitochondrial chromophores, leading to increased ATP production, modulation of reactive oxygen species, and activation of transcription factors. This process may stimulate epidermal stem cells in the hair follicle bulge, shifting them into the anagen (growth) phase.

  • Platelet-Rich Plasma (PRP): PRP is a concentrate of platelets which, upon activation, release a multitude of growth factors (e.g., PDGF, TGF-β, VEGF). These growth factors bind to receptors on hair follicle cells, activating signaling pathways such as Wnt, MAPK, and Akt, which promote cell proliferation, differentiation, and angiogenesis.

Alternative_Mechanisms cluster_minoxidil Minoxidil cluster_finasteride Finasteride cluster_lllt LLLT cluster_prp PRP K+ Channel Opening K+ Channel Opening Vasodilation_M Vasodilation K+ Channel Opening->Vasodilation_M VEGF/PG Synthesis ↑ VEGF & Prostaglandin Synthesis 5-alpha Reductase Inhibition 5-alpha Reductase Inhibition DHT Reduction ↓ DHT 5-alpha Reductase Inhibition->DHT Reduction Testosterone Testosterone Testosterone->5-alpha Reductase Inhibition Blocks conversion Photon Absorption Photon Absorption Mitochondrial Activation ↑ ATP Production Photon Absorption->Mitochondrial Activation Stem Cell Stimulation Stem Cell Stimulation Mitochondrial Activation->Stem Cell Stimulation Growth Factor Release Growth Factor Release Signaling Pathway Activation Wnt, MAPK, Akt Activation Growth Factor Release->Signaling Pathway Activation Cell Proliferation Cell Proliferation Signaling Pathway Activation->Cell Proliferation

Mechanisms of Alternative Hair Loss Treatments

Conclusion

The available clinical evidence for this compound in the treatment of female pattern hair loss is based on a single pilot study of a combination product. While this study showed a statistically significant improvement in hair fullness, the data is not as robust as that for established therapies like minoxidil. The primary mechanism of action, prostaglandin-mediated vasodilation, is well-supported.

For researchers and drug development professionals, this compound and other nicotinic acid derivatives may represent a therapeutic avenue worth further exploration, potentially in combination with other agents. However, more extensive, well-controlled clinical trials with standardized, quantitative outcome measures are necessary to fully establish its efficacy and safety profile in comparison to the current standards of care for female pattern hair loss. This guide highlights the need for further research to build upon the preliminary positive findings and to better understand the clinical potential of this compound in dermatology.

References

Safety Operating Guide

Navigating the Disposal of Octyl Nicotinate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of octyl nicotinate, ensuring the protection of both laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on safety data for similar nicotinate esters, this compound may cause skin, eye, and respiratory irritation.[1]

Recommended Personal Protective Equipment (PPE):

PPE ComponentSpecificationPurpose
Eye and Face Protection Tightly fitting safety goggles with side-shields.To protect against splashes that can cause serious eye irritation.
Hand Protection Chemical-impermeable gloves (e.g., Nitrile rubber).To prevent skin contact and potential irritation.
Body Protection Laboratory coat or other suitable protective clothing.To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A particulate filter respirator may be necessary if aerosols are generated.To prevent inhalation that may cause respiratory tract irritation.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Avoid direct contact with skin and eyes, and wash hands thoroughly after handling.[1]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound, like other ester compounds, requires adherence to hazardous waste regulations. Never dispose of this compound down the drain or in regular trash.[1][2]

Experimental Protocol for Waste Neutralization and Disposal:

  • Waste Identification and Segregation:

    • Clearly label a dedicated, chemically resistant waste container as "Hazardous Waste: this compound."[3]

    • Do not mix this compound with other waste streams, particularly incompatible chemicals like strong oxidizing agents.[3][4]

  • Containerization:

    • Use a high-density polyethylene (HDPE) or glass container with a secure, leak-proof lid.[3]

    • Ensure the container is in good condition, free of cracks or damage.[3]

    • Leave at least 10% headspace in the container to allow for expansion.[3]

  • Waste Collection and Storage:

    • For small liquid quantities (<50ml), absorb the chemical onto an inert material like vermiculite, perlite, or cat litter.[5] Place the absorbent material in the designated hazardous waste container.

    • For larger liquid quantities (>50ml), collect the liquid directly into the labeled hazardous waste container.

    • Store the sealed waste container in a designated, cool, and well-ventilated secondary containment area, away from heat and ignition sources.[3]

  • Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[1][3]

    • Provide the waste contractor with the Safety Data Sheet (SDS) for this compound and any other relevant information.

Disposal of Empty Containers:

Empty containers that previously held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone) before being disposed of as regular waste. The rinsate should be collected and disposed of as hazardous waste along with the this compound.[6]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G Figure 1. This compound Disposal Workflow A Start: this compound Waste Generated B Wear Appropriate PPE A->B C Small Quantity (<50mL)? B->C D Absorb onto Inert Material (e.g., Vermiculite) C->D Yes E Collect Directly into Labeled Waste Container C->E No F Place in Labeled Hazardous Waste Container D->F E->F G Store Sealed Container in Designated Area F->G H Contact EHS or Licensed Waste Contractor for Pickup G->H I End: Proper Disposal H->I

Caption: Workflow for the safe disposal of this compound.

This comprehensive approach to the disposal of this compound will help ensure a safe laboratory environment and compliance with all relevant regulations, building a foundation of trust in your laboratory's safety and chemical handling procedures.

References

Essential Safety and Operational Guide for Handling Octyl Nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety, handling, and disposal procedures for Octyl Nicotinate, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing potential risks associated with this compound.

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, a diligent and cautious approach to its handling, storage, and disposal is mandatory.

Personal Protective Equipment (PPE) and Safety Measures

To mitigate the risks of exposure, the following personal protective equipment is required when handling this compound.

PPE Category Specification Purpose
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]To protect against splashes that can cause serious eye irritation.[1][2]
Hand Protection Chemical-impermeable gloves (e.g., Nitrile rubber).[2]To prevent skin contact and potential irritation.[1][2] Gloves must be inspected before use and disposed of properly after handling.[2]
Body Protection Laboratory coat or other suitable protective clothing.[2][3]To protect skin and personal clothing from contamination.[2]
Respiratory Protection Use in a well-ventilated area.[2][3] If aerosols are generated, a particulate filter respirator may be necessary.[2]To prevent inhalation of vapors or aerosols that may cause respiratory tract irritation.[1][2]

Experimental Protocol for Safe Handling

1. Engineering Controls and Preparation:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when transferring or manipulating the substance to minimize inhalation risks.[4]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]

  • Before commencing work, inspect all PPE for integrity.

2. Handling Procedures:

  • Avoid contact with skin, eyes, and personal clothing.[3]

  • Do not breathe fumes, vapors, or spray.[2]

  • When transferring this compound, do so carefully to avoid splashing or generating aerosols.

  • Keep the container tightly closed when not in use.[2]

  • Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[3]

3. Storage:

  • Store in a cool, dry, and well-ventilated place away from direct sunlight and heat.[4] The recommended storage temperature is between 15°C and 25°C (59°F to 77°F).[4]

  • Keep the container tightly closed to prevent contamination and potential reactions.[2]

  • Store separately from strong oxidizing agents, as they are incompatible materials.[1]

4. Disposal Plan:

  • All waste containing this compound, including contaminated materials and empty containers, should be treated as hazardous waste.[2]

  • Collect waste in suitable, clearly labeled, and closed containers.[2]

  • Disposal must be carried out in accordance with local, regional, and national regulations.[2] This may involve using a licensed chemical destruction facility or controlled incineration with flue gas scrubbing.[2]

  • Do not dispose of this compound down the drain or in regular trash, as it can be harmful to aquatic life.[6]

  • Empty containers should be triple-rinsed with an appropriate solvent before disposal or recycling where permitted.[6]

Emergency and First Aid Procedures

Immediate response is critical in the event of an exposure.

Exposure Route First Aid Measures
Inhalation Move the exposed person to fresh air at once.[7] If breathing is difficult, trained personnel may administer oxygen.[2][7] If breathing has stopped, perform artificial respiration and seek immediate medical attention.[7]
Skin Contact Immediately remove all contaminated clothing.[3] Wash the affected skin with plenty of soap and water for at least 15 minutes.[3][8] If skin irritation occurs or persists, seek medical attention.[7]
Eye Contact Immediately flush the eyes with large amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[7][8] Remove contact lenses if present and easy to do.[1][8] Continue rinsing and seek immediate medical attention.[1][7]
Ingestion Do NOT induce vomiting.[2][3] Rinse the mouth with water.[2][3] Never give anything by mouth to an unconscious person.[3][9] Seek immediate medical attention or contact a poison control center.[1][7]

Workflow for Safe Handling and Emergency Response

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_vent Ensure Proper Ventilation (Fume Hood) prep_ppe->prep_vent prep_materials Gather Materials & Chemicals prep_vent->prep_materials handle_transfer Carefully Transfer This compound prep_materials->handle_transfer Begin Work handle_use Perform Experimental Work handle_transfer->handle_use handle_store Store Properly When Not in Use handle_use->handle_store emergency_spill Spill or Exposure Occurs handle_use->emergency_spill If Incident Occurs cleanup_decontaminate Decontaminate Work Area handle_store->cleanup_decontaminate End of Work cleanup_waste Collect Waste in Labeled Container cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Certified Channels cleanup_waste->cleanup_dispose cleanup_ppe Doff and Dispose of PPE Correctly cleanup_dispose->cleanup_ppe emergency_evacuate Evacuate Immediate Area (if necessary) emergency_spill->emergency_evacuate emergency_firstaid Administer First Aid (as per protocol) emergency_spill->emergency_firstaid emergency_notify Notify Supervisor & Seek Medical Attention emergency_firstaid->emergency_notify

Caption: Workflow for the safe handling and emergency response for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Octyl nicotinate
Reactant of Route 2
Reactant of Route 2
Octyl nicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.